molecular formula C11H21N3O4 B2596484 Azido-PEG2-C2-Boc

Azido-PEG2-C2-Boc

Numéro de catalogue: B2596484
Poids moléculaire: 259.30 g/mol
Clé InChI: LSMDUZQBNBZFEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG2-C2-Boc is a useful research compound. Its molecular formula is C11H21N3O4 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDUZQBNBZFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural and Functional Landscape of Azido-PEG2-C2-Boc: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG2-C2-Boc, a heterobifunctional linker critical in the advancement of targeted protein degradation and bioconjugation strategies. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical architecture, its role in pioneering therapeutic modalities, and detailed protocols for its practical application.

Core Structure and Chemical Identity

This compound is a versatile molecule composed of three key functional components: a terminal azide (B81097) group, a hydrophilic di-ethylene glycol (PEG2) spacer, a two-carbon (C2) alkyl chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This distinct architecture allows for a modular and sequential approach to conjugation, making it a valuable tool in the synthesis of complex biomolecules.

The azide moiety serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The other end of the molecule features a primary amine protected by a Boc group. This protecting group can be readily removed under acidic conditions to reveal the amine, which can then participate in standard amide bond formation with a carboxyl group.

Below is a diagrammatic representation of the this compound structure.

G cluster_azide cluster_peg2 cluster_c2 cluster_boc Azide N3 CH2_1 CH2 Azide->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O_1 O CH2_2->O_1 CH2_3 CH2 O_1->CH2_3 CH2_4 CH2 CH2_3->CH2_4 O_2 O CH2_4->O_2 CH2_5 CH2 O_2->CH2_5 peg_label PEG2 CH2_6 CH2 CH2_5->CH2_6 NH NH CH2_6->NH c2_label C2 Boc Boc NH->Boc boc_label Boc-amine

Figure 1: Structural components of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1271728-79-0[2][3][4]
Molecular Formula C11H21N3O4[3]
Molecular Weight 259.30 g/mol [3]
Appearance Colorless to light yellow liquid
Purity >96%[5]
Storage Conditions -20°C, dry, sealed

Applications in Targeted Protein Degradation

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8] This innovative approach offers a powerful strategy for therapeutic intervention, particularly for proteins that have been traditionally considered "undruggable."[9]

The this compound linker plays a crucial role in bridging the POI-binding ligand and the E3 ligase-binding ligand in a PROTAC. The flexibility and hydrophilicity of the PEG spacer can improve the solubility and cell permeability of the resulting PROTAC, while the defined length of the linker is a critical parameter for optimizing the formation of a stable ternary complex between the POI and the E3 ligase.[10]

The mechanism of action for a PROTAC synthesized using this linker is illustrated in the following diagram.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Figure 2: Mechanism of action of a PROTAC utilizing a heterobifunctional linker.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound. This protocol is a general guideline and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Synthesis of a PROTAC via CuAAC

This protocol outlines the synthesis of a PROTAC where the POI ligand contains an alkyne group and the E3 ligase ligand has a carboxylic acid functionality.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected Azido-PEG2-C2-amine salt from Step 1 (1.2 equivalents) to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the resulting azide-linker-E3 ligase ligand conjugate by flash column chromatography.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a suitable solvent system such as a 1:1 mixture of t-butanol and water.

  • To this solution, add a freshly prepared solution of sodium ascorbate (B8700270) (0.3 equivalents) in water.

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates the experimental workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow Start This compound Deprotection Step 1: Boc Deprotection (TFA, DCM) Start->Deprotection Amine_Linker Azido-PEG2-C2-NH2 Deprotection->Amine_Linker Amide_Coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) Amine_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Amide_Coupling Azide_E3 Azide-Linker-E3 Ligand Amide_Coupling->Azide_E3 CuAAC Step 3: CuAAC Click Chemistry (CuSO4, NaAsc, tBuOH/H2O) Azide_E3->CuAAC POI_Ligand POI Ligand (-Alkyne) POI_Ligand->CuAAC PROTAC Final PROTAC CuAAC->PROTAC Purification Purification & Characterization (RP-HPLC, LC-MS, NMR) PROTAC->Purification

Figure 3: Experimental workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker that has become an indispensable tool in modern drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient chemistries it enables, provides a reliable platform for the construction of complex molecular architectures such as PROTACs. The information and protocols provided in this technical guide are intended to empower researchers to effectively utilize this compound in their efforts to develop novel therapeutics and to further explore the expanding field of targeted protein degradation.

References

Azido-PEG2-C2-Boc: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Azido-PEG2-C2-Boc is a versatile heterobifunctional linker widely employed in the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide (B81097), a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a powerful tool for sequential and orthogonal conjugation strategies. This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, complete with detailed experimental protocols and workflow visualizations to facilitate its effective implementation in research and development.

Core Chemical Properties

This compound is a colorless to light yellow liquid that serves as a fundamental building block in the field of bioconjugation. Its structure is meticulously designed to offer a balance of reactivity, solubility, and steric hindrance, making it an ideal choice for linking a variety of molecules.

PropertyValueSource
Chemical Name tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamateN/A
Molecular Formula C11H22N4O4[1]
Molecular Weight 274.32 g/mol [1]
CAS Number 950683-55-3[1]
Appearance Colorless to light yellow liquidN/A
SMILES CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-][1]

Stability and Storage

The stability of this compound is paramount for its successful application. The molecule's stability is influenced by its three primary components: the azide group, the PEG linker, and the tert-butyloxycarbonyl (Boc) protecting group.

Storage Recommendations:

ConditionDurationNotes
Pure Form (-20°C) Up to 3 yearsStore in a tightly sealed container, protected from light and moisture.
In Solvent (-80°C) Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent for dissolution.
In Solvent (-20°C) Up to 1 monthFor shorter-term storage of solutions.

pH Stability: While specific quantitative data for the hydrolysis of this compound across a pH range is not readily available in the literature, the stability of its core components provides valuable insights:

  • Azide Group: The azide functionality is highly stable under a wide range of pH conditions and is generally unreactive towards biological nucleophiles, making it truly bioorthogonal.[2]

  • PEG Linker: The ether linkages of the polyethylene glycol backbone are chemically robust and stable under most physiological and experimental conditions.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is labile to acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) will efficiently cleave the Boc group, exposing the primary amine. Care should be taken to avoid acidic conditions if the amine is to remain protected.

Thermal Stability: The Boc group can be susceptible to thermal deprotection at elevated temperatures. While stable at physiological temperatures (e.g., 37°C) in the absence of strong acids, prolonged exposure to high temperatures should be avoided to maintain the integrity of the protecting group.

Reactivity with Reducing Agents: The azide group can be reduced by common reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If the linker is to be used in the presence of these reagents, for example, during the reduction of disulfide bonds in proteins, the azide may be compromised. Alternative, milder reducing agents should be considered if the azide needs to remain intact.

Experimental Protocols

This compound is primarily utilized in two types of "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer like PBS)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent like DMSO.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM) in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M) in deionized water immediately before use.

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

    • If using a ligand, add the stock solution to achieve a final concentration that is 5 times that of the copper sulfate.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation and Incubation:

    • Prepare a catalyst premix by combining the CuSO₄ and ligand solutions. Allow it to incubate for a few minutes.

    • Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.

    • Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Stock Solutions: - this compound - Alkyne Molecule - CuSO4 & Ligand - Sodium Ascorbate r1 Combine Reactants: - Alkyne Molecule - this compound p1->r1 r2 Degas Mixture r1->r2 r3 Add Catalyst Premix (CuSO4 + Ligand) r2->r3 r4 Add Sodium Ascorbate r3->r4 r5 Incubate (1-4h, RT) r4->r5 pu1 Purify Conjugate (e.g., SEC, Dialysis) r5->pu1

Caption: Workflow for CuAAC Bioconjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click chemistry reaction between this compound and a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if needed for dissolving reagents)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, add the strained alkyne-modified molecule to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL for a protein).

    • Add the this compound stock solution to the reaction mixture. A 2- to 5-fold molar excess of the azide linker is a typical starting point.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may vary depending on the specific strained alkyne and reactants.

  • Purification:

    • Purify the final conjugate using an appropriate method like size-exclusion chromatography to remove excess reagents.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Stock Solutions: - this compound - Strained Alkyne Molecule r1 Combine Reactants in Buffer p1->r1 r2 Incubate (1-4h RT or overnight at 4°C) r1->r2 pu1 Purify Conjugate (e.g., SEC) r2->pu1

Caption: Workflow for SPAAC Bioconjugation.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[5]

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Neutralizing buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation:

    • Ensure the Boc-protected conjugate is dry (lyophilization is recommended if it is in an aqueous solution).

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Incubate at room temperature for 30-60 minutes. Monitor the reaction by an appropriate method (e.g., LC-MS) to confirm the removal of the Boc group.

  • Work-up:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).

    • Perform buffer exchange using SEC or dialysis to remove any residual TFA. The resulting amine-functionalized conjugate is now ready for subsequent reactions.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Work-up p1 Dissolve Dry Boc-Protected Conjugate in DCM r1 Add TFA (20-50%) in DCM p1->r1 r2 Incubate (30-60 min, RT) r1->r2 w1 Remove TFA/DCM r2->w1 w2 Neutralize and Buffer Exchange w1->w2

Caption: Workflow for Boc Deprotection.

By understanding the fundamental chemical properties, stability profile, and reaction kinetics of this compound, researchers can confidently employ this versatile linker to construct novel and effective bioconjugates for a wide range of applications in drug discovery and chemical biology.

References

Introduction: The Critical Role of the Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of PEG Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "E3 recruiter"), and a linker that covalently connects the two. While the warhead and E3 recruiter provide specificity, the linker is far from being a passive spacer. Its composition and length are critical determinants of a PROTAC's overall efficacy, influencing everything from its physicochemical properties to its ability to induce the formation of a productive ternary complex.

Among the various types of linkers used, those based on polyethylene (B3416737) glycol (PEG) have gained significant attention. This guide provides a detailed exploration of the multifaceted role of PEG linkers in PROTAC development, offering insights into their impact on biological activity, methods for their evaluation, and the logical framework for their optimization.

The Influence of PEG Linkers on PROTAC Properties

PEG is a polymer of ethylene (B1197577) oxide, and its chains can be of various lengths. The incorporation of PEG moieties into PROTAC linkers imparts several key characteristics that can be fine-tuned to optimize the drug candidate.

Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and "beyond Rule of 5" properties, which can lead to poor solubility. The inherent hydrophilicity of PEG linkers can counteract the hydrophobicity of the two ligands, thereby improving the overall solubility of the PROTAC molecule. This is a crucial factor for both in vitro handling and in vivo bioavailability.

Cell Permeability

While enhancing solubility, the hydrophilic nature of PEG linkers can also present a challenge for cell permeability. A careful balance must be struck, as excessively long or polar linkers can hinder the PROTAC's ability to cross the hydrophobic cell membrane. The optimal PEG linker length is often a compromise between improved solubility and sufficient membrane permeability.

Ternary Complex Formation and Stability

The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are paramount in this process.

  • Optimal Length: The linker must be long enough to span the distance between the binding sites on the target protein and the E3 ligase without inducing significant steric clash.

  • Flexibility: The inherent flexibility of the PEG chain allows the two proteins to adopt an optimal orientation for the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.

  • "Hook Effect": An excess concentration of a potent PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the desired ternary complex, resulting in reduced degradation. The properties of the linker can influence the concentration at which this "hook effect" is observed.

Pharmacokinetics and In Vivo Behavior

The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic agents. In the context of PROTACs, PEG linkers can:

  • Increase Half-Life: By increasing the hydrodynamic radius of the molecule, PEG linkers can reduce renal clearance, leading to a longer circulating half-life.

  • Reduce Metabolic Degradation: PEG chains can shield the PROTAC molecule from proteolytic enzymes, enhancing its metabolic stability.

Quantitative Analysis of PEG Linker Effects

The optimization of a PROTAC often involves synthesizing a series of molecules with varying linker lengths and compositions and evaluating their performance. The following tables summarize representative quantitative data on how PEG linker length can impact key PROTAC parameters.

Table 1: Effect of PEG Linker Length on Ternary Complex Formation and Degradation of BTK

PROTACLinker CompositionBTK Binding (Kd, nM)CRBN Binding (Kd, nM)Ternary Complex Cooperativity (α)DC50 (nM)Dmax (%)
P1 2-unit PEG5.212005.12585
P2 3-unit PEG5.5115015.25>95
P3 4-unit PEG5.312508.31890
P4 5-unit PEG5.811003.54575

Data is illustrative and compiled from typical findings in PROTAC literature.

Table 2: Impact of PEG Linker Length on Permeability and Pharmacokinetics

PROTACLinker CompositionCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Half-Life (t½, hours) in mice
P1 2-unit PEG5.82.1
P2 3-unit PEG4.23.5
P3 4-unit PEG2.15.8
P4 5-unit PEG0.98.2

Data is illustrative and compiled from typical findings in PROTAC literature.

Experimental Protocols for PROTAC Evaluation

The characterization of PROTACs involves a suite of biophysical and cell-based assays to determine their efficacy and mechanism of action.

Ternary Complex Formation and Stability Assay (SPR)
  • Objective: To quantify the binding affinities of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.

  • Methodology:

    • Immobilize the biotinylated target protein on a streptavidin-coated Surface Plasmon Resonance (SPR) sensor chip.

    • Inject a series of concentrations of the E3 ligase over the surface in the presence of a fixed concentration of the PROTAC to measure the binding of the E3 ligase.

    • Repeat step 2 with different fixed concentrations of the PROTAC.

    • Separately, determine the binary binding affinities of the PROTAC for the target protein and the E3 ligase.

    • The cooperativity factor (α) is calculated from the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.

Target Protein Degradation Assay (Western Blot)
  • Objective: To measure the concentration-dependent degradation of the target protein induced by the PROTAC.

  • Methodology:

    • Culture cells in appropriate growth medium and plate them in multi-well plates.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

    • Lyse the cells and quantify the total protein concentration in each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

    • Normalize the target protein band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (MTT)
  • Objective: To assess the downstream effect of target protein degradation on cell proliferation and viability.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Target_bound Target Protein PROTAC->Target_bound Target Target Protein Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound Target_bound->PROTAC_bound Ub_Target Poly-ubiquitinated Target Protein Target_bound->Ub_Target E3_bound->Ub_Target Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Binding Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

General PROTAC Evaluation Workflow

PROTAC_Workflow Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Degradation In Vitro Degradation (Western Blot, DC50) Biophysical->Degradation Viability Cell Viability Assays (MTT, IC50) Degradation->Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK_PD InVivo In Vivo Efficacy (Xenograft Models) PK_PD->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Design Iterate

Caption: A typical experimental workflow for PROTAC evaluation.

Linker Optimization Logic

Linker_Logic cluster_input Linker Properties cluster_output PROTAC Performance Metrics Length PEG Length Solubility Solubility Length->Solubility +/- Permeability Permeability Length->Permeability - Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Optimal Length PK Pharmacokinetics Length->PK + Flexibility Flexibility Flexibility->Ternary_Complex + Composition Chemical Composition Composition->Solubility Composition->Permeability Composition->PK Goal Optimal PROTAC Candidate Solubility->Goal Permeability->Goal Potency Degradation Potency (DC50) Ternary_Complex->Potency Potency->Goal PK->Goal Selectivity Selectivity Selectivity->Goal

Caption: Logical relationships in PEG linker optimization.

Conclusion

The linker component of a PROTAC is a critical design element that dictates its overall therapeutic potential. PEG linkers offer a versatile scaffold whose properties can be systematically tuned to address common challenges in PROTAC development, such as poor solubility and unfavorable pharmacokinetics. By carefully optimizing the length and composition of the PEG linker, researchers can enhance the formation of a productive ternary complex, improve degradation efficiency, and ultimately develop potent and drug-like PROTAC molecules. The iterative process of design, synthesis, and comprehensive evaluation, as outlined in this guide, is essential for unlocking the full potential of this exciting therapeutic modality.

An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, has emerged as a revolutionary approach to molecular ligation, offering a suite of reactions that are rapid, specific, and high-yielding.[1] At its core, click chemistry describes reactions that are modular, wide in scope, produce high yields, and generate only inoffensive byproducts.[2] A key characteristic of these reactions is their bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[2][3] This has made click chemistry an indispensable tool for bioconjugation, enabling the precise attachment of synthetic molecules to biomolecules such as proteins, peptides, and nucleic acids.[4]

This technical guide provides a comprehensive overview of the core principles of click chemistry as applied to bioconjugation. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the most prominent click reactions, quantitative comparisons of their performance, detailed experimental protocols, and a look into their diverse applications.

Core Principles and Key Reactions

The cornerstone of click chemistry for bioconjugation is the azide-alkyne cycloaddition. This reaction forms a stable triazole linkage and can be performed in two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5] Beyond these, other powerful click reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), have expanded the capabilities of bioconjugation.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[3] This reaction is known for its exceptional speed and efficiency, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction.[8][9] The copper(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[8][10] To improve reliability and mitigate copper cytotoxicity, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the Cu(I) catalyst.[10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper cytotoxicity in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[12] This reaction is a catalyst-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[2][12] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[12][13] The bioorthogonality of both the strained alkyne and the azide makes SPAAC ideal for in vivo and live-cell applications.[12][13]

Tetrazine Ligation

Tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, involves the rapid reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[7] This reaction is exceptionally fast, with second-order rate constants that are among the highest of all bioorthogonal reactions.[14] The reaction is catalyst-free and produces only nitrogen gas as a byproduct, making it extremely clean and biocompatible.[7]

Quantitative Comparison of Key Click Reactions

The choice of a click chemistry reaction for a specific bioconjugation application often depends on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for CuAAC, SPAAC, and Tetrazine Ligation to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine Ligation (TCO-Tetrazine)
Catalyst Copper(I)NoneNone
Biocompatibility Lower, due to copper cytotoxicity (can be mitigated with ligands)[15]High, ideal for in vivo and live-cell applications[15]High, excellent for in vivo applications[7]
Reaction Kinetics (Second-Order Rate Constants) Generally very fast, typically ranging from 10 to 10⁴ M⁻¹s⁻¹[15]Slower than CuAAC, typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used[15]Exceptionally fast, with rates reported from 1 to 1x10⁶ M⁻¹s⁻¹[14]
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize[15]Strained cyclooctynes can be less stable and more complex to synthesize[15]TCO and tetrazines are generally stable[14]
Byproducts MinimalNoneNitrogen gas[7]

Experimental Protocols

The following sections provide detailed methodologies for the key click chemistry reactions used in bioconjugation.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC conjugation of an alkyne-modified biomolecule to an azide-containing cargo.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-functionalized cargo molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • THPTA ligand solution (e.g., 100 mM)

  • Sodium ascorbate solution (e.g., 300 mM, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve cargo)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in PBS to the desired concentration.

  • Add the azide-functionalized cargo molecule to the reaction mixture. If the cargo is dissolved in DMSO, ensure the final DMSO concentration is low (typically <5%) to avoid denaturation of the biomolecule.

  • Add the THPTA ligand solution to the reaction mixture and vortex briefly.[16]

  • Add the CuSO₄ solution to the mixture and vortex again.[16]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16] Vortex the mixture briefly.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[17]

  • The conjugated product can then be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst & Initiator cluster_reaction Reaction cluster_purification Purification Alkyne_Biomolecule Alkyne-Biomolecule in PBS Reaction_Mix Combine Reactants, Ligand, and CuSO4 Alkyne_Biomolecule->Reaction_Mix Azide_Cargo Azide-Cargo Azide_Cargo->Reaction_Mix THPTA THPTA Ligand THPTA->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Incubation Incubate at RT (30-60 min) Ascorbate->Incubation Reaction_Mix->Ascorbate Add to Initiate Purify Purify Conjugate Incubation->Purify

General experimental workflow for a CuAAC bioconjugation reaction.[2]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for the SPAAC conjugation of an azide-functionalized biomolecule to a DBCO-containing molecule.

Materials:

  • Azide-functionalized biomolecule (e.g., antibody)

  • DBCO-functionalized molecule (e.g., drug-linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving DBCO-molecule)

  • Desalting column

Procedure:

  • Ensure the azide-functionalized biomolecule is in an appropriate buffer, such as PBS, at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.

  • Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Add a molar excess (typically 3-20 fold) of the DBCO-functionalized molecule to the solution of the azide-functionalized biomolecule.[12] The final concentration of DMSO should be kept below 10% to maintain the integrity of the biomolecule.[12]

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[12]

  • Remove the excess, unreacted DBCO-functionalized molecule using a desalting column equilibrated with PBS.[12]

  • The purified conjugate can be concentrated and is ready for downstream applications.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Azide_Biomolecule Azide-Biomolecule in PBS Mix_Reactants Mix Reactants Azide_Biomolecule->Mix_Reactants DBCO_Molecule DBCO-Molecule in DMSO DBCO_Molecule->Mix_Reactants Incubation Incubate at RT or 4°C (4-24 hours) Mix_Reactants->Incubation Purify Purify via Desalting Column Incubation->Purify Final_Product Purified Conjugate Purify->Final_Product

General experimental workflow for a SPAAC bioconjugation reaction.
Protocol for Tetrazine Ligation

This protocol outlines the general steps for conjugating a TCO-functionalized molecule to a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Amine-free buffer such as PBS, pH 7.4

Procedure:

  • Ensure both the TCO- and tetrazine-functionalized molecules are in an amine-free buffer like PBS.[7]

  • Mix the TCO- and tetrazine-functionalized molecules in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized molecule (1.1-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-molecule.[7]

  • Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete in 30 minutes to 2 hours, depending on the concentrations of the reactants.[7]

  • The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, observing the decrease in the tetrazine absorbance peak between 510 and 550 nm.[7][14]

  • Purification, if necessary, can be performed using standard methods like size-exclusion chromatography to remove any unreacted small molecules.

Tetrazine_Ligation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Monitoring & Purification TCO_Molecule TCO-Molecule in PBS Mix Mix Reactants TCO_Molecule->Mix Tetrazine_Molecule Tetrazine-Molecule in PBS Tetrazine_Molecule->Mix Incubate Incubate at RT (30 min - 2 hr) Mix->Incubate Monitor Monitor Reaction (Optional) Incubate->Monitor Purify Purify Conjugate (If needed) Incubate->Purify

General experimental workflow for a Tetrazine Ligation reaction.

Applications in Drug Development and Research

The versatility and robustness of click chemistry have led to its widespread adoption in various aspects of drug discovery and biomedical research.[4]

  • Antibody-Drug Conjugates (ADCs): Click chemistry, particularly SPAAC and tetrazine ligation, is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[13][18] This allows for the targeted delivery of therapeutics to cancer cells, minimizing off-target toxicity.[1]

  • Drug Discovery and Lead Generation: CuAAC is widely used to synthesize libraries of diverse compounds for high-throughput screening to identify new drug leads.[1][18] The modular nature of the reaction allows for the rapid assembly of complex molecules from simpler building blocks.

  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the attachment of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to activity-based probes, facilitating the enrichment and identification of specific classes of enzymes from complex biological samples.

  • Imaging and Diagnostics: The bioorthogonal nature of SPAAC and tetrazine ligation allows for the labeling of biomolecules in living cells and organisms for imaging purposes.[4] This has applications in tracking cellular processes and in the development of new diagnostic tools.

  • Biomaterials and Hydrogels: Click chemistry is used to crosslink polymers to form hydrogels for applications in tissue engineering and controlled drug delivery.[1]

Conclusion

Click chemistry has fundamentally transformed the field of bioconjugation, providing a powerful and versatile toolkit for the precise chemical modification of biomolecules. The choice between the rapid and efficient CuAAC for in vitro applications and the highly biocompatible SPAAC and tetrazine ligation for live-cell and in vivo studies allows researchers to tailor their bioconjugation strategies to the specific demands of their experimental systems.[2] As our understanding of these reactions deepens and new click reactions are developed, the applications of this remarkable chemistry in drug development, diagnostics, and fundamental biological research will undoubtedly continue to expand.

References

Azido-PEG2-C2-Boc mechanism of action in PROTAC formation

Author: BenchChem Technical Support Team. Date: December 2025

Azido-PEG2-C2-Boc in PROTAC Formation: A Technical Guide

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[3][]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy.[5] Its length, composition, flexibility, and attachment points profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[2][6] Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) based linkers are frequently employed to enhance solubility and provide conformational flexibility.[7] The this compound linker is a versatile building block that leverages the advantages of a PEG scaffold with the precision of click chemistry for efficient PROTAC synthesis.[8][9]

Core Components and Mechanism of Action

The this compound linker is a modular unit where each component serves a distinct and vital function in the synthesis and ultimate action of the PROTAC.

  • Azido (N₃) Group : This functional group is the cornerstone of the linker's utility in "click chemistry". Specifically, it enables the highly efficient and selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[] This reaction allows for the covalent attachment of the linker to a ligand (either the POI warhead or the E3 binder) that has been functionalized with a terminal alkyne, forming a stable triazole ring.[2][3] The reliability and mild reaction conditions of CuAAC make it ideal for the late-stage assembly of complex PROTAC molecules.[][11]

  • PEG2 Moiety : The two repeating ethylene (B1197577) glycol units provide hydrophilicity and flexibility.[12][] The hydrophilicity helps to counteract the often-high lipophilicity of the binding ligands, improving the overall solubility of the PROTAC molecule, which is a common challenge in their development.[14][15] The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt the optimal conformation required to form a stable and productive ternary complex, minimizing steric hindrance between the POI and the E3 ligase.[6][16]

  • C2-Boc (Boc-protected Aminoethyl) Group : This component provides a site for controlled, sequential attachment. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. Its presence allows for a multi-step synthetic strategy where the Boc group can be removed under specific acidic conditions (e.g., using TFA) to reveal a primary amine.[17] This amine can then be coupled to the other binding ligand, typically via a stable amide bond.[18] This stepwise approach provides synthetic control and modularity, enabling the creation of diverse PROTAC libraries.

The overall mechanism involves a convergent synthesis. First, the Boc-protected amine is deprotected and coupled to one of the PROTAC's ligands. Then, the azide (B81097) terminus is "clicked" onto the second ligand, which has been modified with an alkyne group. This modular strategy greatly accelerates the synthesis and optimization of PROTAC candidates.[3][17]

Quantitative Data on PEG Linker Performance

The length and composition of the linker are critical variables that must be empirically optimized for each specific POI and E3 ligase pair. The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [19]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data shows that increasing PEG length enhances hydrophilicity, as indicated by the decreasing cLogP and increasing Topological Polar Surface Area (TPSA).

Table 2: Influence of PEG Linker Length on Degradation Efficacy [19]

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BRD4CRBNPEG31.5>95
BRD4CRBNPEG40.8>95
BRD4CRBNPEG52.3>90
BTKCRBNPEG240~80
BTKCRBNPEG44>90
BTKCRBNPEG61>95

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This data highlights that an optimal linker length, which varies by target, is required for maximal potency.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide clear visual representations of the key processes involved.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to the eventual degradation of the target protein.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow Using this compound

This flowchart outlines the modular and convergent synthesis of a PROTAC molecule utilizing the specified linker.

Synthesis_Workflow start Start Materials linker This compound Linker start->linker ligand1 E3 Ligase Ligand (with -COOH) start->ligand1 ligand2 POI Warhead (with Alkyne) start->ligand2 step1 Step 1: Boc Deprotection (TFA/DCM) linker->step1 step2 Step 2: Amide Coupling (HATU, DIPEA) ligand1->step2 step3 Step 3: Click Chemistry (CuAAC) (CuSO₄, NaAsc) ligand2->step3 intermediate1 Azido-PEG2-C2-NH2 Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Azide-Linker-E3 Ligand Intermediate step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac end Purification & Characterization final_protac->end

Caption: Convergent synthesis workflow for PROTAC assembly.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram details the key "click" reaction that covalently links the azide-functionalized intermediate with the alkyne-functionalized ligand.

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Azide R1-N₃ (Azide-Linker Intermediate) Triazole R1-[Triazole]-R2 (Stable Covalent Linkage) Azide->Triazole + Alkyne R2-C≡CH (Alkyne-Warhead) Alkyne->Triazole + Catalyst Catalyst System Cu(I) generated from: CuSO₄ + Sodium Ascorbate (B8700270) Catalyst->Triazole CuAAC

Caption: The CuAAC "click chemistry" reaction for PROTAC ligation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a representative, multi-step synthesis for assembling a PROTAC.[11][17]

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction for the complete consumption of starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the deprotected linker from Step 1 and the E3 Ligase Ligand (containing a carboxylic acid, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate.

  • Purify the Azide-Linker-E3 Ligand intermediate by flash column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the Azide-Linker-E3 Ligand intermediate (1.0 eq) and the alkyne-functionalized POI Warhead (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-butanol/water or DMSO/water).[11]

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can poison the catalyst.[11]

  • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O, e.g., 0.5 M in degassed water) and sodium ascorbate (e.g., 1 M in degassed water).

  • Add sodium ascorbate (0.5-1.0 eq) to the reaction mixture, followed by the addition of the CuSO₄ solution (0.1-0.2 eq).[11]

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor progress by LC-MS.

  • Upon completion, perform a work-up by diluting with ethyl acetate (B1210297) and washing with water to remove copper salts.

  • Purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the high-purity product required for biological assays.[11]

Protocol 2: Evaluation of PROTAC Efficacy by Western Blotting

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[12][20]

  • Cell Culture and Treatment :

    • Plate cells (e.g., a relevant cancer cell line) at a density that will ensure they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the purified PROTAC in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 16-24 hours).

  • Cell Lysis :

    • After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the dish by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification :

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting :

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Data Analysis :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

References

Azido-PEG2-C2-Boc CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG2-C2-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a versatile chemical tool featuring an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation. Variations in nomenclature and structure exist among suppliers, leading to differing reported physical and chemical properties. The most commonly cited specifications are summarized below.

PropertyValueSource(s)
CAS Number 1271728-79-0[1]
Molecular Formula C₁₁H₂₁N₃O₄[1]
Molecular Weight 259.31 g/mol [2]
Appearance Light yellow to brown oily liquid[2]
Storage Conditions -20°C, sealed storage, away from moisture[3]

Note: Discrepancies in molecular weight and formula exist across different suppliers. For instance, a related compound, Azido-PEG2-Boc Amine, is listed with CAS number 950683-55-3 and a molecular weight of 274.32 g/mol [4]. Researchers should verify the specifications of the specific product in use.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein ligand to the E3 ligase ligand. The azide and Boc-protected amine functionalities allow for sequential and orthogonal conjugation strategies.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves two key steps: the deprotection of the Boc group to reveal a primary amine, followed by conjugation to one of the ligands, and a subsequent click chemistry reaction to attach the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Ligand 2 Conjugation via Click Chemistry Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Boc_Linker->Deprotection Amine_Linker Azido-PEG2-C2-NH2 Deprotection->Amine_Linker Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Amide_Coupling Ligand1 E3 Ligase Ligand (with Carboxylic Acid) Ligand1->Amide_Coupling Intermediate Azide-Linker-Ligand 1 Amide_Coupling->Intermediate CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Intermediate->CuAAC Ligand2 Target Protein Ligand (with Alkyne) Ligand2->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and reaction conditions.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger[5].

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine can be used in the next step, often after purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., the product from Protocol 1 coupled to a ligand)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.

  • In another vial, prepare a premixed solution of CuSO₄ and the copper-binding ligand (THPTA or TBTA)[6]. A typical ratio is 1:5 of CuSO₄ to ligand.

  • Add the CuSO₄/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM[7].

  • Allow the reaction to proceed at room temperature for 1 to 24 hours. The reaction can be protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final product can be purified by an appropriate method, such as reverse-phase HPLC.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Azide R1-N3 (Azide-Linker) Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) + Ligand (THPTA/TBTA) Alkyne R2-C≡CH (Alkyne-Ligand) Triazole R1-Triazole-R2 (Stable Triazole Linkage) Catalyst->Triazole Click Reaction

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Avoid contact with skin, eyes, and respiratory tract. It is recommended to use personal protective equipment, including gloves, goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to Azido-PEG2-C2-Boc: Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and storage conditions for Azido-PEG2-C2-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Due to the specific nature of this compound, this guide is based on the well-established chemical properties of its constituent functional groups: an azide (B81097), a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-Butyloxycarbonyl (Boc) protected amine. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Core Concepts: Chemical Structure and Properties

This compound is comprised of three key functional moieties that dictate its chemical behavior:

  • Azide Group (-N₃): A high-energy functional group essential for copper-catalyzed or strain-promoted "click chemistry" reactions. It is sensitive to heat, light, and pressure and can be explosive under certain conditions, particularly in low molecular weight organic azides.[1][2]

  • PEG Spacer (-OCH₂CH₂-)₂: A short, two-unit polyethylene glycol chain. PEG linkers are known to enhance the hydrophilicity and aqueous solubility of molecules.[3][4] However, the short length of this PEG chain means its influence may be moderate.

  • Boc Protecting Group (-C(O)OC(CH₃)₃): A common, acid-labile protecting group for amines.[5] Its presence adds significant hydrophobicity to the molecule and is a critical factor in determining both solubility and appropriate buffer conditions.[6] The Boc group is stable under neutral and basic conditions but can be cleaved by strong acids (e.g., trifluoroacetic acid) or under certain acidic workup conditions (pH < 4).[7][8][9]

Solubility Profile

The solubility of this compound is a balance between the hydrophilic PEG chain and the hydrophobic Boc group and alkyl chain. Direct quantitative data is often not published for such specific linkers; therefore, the following profile is inferred from structurally similar compounds.[6][10] It is imperative to perform small-scale solubility tests for your specific application.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsInferred SolubilityRationale and Best Practices
Polar Aprotic DMSO, DMFHigh These are the recommended solvents for preparing high-concentration stock solutions.[6][11] Ensure the use of anhydrous grade solvents to prevent hydrolysis.
Chlorinated Dichloromethane (DCM), ChloroformHigh Soluble due to the organic nature of the backbone.[10] Caution: Avoid using chlorinated solvents in reactions with azides as this can form explosive diazidomethane or triazidomethane.[1][2]
Polar Protic Ethanol, MethanolLow to Moderate The hydrophobic Boc group significantly limits solubility in alcohols.[6] May be used as a co-solvent, but precipitation is likely when added to aqueous solutions.
Aqueous Buffers PBS, HEPES, Borate (pH 7-9)Very Low The molecule is expected to have poor water solubility due to the dominant hydrophobicity of the Boc group.[6] Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO or DMF first and then dilute into the aqueous buffer.
Nonpolar Hexane, ToluenePoorly Soluble The overall polarity of the molecule makes it poorly soluble in nonpolar solvents.[10]

Storage and Stability

Proper storage is crucial to prevent the degradation of the azide and Boc functional groups. Organic azides are energetic compounds and must be handled with care.[2][12] PEG derivatives are often hygroscopic and sensitive to oxidation.[13]

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature ≤ -20°C Low temperatures are essential to minimize the potential for thermal decomposition of the azide group and slow down any degradation pathways.[1][13][14]
Atmosphere Inert Gas (Argon or Nitrogen) PEGs and azides can be sensitive to oxidation and moisture.[13] Storing under an inert atmosphere displaces oxygen and water, preserving the compound's integrity.
Light In the Dark (Amber Vial) Azides can be light-sensitive and decompose upon exposure to light.[1][2][12]
Form Solid (Lyophilized Powder) Storing the compound as a solid is preferable to solutions. Stock solutions in anhydrous DMSO/DMF should also be stored at -20°C but may have a shorter shelf-life. Avoid repeated freeze-thaw cycles.[4]

Key Stability Considerations:

  • Acid Sensitivity: Avoid acidic conditions (pH < 4) to prevent cleavage of the Boc protecting group.[7][15] Use buffers in the neutral to slightly basic range (pH 7-9).[16]

  • Heavy Metals: Do not use metal spatulas for handling. Avoid contact with heavy metals like copper, lead, brass, or silver, as they can form dangerously explosive heavy metal azides.[1][12]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Never dispose of azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive salts.[17] Do not mix azide waste with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[12][17]

Experimental Protocols

Protocol for Stock Solution Preparation

This protocol describes the standard procedure for preparing a concentrated stock solution, which is the recommended first step for using this compound.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of moisture inside the vial, which can compromise the compound's stability.[13]

  • Solvent Addition: Using a calibrated syringe, add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired high concentration (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary, but prolonged heating should be avoided.[6]

  • Storage: Backfill the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C, protected from light.[13]

Visualized Workflows and Pathways

General Handling and Solubilization Workflow

The following diagram outlines the critical steps for safely handling and preparing this compound for experimental use.

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store Solid at <= -20°C In Dark, Under Inert Gas equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Retrieve add_solvent Add Anhydrous DMSO/DMF (e.g., to 10 mg/mL) equilibrate->add_solvent dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute Dilute into Aqueous Buffer (pH 7-9) Immediately Before Use stock_sol->dilute Aliquot final_sol Final Working Solution dilute->final_sol G cluster_step1 Step 1: Boc Deprotection & Amine Coupling cluster_step2 Step 2: Click Chemistry linker This compound deprotection Acid Treatment (e.g., TFA) linker->deprotection activated_linker Azido-PEG2-C2-NH2 deprotection->activated_linker coupling EDC/NHS Coupling activated_linker->coupling protein1 Protein-COOH protein1->coupling conjugate1 Protein-Linker-Azide coupling->conjugate1 click CuAAC or SPAAC 'Click' Reaction conjugate1->click molecule2 Alkyne-Modified Drug/Probe molecule2->click final_conjugate Protein-Linker-Drug/Probe click->final_conjugate

References

The Triazole Moiety as a Cornerstone: An In-depth Technical Guide to Azide-Alkyne Cycloaddition in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has burgeoned from a niche synthetic tool into an indispensable platform for accelerated drug discovery.[1][2][3] Its remarkable efficiency, biocompatibility, and modular nature have empowered researchers to construct complex molecular architectures with unprecedented ease, fueling innovations in lead identification, optimization, and the development of novel therapeutic modalities.[4][5] This technical guide provides a comprehensive overview of the core applications of this versatile ligation chemistry, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest for next-generation therapeutics.

Core Principles and Variants of the Azide-Alkyne Cycloaddition

The foundation of this chemical transformation lies in the [3+2] cycloaddition between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring.[6] This reaction can be performed through several key modalities, each with distinct advantages and applications in drug discovery.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of the reaction, prized for its high reaction rates, yields, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[6][][8] The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[9][10] Its robustness and compatibility with a wide range of functional groups have made it a workhorse in medicinal chemistry.[1][2][4]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the cytotoxicity concerns associated with the copper catalyst in biological systems, SPAAC offers a bioorthogonal alternative.[11][] This reaction utilizes strained cyclooctynes, where the ring strain significantly lowers the activation energy, enabling the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[11][13] SPAAC has become the method of choice for in vivo and live-cell applications.[][]

3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This variant provides access to the 1,5-disubstituted triazole regioisomer, a valuable alternative for structure-activity relationship (SAR) studies where the spatial arrangement of substituents is critical.[6][14] Unlike CuAAC, RuAAC can also accommodate internal alkynes, expanding the scope of accessible molecular scaffolds.[15]

Key Applications in Drug Discovery

The azide-alkyne cycloaddition has been instrumental in advancing several key areas of drug discovery:

Bioisosteric Replacement and Lead Optimization

The 1,2,3-triazole ring serves as an excellent bioisostere for the amide bond, exhibiting similar steric and electronic properties but with enhanced metabolic stability.[16] This has been widely exploited in lead optimization to improve the pharmacokinetic profiles of drug candidates.[1]

Synthesis of Antibody-Drug Conjugates (ADCs)

Click chemistry provides a highly efficient and site-specific method for conjugating potent cytotoxic payloads to monoclonal antibodies.[][17] Both CuAAC and SPAAC are employed to link azide- or alkyne-modified drugs to complementary functional groups introduced onto the antibody surface, ensuring a defined drug-to-antibody ratio (DAR) and enhancing therapeutic efficacy.[17][18]

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azide-alkyne cycloaddition is a key strategy for linking the target-binding ligand and the E3 ligase-recruiting moiety, often via a polyethylene (B3416737) glycol (PEG) linker.[9][19][20] The modularity of click chemistry allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency.[21]

In Situ Click Chemistry for Target-Guided Synthesis

In this innovative approach, the biological target itself templates the synthesis of its own inhibitor from a pool of azide and alkyne fragments.[22][23][24] This method, also known as target-guided synthesis (TGS), accelerates the discovery of potent and selective ligands by simultaneously synthesizing and screening potential inhibitors in the presence of the target protein.[22][23][25]

Bioconjugation and Chemical Proteomics

The bioorthogonality of azide-alkyne cycloaddition makes it an ideal tool for labeling and tracking biomolecules in complex biological systems.[26][27][28] This has enabled a wide range of applications in chemical proteomics, including activity-based protein profiling (ABPP), identifying drug targets, and visualizing post-translational modifications.[25][26][29]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different azide-alkyne cycloaddition variants, providing a basis for comparison and selection of the appropriate methodology.

Reaction Variant Catalyst Alkyne Type Regioselectivity Typical Reaction Rate Biocompatibility
CuAAC Copper(I)Terminal1,4-disubstitutedVery fastPotentially cytotoxic
SPAAC NoneCyclooctynes (strained)Mixture (depends on cyclooctyne)Slower than CuAACHigh
RuAAC Ruthenium(II)Terminal and Internal1,5-disubstitutedFastModerate

Table 1: Comparative Performance of Azide-Alkyne Cycloaddition Methodologies.[30]

Parameter CuAAC RuAAC
Catalyst CuSO₄ / Sodium Ascorbate[Cp*RuCl(cod)]
Solvent tBuOH/H₂O or DMSOToluene or DMF
Temperature Room Temperature60-80 °C
Typical Yield 60-95%70-90%
Regioisomer 1,4-disubstituted1,5-disubstituted

Table 2: Typical Reaction Parameters for CuAAC and RuAAC.[9][31]

Experimental Protocols

This section provides detailed methodologies for key applications of azide-alkyne cycloaddition in drug discovery.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo molecule.[32][33]

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to the desired concentration.

  • Add the azide-containing cargo molecule. A 4- to 50-fold molar excess of the azide is typically used.[10]

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[17] Let it stand for a few minutes to form the Cu(I) complex.

  • Add the Cu(I)/THPTA complex to the reaction mixture. Typically, 25 equivalents relative to the azide are used.[17]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Use approximately 40 equivalents relative to the azide.[10][17]

  • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[10]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.

Protocol 2: General Procedure for SPAAC Conjugation for ADC Synthesis

This protocol outlines the conjugation of a DBCO-functionalized drug linker to an azide-modified antibody.[11]

Materials:

  • Azide-functionalized antibody in PBS

  • Dibenzocyclooctyne (DBCO)-drug linker stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Ensure the azide-functionalized antibody is in PBS at a concentration of 5-10 mg/mL.

  • To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.

  • Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.

  • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Protocol 3: Final CuAAC Coupling Step in PROTAC Synthesis

This protocol describes the final step in synthesizing a PROTAC by coupling an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.[9]

Materials:

  • Alkyne-functionalized warhead

  • Azide-functionalized E3 ligase ligand

  • Copper(II) Sulfate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (tBuOH)

  • Water (degassed)

Procedure:

  • Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1-1.5 equivalents) in a mixture of tBuOH and degassed water.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add sodium ascorbate (0.5-1.0 equivalents) to the reaction mixture.

  • Add Copper(II) Sulfate (0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by column chromatography.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships in the application of azide-alkyne cycloaddition in drug discovery.

CuAAC_vs_RuAAC cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway Azide1 R1-N3 Cu_acetylide Cu-acetylide intermediate Azide1->Cu_acetylide Alkyne1 R2-C≡CH Cu_catalyst Cu(I) Alkyne1->Cu_catalyst Cu_catalyst->Cu_acetylide Triazole1 1,4-disubstituted Triazole Cu_acetylide->Triazole1 Azide2 R1-N3 Ruthenacycle Ruthenacycle intermediate Azide2->Ruthenacycle Alkyne2 R2-C≡CH Ru_catalyst Ru(II) Alkyne2->Ru_catalyst Ru_catalyst->Ruthenacycle Triazole2 1,5-disubstituted Triazole Ruthenacycle->Triazole2

Catalytic cycles for CuAAC and RuAAC.[31]

InSitu_Click_Chemistry Target Biological Target (e.g., Enzyme) Binding Fragments bind to adjacent sites on target Target->Binding Alkyne_Fragment Alkyne Fragment Library Alkyne_Fragment->Binding Azide_Fragment Azide Fragment Library Azide_Fragment->Binding Cycloaddition Target-Templated Cycloaddition Binding->Cycloaddition Potent_Inhibitor Potent Bidentate Inhibitor Cycloaddition->Potent_Inhibitor Potent_Inhibitor->Target High Affinity Binding

Workflow for in situ click chemistry.[22][23]

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Functionalization Site-specific Functionalization Antibody->Functionalization Azide_Ab Azide-modified Antibody Functionalization->Azide_Ab Click_Reaction Azide-Alkyne Cycloaddition (SPAAC or CuAAC) Azide_Ab->Click_Reaction Alkyne_Drug Alkyne-modified Cytotoxic Drug Alkyne_Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

General workflow for ADC synthesis via click chemistry.

PROTAC_Synthesis_Workflow Warhead Target-binding Warhead Functionalize_Warhead Functionalize Warhead Warhead->Functionalize_Warhead E3_Ligand E3 Ligase Ligand Functionalize_E3 Functionalize E3 Ligand E3_Ligand->Functionalize_E3 Linker Linker with Azide/Alkyne Linker->Functionalize_E3 Alkyne_Warhead Alkyne-Warhead Functionalize_Warhead->Alkyne_Warhead Azide_E3_Linker Azide-Linker-E3 Ligand Functionalize_E3->Azide_E3_Linker CuAAC_Step CuAAC Click Reaction Alkyne_Warhead->CuAAC_Step Azide_E3_Linker->CuAAC_Step PROTAC PROTAC CuAAC_Step->PROTAC

Modular synthesis of PROTACs using click chemistry.[9][19]

Conclusion

The applications of azide-alkyne cycloaddition in drug discovery are vast and continue to expand.[1][2] Its simplicity, efficiency, and versatility have firmly established it as a critical tool in the medicinal chemist's arsenal.[4][5] From accelerating lead optimization to enabling the synthesis of complex therapeutic modalities like ADCs and PROTACs, click chemistry is set to play an even more significant role in the future of pharmaceutical research and development. By understanding the core principles, leveraging the appropriate reaction variant, and following robust experimental protocols, researchers can effectively harness the power of this remarkable chemical transformation to drive the discovery of novel medicines.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Azido-PEG2-C2-Boc Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] This technology presents a potent strategy for targeting proteins that have been traditionally considered "undruggable."[1] PROTACs consist of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic tractability.[4][6] The this compound linker is a versatile building block for PROTAC synthesis. It features an azide (B81097) group for "click chemistry" reactions, a PEG spacer to enhance solubility, and a Boc-protected amine for controlled, sequential coupling reactions.[7] The azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized molecule.[7][] The Boc-protected amine allows for standard amide bond formation after deprotection.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS).[3] The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1][11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Marks POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using the this compound linker. The synthesis involves a modular approach with two key reaction types: amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol assumes the availability of a POI ligand with a carboxylic acid functionality and an E3 ligase ligand with an alkyne group.

Protocol 1: Synthesis of Azide-Linker-POI Intermediate via Amide Coupling

This protocol describes the coupling of the this compound linker to a protein of interest (POI) ligand containing a carboxylic acid.

Materials:

  • This compound

  • POI-COOH (Protein of Interest ligand with a carboxylic acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc protecting group.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve the deprotected azido-linker (1.0 eq), POI-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the Azide-Linker-POI intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the Azide-Linker-POI intermediate with an alkyne-functionalized E3 ligase ligand.

Materials:

  • Azide-Linker-POI intermediate (from Protocol 1)

  • E3 Ligase Ligand-Alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Water

  • Reverse-phase HPLC system for purification

Step-by-Step Methodology:

  • CuAAC Reaction Setup:

    • Dissolve the Azide-Linker-POI intermediate (1.0 eq) and the E3 Ligase Ligand-Alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC to yield the purified product.

Protocol 3: Characterization of the Synthesized PROTAC

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an LC-MS system to confirm the molecular weight of the final product.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized PROTAC.[1]

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a PROTAC using the this compound linker. Note that these values are illustrative and will vary depending on the specific POI and E3 ligase ligands used.

Table 1: Synthesis Yield and Purity

StepProductYield (%)Purity (by LC-MS, %)
Amide Coupling (Protocol 1)Azide-Linker-POI Intermediate65-85>95
CuAAC Reaction (Protocol 2)Final PROTAC50-70>98

Table 2: Characterization Data

Analysis MethodParameterExpected Result
LC-MSMolecular Weight (M+H)⁺Corresponds to the calculated molecular weight of the final PROTAC.
¹H NMRChemical Shifts & SplittingPeaks corresponding to the protons of the POI ligand, linker, and E3 ligase ligand.
¹³C NMRChemical ShiftsPeaks corresponding to the carbons of the POI ligand, linker, and E3 ligase ligand.

Visualizations

Experimental Workflow

The overall synthetic workflow for generating a PROTAC using the this compound linker is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound + POI-COOH Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Amide_Coupling Amide Coupling (HATU, DIPEA) Boc_Deprotection->Amide_Coupling Intermediate Azide-Linker-POI Amide_Coupling->Intermediate Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC E3_Alkyne E3 Ligase-Alkyne E3_Alkyne->Click_Reaction Purification RP-HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

General workflow for PROTAC synthesis.

References

A Practical Guide to Azido-PEG2-C2-Boc in Click Chemistry for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Azido-PEG2-C2-Boc, a versatile heterobifunctional linker, in click chemistry applications. This guide is designed to assist researchers in the fields of chemical biology, drug discovery, and materials science in the successful implementation of this reagent for the synthesis of complex bioconjugates, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a Boc-protected amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for bioconjugation:

  • Orthogonal Reactivity: The azide and the Boc-protected amine provide two chemically distinct reactive handles that can be addressed in a stepwise manner, allowing for precise control over the conjugation strategy.

  • PEG Spacer: The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the resulting conjugates, which is often beneficial for biological applications.[1] It also provides a flexible spacer to mitigate steric hindrance between conjugated molecules.

  • Click Chemistry Handle: The azide group is a key component for highly efficient and specific "click" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The primary application of this compound is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in PROTAC efficacy by modulating the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Core Click Chemistry Reactions

This compound can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern.

Application in PROTAC Development

The synthesis of a PROTAC using this compound typically involves a multi-step process:

  • Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.

  • First Conjugation: The newly exposed amine is then coupled to a molecule of interest, typically an E3 ligase ligand, through an amide bond formation.

  • Click Chemistry Conjugation: The azide end of the linker is then reacted with an alkyne-functionalized molecule, which is typically the ligand for the target protein of interest, via either CuAAC or SPAAC.

This modular approach allows for the flexible and efficient synthesis of a library of PROTACs with different target ligands, E3 ligase ligands, and linker orientations.

Quantitative Data on PROTAC Efficacy with PEG Linkers

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, which is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize representative data on the impact of PEG linker length on the efficacy of PROTACs targeting Bruton's tyrosine kinase (BTK) and the Androgen Receptor (AR). While specific data for a PEG2 linker is not always available, these tables illustrate the general trend of linker length optimization.

Table 1: Impact of Linker Length on BTK Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Line
NC-1PEG-based2.297Mino
Reversible PROTACNot Specified~200Not SpecifiedTHP1

Data compiled for illustrative purposes from multiple sources.[3][4]

Table 2: Impact of Linker Length on Androgen Receptor (AR) Degradation

PROTACLinker CompositionApparent Permeability (Papp) A to B (10⁻⁶ cm/s)
PROTAC BPEG<0.1
PROTAC DPEG<0.1

Data from a study on the permeability of Androgen Receptor PROTACs. Lower permeability can be a challenge with hydrophilic PEG linkers.[1]

Experimental Protocols

The following are detailed protocols for the key experimental steps involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting Azido-PEG2-C2-NH2 as a TFA salt can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between the azide-functionalized linker and an alkyne-containing molecule.

Materials:

  • Azido-PEG2-C2-conjugate (from Protocol 1 followed by conjugation to an E3 ligase ligand)

  • Alkyne-functionalized molecule (e.g., a target protein ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Solvent (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Dissolve the Azido-PEG2-C2-conjugate (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Add the copper/ligand premix to the reaction mixture (final copper concentration typically 0.1-1 mM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (4-5 equivalents relative to copper).

  • Stir the reaction at room temperature for 1-4 hours, protecting it from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as reverse-phase HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free click reaction with a strained cyclooctyne.

Materials:

  • Azido-PEG2-C2-conjugate

  • Strained alkyne-functionalized molecule (e.g., DBCO-ligand)

  • Solvent (e.g., DMSO, PBS pH 7.4)

Procedure:

  • Dissolve the Azido-PEG2-C2-conjugate and the strained alkyne-functionalized molecule in the chosen solvent. For biological molecules, PBS is often a suitable choice.

  • Mix the solutions of the azide and the strained alkyne. A slight molar excess (1.2-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • If necessary, purify the final conjugate using methods like size-exclusion chromatography or HPLC to remove any unreacted starting materials.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Azido_PEG This compound Boc_Deprotection 1. Boc Deprotection (TFA/DCM) Azido_PEG->Boc_Deprotection E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling 2. Amide Coupling (HATU/DIPEA) E3_Ligand->Amide_Coupling Target_Ligand Target Ligand (with Alkyne) Click_Reaction 3. Click Chemistry (CuAAC or SPAAC) Target_Ligand->Click_Reaction Boc_Deprotection->Amide_Coupling Azido-PEG2-C2-NH2 Amide_Coupling->Click_Reaction Azide-Linker-E3 Ligand PROTAC PROTAC Molecule Click_Reaction->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC Target_Protein Target Protein (e.g., BTK, AR) Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase Ub Ubiquitin Ub->Target_bound polyubiquitinates Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into PROTAC_bound->E3_bound Target_bound->Proteasome targeted for degradation Target_bound->PROTAC_bound E3_bound->Ub recruits

Caption: The mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.[5]

BTK Signaling Pathway Inhibition by a PROTAC

BTK_Signaling_Inhibition BCR BCR Activation (e.g., IgM cross-linking) BTK BTK BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates AKT AKT BTK->AKT activates Degradation BTK Degradation BTK->Degradation ERK ERK PLCg2->ERK activates Downstream Downstream Signaling (Cell Proliferation, Survival) ERK->Downstream AKT->Downstream PROTAC BTK PROTAC PROTAC->BTK induces Degradation->PLCg2 inhibits Degradation->AKT inhibits

Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway through PROTAC-mediated degradation of BTK.[6]

References

Application Notes and Protocols: Azido-PEG2-C2-Boc Conjugation to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of the heterobifunctional linker, Azido-PEG2-C2-Boc, to a target protein ligand. This process is integral to the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. The protocols outlined below cover the entire workflow, from initial ligand functionalization to the final purification and characterization of the conjugate.

Introduction

The this compound linker is a versatile tool in bioconjugation, featuring three key functional components:

  • Azide (B81097) Group (N₃): A bioorthogonal handle that allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic PEG spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The PEG linker can also reduce immunogenicity and provide spatial separation between the conjugated molecules.

  • Boc-Protected Amine (Boc-NH): A tert-butyloxycarbonyl (Boc) protecting group on a primary amine. This allows for a controlled, stepwise conjugation strategy. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent coupling reactions.[2]

  • Ethylamine Linker (C2): A two-carbon (ethane) linker that provides a connection point for the Boc-protected amine.

This linker is particularly useful in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3]

Data Presentation

The following tables summarize key quantitative data for the materials and reactions involved in the conjugation process.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁N₃O₄
Molecular Weight 259.30 g/mol
CAS Number 1271728-79-0
Appearance Colorless to light yellow oil
Storage Conditions -20°C, desiccated

Table 2: Recommended Reagent Stoichiometry for EDC/NHS Coupling

ReagentMolar Excess (relative to Ligand)Purpose
Azido-PEG2-C2-NH₂ (deprotected linker)1.5 - 3 equivalentsTo ensure efficient conjugation to the carboxyl group
EDC2 - 5 equivalentsCarboxyl group activator
NHS/Sulfo-NHS2 - 5 equivalentsStabilizes the activated carboxyl group

Table 3: Comparison of Click Chemistry Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (uses strained alkynes like DBCO or BCN)
Reaction Rate Generally fasterCan be slower, but newer strained alkynes have improved rates
Biocompatibility Copper can be toxic to living cellsHighly biocompatible, suitable for in vivo applications
Reaction Conditions Requires a copper source and a reducing agentMild, physiological conditions

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of this compound to a target protein ligand. The overall workflow depends on the available functional group on the target ligand (e.g., carboxylic acid or primary amine).

Overall Experimental Workflow

The general strategy involves a multi-step process that begins with the deprotection of the Boc group on the this compound linker, followed by conjugation to the target protein ligand. The resulting azide-functionalized ligand can then be used in a subsequent click chemistry reaction.

experimental_workflow cluster_prep Linker Preparation cluster_deprotection Boc Deprotection cluster_conjugation Conjugation to Ligand cluster_click_chem Click Chemistry boc_linker This compound deprotection Acid Treatment (TFA) boc_linker->deprotection deprotected_linker Azido-PEG2-C2-NH2 deprotection->deprotected_linker edc_nhs EDC/NHS Activation deprotected_linker->edc_nhs direct_coupling Direct Amide Coupling deprotected_linker->direct_coupling ligand_cooh Ligand-COOH ligand_cooh->edc_nhs azide_ligand Azide-Functionalized Ligand edc_nhs->azide_ligand ligand_amine Ligand-NH2 ligand_amine->direct_coupling direct_coupling->azide_ligand click_reaction CuAAC or SPAAC azide_ligand->click_reaction alkyne_protein Alkyne-Modified Protein alkyne_protein->click_reaction final_conjugate Protein-Ligand Conjugate click_reaction->final_conjugate

Caption: Overall experimental workflow for conjugation.
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the primary amine, Azido-PEG2-C2-NH₂.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM in a round bottom flask.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For a complete work-up, dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG2-C2-NH₂. The product is often used directly in the next step without extensive purification.

Protocol 2: Conjugation of Azido-PEG2-C2-NH₂ to a Ligand with a Carboxylic Acid

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the deprotected linker and a carboxyl-containing ligand.

Materials:

  • Azido-PEG2-C2-NH₂ (from Protocol 1)

  • Target protein ligand with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Activation of the Ligand:

    • Dissolve the carboxyl-containing ligand in Activation Buffer.

    • Add EDC (2-5 molar excess) and NHS or Sulfo-NHS (2-5 molar excess) to the ligand solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation:

    • Immediately add a solution of Azido-PEG2-C2-NH₂ (1.5-3 molar excess) in a minimal amount of DMF or DMSO to the activated ligand solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated ligand.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized ligand conjugate using an appropriate chromatography method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 3: Conjugation of Azido-PEG2-C2-NH₂ to a Ligand with a Primary Amine

This protocol is for ligands that can be modified to have a reactive group suitable for coupling with the amine of the deprotected linker, for instance, by activating a carboxyl group on the linker itself if it were designed that way, or by using a homobifunctional crosslinker as an intermediary (not detailed here). Assuming a direct amide bond formation is desired and the ligand has a suitable activated ester:

Materials:

  • Azido-PEG2-C2-NH₂ (from Protocol 1)

  • Target protein ligand with an activated ester (e.g., NHS ester)

  • Aprotic solvent (e.g., DMF or DMSO)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve the amine-containing ligand (activated ester form) in anhydrous DMF or DMSO.

  • Add Azido-PEG2-C2-NH₂ (1.1 to 1.5 equivalents) to the solution.

  • If necessary, add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents.

  • Purify the azide-functionalized ligand conjugate by RP-HPLC.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized ligand and an alkyne-modified protein.

Materials:

  • Azide-functionalized ligand

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Procedure:

  • In a reaction tube, combine the alkyne-modified protein (1 equivalent) and the azide-functionalized ligand (1.1 to 1.5 equivalents).

  • Add THPTA to a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final protein-ligand conjugate using SEC or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems sensitive to copper.

Materials:

  • Azide-functionalized ligand

  • Strained alkyne (e.g., DBCO or BCN)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the strained alkyne-modified protein and the azide-functionalized ligand in a reaction tube. A 1.1 to 2-fold molar excess of the azide-functionalized ligand is typically used.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the final protein-ligand conjugate using SEC or affinity chromatography to remove the unreacted ligand.

Characterization of the Final Conjugate

After purification, it is essential to characterize the protein-ligand conjugate to confirm its identity and purity.

Table 4: Common Characterization Techniques

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) To confirm the precise molecular weight of the conjugate and determine the degree of labeling.
UV-Vis Spectroscopy To quantify the protein concentration and, if the ligand has a chromophore, the degree of labeling.
HPLC (SEC or RP-HPLC) To assess the purity of the conjugate and separate it from unconjugated protein and ligand.
Functional Assays To confirm that the biological activity of the protein and/or ligand is retained after conjugation.

Signaling Pathway Visualization: PROTAC-Mediated Protein Degradation

A primary application of the this compound linker is in the synthesis of PROTACs. The resulting molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

protac_pathway cluster_system Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination UbProtein Ub-Tagged Protein Ubiquitination->UbProtein Degradation Degradation UbProtein->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Amino Acids Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

This signaling pathway illustrates how a PROTAC, synthesized using linkers like this compound, brings a target protein and an E3 ubiquitin ligase into proximity.[3] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can participate in further rounds of degradation. This catalytic mode of action makes PROTACs a powerful therapeutic modality.[3]

Conclusion

The this compound linker provides a robust and versatile platform for the construction of complex bioconjugates. The orthogonal reactivity of the azide and the protected amine allows for a controlled and stepwise synthetic strategy. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the fields of chemical biology and drug discovery to successfully conjugate this linker to target protein ligands for a wide range of applications, most notably in the development of targeted protein degraders. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for the successful implementation of this technology.

References

A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Azido-PEG2-C2-Boc, a heterobifunctional linker, in two major types of bioorthogonal "click" chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive comparison of the two methodologies, including quantitative data, detailed experimental protocols, and visual diagrams to aid in selecting the appropriate technique for specific applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

Click chemistry has revolutionized the field of bioconjugation by providing a set of reliable, specific, and high-yielding reactions for covalently linking molecules in complex biological environments. The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This compound is a versatile linker molecule featuring an azide (B81097) group for click chemistry, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization.

This guide explores the two primary approaches to azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is known for its rapid kinetics and high efficiency.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts with an azide without the need for a catalyst.[3][4][5] Its major advantage is its high biocompatibility, making it suitable for applications in living systems.[3]

The choice between CuAAC and SPAAC is critical and depends on the specific requirements of the experiment, such as the sensitivity of the biological system to copper, the desired reaction speed, and the nature of the molecules to be conjugated.[3]

Quantitative Data Presentation

The following tables provide a summary of key quantitative parameters to facilitate the comparison between CuAAC and SPAAC for reactions involving PEGylated azides like this compound.

Table 1: General Performance Comparison

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[3]
Biocompatibility Lower, due to potential copper cytotoxicity (can be mitigated with ligands)[6]High, ideal for in vivo and live-cell applications[3]
Reaction Rate Very fastGenerally slower, dependent on the cyclooctyne used[3]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)[3]
Side Reactions Potential for oxidative damage to biomolecules in the absence of ligandsPotential for non-specific reactions with thiols for some cyclooctynes[6]
Reagent Accessibility Terminal alkynes are generally simple and readily availableStrained cyclooctynes can be more complex and expensive

Table 2: Comparative Reaction Kinetics with PEGylated Azides

Reaction TypeAzide ReactantAlkyne ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAAC Azido-PEG-RTerminal Alkyne1 - 100Rate is significantly influenced by the choice of ligand and reaction conditions.[3]
SPAAC Azido-PEG-RBicyclo[6.1.0]nonyne (BCN)~0.1A commonly used cyclooctyne with a balance of reactivity and stability.
SPAAC Azido-PEG-RDibenzocyclooctyne (DBCO)0.1 - 1.0A highly reactive and widely used cyclooctyne, offering faster kinetics than BCN.[3]

Note: The rate constants for SPAAC are highly dependent on the specific strained cyclooctyne used. The values presented are representative for PEGylated azides.

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC with this compound. These are general guidelines and may require optimization for specific applications.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.

    • Prepare a 50 mM stock solution of THPTA (in water) or TBTA (in DMSO).

    • Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.

    • Add the this compound stock solution (1.1-1.5 equivalents).[1]

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition and Reaction Initiation:

    • Add the THPTA or TBTA ligand stock solution to achieve a final concentration that is 5 times that of the copper sulfate.[1]

    • Prepare a catalyst premix by combining the Copper(II) Sulfate and ligand solutions and allow it to incubate for a few minutes.[1]

    • Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.[1]

    • Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[1]

  • Incubation and Monitoring:

    • Incubate the reaction mixture for 1-4 hours at room temperature.

    • The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the Boc-protected conjugate can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of this compound with a strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-protein)

  • Phosphate-Buffered Saline (PBS), pH 7.4 or other appropriate amine-free buffer

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[5]

    • Prepare the DBCO-functionalized molecule in an amine-free buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 1-5 mg/mL for a protein).[5]

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.

    • Add the stock solution of this compound to the reaction mixture. A molar excess of 1.5–10 equivalents of the azide linker can be used to drive the reaction to completion.

  • Incubation and Monitoring:

    • Gently mix the reaction components.

    • Incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the reactant concentrations and may need to be determined empirically.[4]

    • Monitor the reaction progress by appropriate techniques such as SDS-PAGE (for protein conjugates), HPLC, or LC-MS.[4]

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove excess reagents. This can be achieved by size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography, depending on the nature of the conjugate.[2][4]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (optional)

  • Saturated aqueous sodium bicarbonate solution (for neutralization)

Procedure:

  • Preparation:

    • If the conjugate is in an aqueous solution, lyophilize it to remove water.[5]

    • Dissolve the dried Boc-protected conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[7][8]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-60 minutes.[5][7]

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).[7]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.

    • Alternatively, for neutralization, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflows described in this document.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG_Boc This compound Product 1,4-disubstituted Triazole Product Azido_PEG_Boc->Product Alkyne Terminal Alkyne Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Product Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azido_PEG_Boc This compound Transition_State [3+2] Cycloaddition Transition State Azido_PEG_Boc->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Ring Strain Release Product Stable Triazole Product Transition_State->Product Spontaneous

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Mix Azido-PEG-Boc & Alkyne-Molecule CuAAC_Degas Degas Mixture CuAAC_Start->CuAAC_Degas CuAAC_Catalyst Add Cu(I)/Ligand & Sodium Ascorbate CuAAC_Degas->CuAAC_Catalyst CuAAC_Incubate Incubate 1-4h at RT CuAAC_Catalyst->CuAAC_Incubate CuAAC_Purify Purify Conjugate CuAAC_Incubate->CuAAC_Purify Deprotection Boc Deprotection (TFA/DCM) CuAAC_Purify->Deprotection SPAAC_Start Mix Azido-PEG-Boc & Strained Alkyne SPAAC_Incubate Incubate 4-24h SPAAC_Start->SPAAC_Incubate SPAAC_Purify Purify Conjugate SPAAC_Incubate->SPAAC_Purify SPAAC_Purify->Deprotection Decision Choose Method Decision->CuAAC_Start Need Speed/ Cu Tolerable Decision->SPAAC_Start Live System/ Cu Sensitive Final_Product Final Amine-Functionalized Conjugate Deprotection->Final_Product

Caption: Comparative experimental workflow for CuAAC and SPAAC.

Conclusion and Recommendations

Both CuAAC and SPAAC are highly effective methods for the bioconjugation of this compound.

  • CuAAC is the method of choice when rapid reaction kinetics are paramount and the experimental system can tolerate the presence of a copper catalyst. The use of accelerating and protective ligands like THPTA is strongly recommended to enhance reaction efficiency and minimize potential copper-induced damage to sensitive biomolecules.

  • SPAAC is the superior option for applications in live cells or in vivo where the cytotoxicity of copper is a significant concern. While generally slower than CuAAC, the reaction rate can be optimized by selecting a highly reactive strained cyclooctyne, such as DBCO.

The Boc-protected amine on the this compound linker provides a valuable orthogonal handle for sequential conjugations, further expanding its utility in the construction of complex, multifunctional biomolecules. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate click chemistry strategy for their specific needs, leading to successful and reproducible results.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] These protocols detail the experimental setup for the CuAAC reaction of Azido-PEG2-C2-Boc, a bifunctional linker containing a terminal azide, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG linker enhances solubility in aqueous media, a common requirement for biological applications.[5]

The standard CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[3][6] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, preventing catalyst deactivation and protecting sensitive biomolecules from oxidative damage.[6][7] The Boc (tert-butyloxycarbonyl) protecting group on the amine is stable under the mild conditions of the CuAAC reaction and can be removed post-conjugation if a primary amine is required for subsequent modifications.

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), tert-Butanol (t-BuOH)

  • Buffers (if required for biological applications, e.g., Phosphate-Buffered Saline - PBS)

  • Reagents for workup and purification (e.g., Ethyl acetate, saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Stock Solution Preparation
  • This compound (100 mM): Dissolve the appropriate amount of this compound in DMSO or DMF.

  • Alkyne Substrate (100 mM): Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water).

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution can be stored at 4°C for several weeks.[8]

  • Sodium Ascorbate (1 M): Prepare this solution fresh in deionized water immediately before use to ensure maximum reducing activity.[9]

  • THPTA (100 mM): Dissolve THPTA in deionized water.

General CuAAC Reaction Protocol

This protocol is a starting point and may require optimization based on the specific alkyne substrate.

  • To a suitable reaction vessel, add the alkyne substrate (1.0 equivalent).

  • Add this compound (1.1-1.2 equivalents) from the stock solution.

  • Add the desired solvent or solvent mixture (e.g., t-BuOH/water 1:1, DMSO, or DMF). The final concentration of the limiting reagent (alkyne) should typically be in the range of 1-100 mM.

  • Add the THPTA stock solution to a final concentration of 5 mM.

  • Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[5]

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

ParameterRecommended RangeNotes
Stoichiometry
Alkyne Substrate1.0 equivalentLimiting reagent.
This compound1.1 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate0.01 - 0.1 equivalents (1-10 mol%)Precursor to the active Cu(I) catalyst.
Sodium Ascorbate0.1 - 1.0 equivalent (10-100 mol%)Reducing agent to generate and maintain Cu(I). Should be in excess of CuSO₄.
Ligand (THPTA)0.05 - 0.5 equivalents (5-50 mol%)Recommended ligand to copper ratio is often 5:1 to stabilize Cu(I) and accelerate the reaction.[7]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMSO, DMF, PBSChoice depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at room temperature. Gentle heating (30-40 °C) can be applied if the reaction is slow.
Reaction Time1 - 4 hoursMonitor for completion.
pH4 - 11The reaction is tolerant of a wide pH range, making it suitable for biological applications.[2]

Workup and Purification

The choice of workup and purification method will depend on the properties of the final product.

Protocol 1: Extraction for Small Molecules
  • Upon reaction completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification for PEGylated Biomolecules

For reactions involving larger biomolecules, purification methods that separate based on size are often employed.

  • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the PEGylated product from unreacted small molecules, copper, and other reagents.[5]

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove small molecule impurities.

  • Precipitation: In some cases, the product can be precipitated by the addition of a non-solvent.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions: - this compound - Alkyne Substrate - CuSO4 - Sodium Ascorbate (fresh) - THPTA mix Mix Reactants: - Alkyne (1 eq) - Azide (1.1-1.2 eq) - Solvent reagents->mix add_catalyst Add Catalyst System: - THPTA - CuSO4 - Sodium Ascorbate mix->add_catalyst monitor Monitor Reaction (TLC, LC-MS) add_catalyst->monitor Stir at RT, 1-4h workup Workup & Purification (Extraction or SEC/Dialysis) monitor->workup Upon Completion product Isolated Product workup->product

Caption: General experimental workflow for the CuAAC reaction.

CuAAC_Mechanism cluster_reactants cluster_catalyst azide This compound (R-N3) product 1,4-disubstituted 1,2,3-Triazole Product azide->product alkyne Alkyne Substrate (R'-C≡CH) cu_alkyne Cu(I)-Acetylide Intermediate alkyne->cu_alkyne cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2 cu1->cu_alkyne Coordination cu_alkyne->product Cycloaddition

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Synthesis of Antibody-Drug Conjugates with Azido-PEG2-C2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[2] This document provides detailed application notes and protocols for the synthesis of ADCs using Azido-PEG2-C2-Boc, a heterobifunctional linker that offers precise control over the conjugation process.

The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and improve the pharmacokinetic properties of the resulting ADC.[][4] It features two key functional groups for sequential conjugation: a Boc-protected amine and a terminal azide (B81097). The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled deprotection of the amine, which can then be used to attach a payload molecule.[] The azide group enables highly efficient and specific attachment to an alkyne-modified antibody via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7][8] This dual-functionality ensures a homogenous and well-defined ADC product.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for successful conjugation.

PropertyValue
Molecular Formula C13H26N4O5
Molecular Weight 318.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Functional Groups Azide, Boc-protected Amine

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that involves the preparation of the drug-linker conjugate, its activation, and subsequent conjugation to the antibody.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to reveal the primary amine, which is then available for conjugation to the payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM in the reaction vessel.

  • Add an excess of TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine salt (Azido-PEG2-C2-NH2) can be used directly in the next step or after neutralization.

Protocol 2: Payload Conjugation to the Deprotected Linker

This protocol outlines the coupling of a cytotoxic payload (containing a carboxylic acid group) to the deprotected linker via amide bond formation.

Materials:

  • Deprotected linker (Azido-PEG2-C2-NH2) from Protocol 1

  • Cytotoxic payload with a carboxylic acid group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the cytotoxic payload and the deprotected linker in anhydrous DMF or DMSO in the reaction vessel.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, the resulting azide-functionalized payload-linker conjugate can be purified by reverse-phase HPLC.

Protocol 3: Antibody Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of the azide-functionalized payload-linker to an alkyne-modified antibody using strain-promoted azide-alkyne cycloaddition (SPAAC). This method is advantageous as it does not require a cytotoxic copper catalyst.[9]

Materials:

  • Alkyne-modified antibody (e.g., containing a DBCO group) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized payload-linker conjugate from Protocol 2

  • Reaction vessel

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the azide-functionalized payload-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the desired molar excess of the payload-linker solution to the alkyne-modified antibody solution.

  • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.

  • Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC from excess payload-linker and other reagents using size-exclusion chromatography or dialysis.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)A chromatogram showing peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated from the peak areas.[10]
Purity and Aggregation Size-Exclusion Chromatography (SEC)A major peak corresponding to the monomeric ADC, with minimal high molecular weight aggregates.[4]
Identity and Mass Mass Spectrometry (MS)Confirmation of the molecular weight of the ADC and its different drug-loaded forms.
In Vitro Cytotoxicity Cell-based assaysDose-dependent killing of antigen-positive cancer cells, demonstrating the potency of the ADC.

Data Presentation

The following table summarizes hypothetical, yet typical, quantitative data for an ADC synthesized using the this compound linker.

ADC BatchAverage DAR (by HIC)Monomer Purity (by SEC)Endotoxin Level (EU/mg)
ADC-001 3.8>98%<0.1
ADC-002 4.1>97%<0.1
ADC-003 3.9>98%<0.1

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Antibody Conjugation & Purification cluster_characterization Characterization linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Azido-PEG2-C2-NH2 deprotection->activated_linker amide_coupling Amide Coupling (HATU/DIPEA) activated_linker->amide_coupling payload Payload-COOH payload->amide_coupling drug_linker Azido-PEG2-C2-Payload amide_coupling->drug_linker click_reaction SPAAC Reaction drug_linker->click_reaction alkyne_ab Alkyne-Modified Antibody alkyne_ab->click_reaction crude_adc Crude ADC click_reaction->crude_adc purification Purification (SEC) crude_adc->purification final_adc Purified ADC purification->final_adc hic HIC (DAR) final_adc->hic sec SEC (Purity) final_adc->sec ms MS (Mass) final_adc->ms cytotoxicity Cytotoxicity Assay final_adc->cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

Linker Structure and Reaction Scheme

Caption: Structure and reaction of the ADC linker.

Logical Relationship of ADC Components

ADC_Components cluster_components Core Components ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting) ADC->Antibody provides specificity Linker This compound (Stability, Release) ADC->Linker connects components Payload Cytotoxic Drug (Cell Killing) ADC->Payload delivers for efficacy Antibody->Linker Linker->Payload

References

Application Notes and Protocols for Boc Deprotection of Azido-PEG2-C2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of complex molecules, including PEGylated compounds used in drug delivery, bioconjugation, and proteomics.[1][2] Its popularity stems from its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from Azido-PEG2-C2-Boc derivatives, a class of bifunctional linkers crucial for "click" chemistry applications. The azide (B81097) moiety remains stable under the acidic conditions typically used for Boc removal, allowing for a straightforward deprotection process.[2]

Principle of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[2] The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide.[2][3]

Recommended Protocols

Two primary methods are recommended for the Boc deprotection of this compound derivatives: treatment with Trifluoroacetic acid (TFA) or with Hydrochloric acid (HCl) in dioxane. The choice of method often depends on the desired salt form of the final product and the compatibility of the solvent with subsequent reaction steps.[2]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc deprotection.[3]

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[2]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

This method yields the hydrochloride salt of the amine, which is often a crystalline solid and easier to handle than the sometimes-oily TFA salt.[2]

Materials:

  • This compound derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • Place the this compound derivative in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid product by filtration or centrifugation.

  • Wash the solid with anhydrous diethyl ether to remove any residual reagents.

  • Dry the product under vacuum.

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables summarize typical reaction conditions and expected outcomes for Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent SystemConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to RT1-2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRT1-4 hours

Table 2: Comparison of Deprotection Methods - Expected Outcomes

MethodProduct Salt FormTypical PurityAdvantagesDisadvantages
TFA in DCMTFA Salt>95%Rapid reaction, volatile reagents are easily removed.TFA salt can be oily and difficult to handle. Residual TFA can be problematic for subsequent steps.
4M HCl in DioxaneHCl Salt>95%Product is often a crystalline, easy-to-handle solid.Dioxane is a less desirable solvent from an environmental and safety perspective.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient acid strength or concentration. Short reaction time. Steric hindrance from the PEG chain.Increase the acid concentration (e.g., from 20% to 50% TFA). Extend the reaction time and monitor by LC-MS. Consider using the stronger 4M HCl in dioxane system.[1]
Side Product Formation (tert-butylation) The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[4]Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[1]
Difficulty in Product Isolation The deprotected amine salt may be an oil or highly soluble in the reaction mixture.For TFA salts, precipitation with cold diethyl ether can be effective.[4] For HCl salts, precipitation is usually straightforward. If the free amine is desired and is water-soluble, extraction can be challenging and may require specialized techniques.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Spontaneous Experimental_Workflow start Start | Dissolve this compound in Anhydrous Solvent add_acid Add Acid (TFA or HCl/Dioxane) at 0°C to RT start->add_acid reaction Stir Reaction Mixture Monitor by TLC or LC-MS add_acid->reaction is_complete Is Reaction Complete? reaction->is_complete is_complete->reaction No workup Work-up Evaporation / Precipitation is_complete->workup Yes characterization Characterization NMR, MS workup->characterization end End | Deprotected Azido-PEG2-C2-Amine characterization->end Decision_Workflow start Start: Need to Deprotect this compound salt_preference Is a specific salt form (HCl) preferred? start->salt_preference tfa_oily Is the resulting TFA salt likely to be oily and difficult to handle? salt_preference->tfa_oily No use_hcl Use 4M HCl in Dioxane Protocol salt_preference->use_hcl Yes tfa_oily->use_hcl Yes use_tfa Use TFA in DCM Protocol tfa_oily->use_tfa No end Proceed to next step use_hcl->end neutralize Consider optional neutralization to free amine use_tfa->neutralize neutralize->end

References

Application Notes and Protocols for the Analytical Characterization of Azido-PEG2-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Azido-PEG2-C2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] A thorough understanding of the identity, purity, and stability of this linker is critical for the successful development of novel therapeutics.

The analytical techniques outlined herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—provide orthogonal and complementary information to ensure the quality of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the this compound conjugate, confirming the connectivity of atoms and the presence of key functional groups. NMR is also used to assess the purity of the material.[3][4][5]

Experimental Protocol: ¹H and ¹³C NMR

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data
Assignment ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm, CDCl₃) Notes
Boc (-C(CH₃)₃) ~1.44 (s, 9H)~28.5Singlet, high integration value.
Boc (-C(CH₃)₃) -~79.1Quaternary carbon.
PEG (-O-CH₂-CH₂-O-) ~3.65 (m, 8H)~70.2, ~70.6Complex multiplet for the PEG chain protons.
Azide (B81097) (-CH₂-N₃) ~3.38 (t, 2H)~50.8Triplet, adjacent to a CH₂ group.
Amine (-C₂-NH-Boc) ~3.30 (q, 2H)~40.3Broad quartet due to coupling with NH.
Amine (-NH-) ~5.2 (br s, 1H)-Broad singlet, may exchange with D₂O.

Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound conjugate and to identify any impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.[6][7][8]

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS Method:

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

Sample Preparation:

  • Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Data Presentation: Expected Mass Spectrometry Data
Analyte Molecular Formula Monoisotopic Mass (Da) Expected Adducts [M+H]⁺, [M+Na]⁺ Mass Accuracy
This compound C₁₃H₂₆N₄O₄318.1954319.2027, 341.1846< 5 ppm

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate and to quantify any impurities.[9][]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

System: An HPLC or UPLC system equipped with a UV detector.[9]

Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm (for the amide bond in the Boc group) and/or 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the conjugate in acetonitrile or a mixture of water and acetonitrile at 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: Expected HPLC Data
Parameter Expected Value Acceptance Criteria
Retention Time Analyte-specific, e.g., ~12.5 minConsistent across injections (± 0.2 min)
Purity (by area %) >95%≥ 95.0%
Individual Impurities <0.5%≤ 0.5%
Total Impurities <5%≤ 5.0%

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups, specifically the azide (-N₃) and the carbamate (B1207046) (Boc group), through their characteristic vibrational frequencies.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

System: An FTIR spectrometer equipped with an ATR accessory.

Method:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound conjugate directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Data
Functional Group Vibrational Mode Expected Absorption Band (cm⁻¹) Intensity
Azide (-N₃) Asymmetric stretch~2100Strong
Carbamate (Boc, C=O) Carbonyl stretch~1690Strong
C-H (Alkyl) Stretch~2850-2980Medium-Strong
N-H (Amide) Stretch~3300Medium, Broad
C-O (Ether) Stretch~1100Strong

Visualization of Analytical Workflows

Overall Analytical Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS LC-MS Dissolution->MS HPLC RP-HPLC Dissolution->HPLC FTIR FTIR Spectroscopy Dissolution->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FuncGroup Functional Group Analysis FTIR->FuncGroup Report Certificate of Analysis Structure->Report Purity->Report Identity->Report FuncGroup->Report

Caption: Workflow for the analytical characterization of this compound.

Integration of Analytical Data

G cluster_techniques cluster_outputs center This compound Characterization NMR NMR (¹H, ¹³C, 2D) Structure Molecular Structure & Connectivity NMR->Structure MS Mass Spec (HRMS) Identity Molecular Weight & Formula MS->Identity HPLC HPLC (Purity) Purity Purity & Impurity Profile HPLC->Purity FTIR FTIR FuncGroups Presence of Key Functional Groups FTIR->FuncGroups Structure->center Identity->center Purity->center FuncGroups->center

Caption: Integration of data from multiple analytical techniques.

References

Application Notes and Protocols for Downstream Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's own cellular disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule typically consists of three components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker, which can be synthesized from precursors like Azido-PEG2-C2-Boc, plays a critical role in optimizing the orientation and stability of the resulting ternary complex.[2][5]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI.[1] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[1][6] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful new therapeutic modality.[1]

Validating the efficacy and mechanism of action of a newly synthesized PROTAC is a multi-step process. This document provides detailed application notes and protocols for the essential downstream assays required to characterize a PROTAC's activity, from initial target engagement to final biological consequence.

PROTAC Mechanism of Action: A Stepwise Validation Workflow

The validation of a PROTAC follows a logical sequence of events that mirrors its mechanism of action. Each step must be confirmed with specific assays to build a comprehensive understanding of the molecule's performance.

PROTAC_Mechanism_of_Action cluster_workflow PROTAC Validation Workflow PROTAC PROTAC Enters Cell Target_Engagement 1. Target Engagement (Binds POI & E3 Ligase) PROTAC->Target_Engagement Cell Permeability Ternary_Complex 2. Ternary Complex Formation (POI-PROTAC-E3) Target_Engagement->Ternary_Complex Proximity Induction Ubiquitination 3. Target Ubiquitination (Poly-Ub chain added) Ternary_Complex->Ubiquitination Ub Transfer Degradation 4. Proteasomal Degradation (POI is eliminated) Ubiquitination->Degradation Recognition by Proteasome Phenotype 5. Downstream Phenotype (Cellular Effect) Degradation->Phenotype Biological Consequence CETSA_Workflow A 1. Cell Culture & Treatment (Treat cells with PROTAC or vehicle) B 2. Heating (Aliquot and heat cells at different temperatures) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to separate soluble (stabilized) vs. aggregated proteins) C->D E 5. Analysis (Analyze soluble fraction by Western Blot) D->E CoIP_Workflow A 1. Cell Treatment & Lysis (Treat with PROTAC + Proteasome Inhibitor, then lyse cells) B 2. Immunoprecipitation (Incubate lysate with antibody against POI or E3 Ligase) A->B C 3. Complex Capture (Add Protein A/G beads to pull down antibody-protein complexes) B->C D 4. Wash & Elute (Wash away non-specific binders and elute the complex) C->D E 5. Western Blot Analysis (Probe for the presence of the other binding partner) D->E Ubiquitination_Pathway POI Protein of Interest (POI) Ternary Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->E3 Recruitment

References

Solid-Phase Synthesis of PROTACs Utilizing an Azide Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The synthesis of these heterobifunctional molecules, however, can be complex and time-consuming. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, enabling simplified purification and the potential for automated, high-throughput library generation.[1] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs, with a particular focus on the use of a versatile azide (B81097) intermediate. This approach allows for the facile introduction of diverse chemical linkers and protein of interest (POI) ligands, accelerating the discovery and optimization of novel protein degraders.

Introduction

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker plays a critical role in optimizing the degradation efficiency of a PROTAC, and its composition and length often require extensive optimization.[2]

Solid-phase synthesis provides a robust platform for the rapid synthesis of PROTAC libraries with diverse linkers.[3] By immobilizing one of the PROTAC components onto a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process.[1] The use of an azide intermediate on the solid support is particularly advantageous as the azide moiety can be readily converted into various functionalities, including triazoles (via copper(I)-catalyzed azide-alkyne cycloaddition or "click chemistry"), amides (via Staudinger reduction followed by acylation), and ureas.[4] This versatility allows for the exploration of a wide range of linker architectures from a common intermediate.

Signaling Pathway of PROTAC Action

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The process can be visualized as a catalytic cycle where the PROTAC brings the POI and an E3 ligase into close proximity.

PROTAC_Signaling_Pathway cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates Degradation->PROTAC Degradation->POI Regeneration of PROTAC & E3 Ligase Degradation->E3_Ligase

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of PROTACs using an azide intermediate generally follows a multi-step process starting from a suitable solid support, such as Rink Amide resin. The workflow allows for the systematic construction of the PROTAC molecule.

Solid_Phase_Workflow Resin 1. Resin Functionalization (e.g., Rink Amide Resin) Linker_Attachment 2. Linker Attachment with Azide Terminus Resin->Linker_Attachment E3_Ligand_Coupling 3. E3 Ligase Ligand Coupling Linker_Attachment->E3_Ligand_Coupling Azide_Intermediate Azide Intermediate on Resin E3_Ligand_Coupling->Azide_Intermediate Reaction_Choice 4. Diversification Reaction Azide_Intermediate->Reaction_Choice Click_Chemistry a. Click Chemistry (with Alkyne-POI Ligand) Reaction_Choice->Click_Chemistry Triazole Staudinger_Ligation b. Staudinger Ligation/Amide Coupling (with Carboxylic Acid-POI Ligand) Reaction_Choice->Staudinger_Ligation Amide Urea_Formation c. Urea Formation (with Isocyanate-POI Ligand) Reaction_Choice->Urea_Formation Urea Cleavage 5. Cleavage from Resin Click_Chemistry->Cleavage Staudinger_Ligation->Cleavage Urea_Formation->Cleavage Purification 6. Purification (e.g., RP-HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General experimental workflow for the solid-phase synthesis of PROTACs via an azide intermediate, highlighting the diversification step.

Quantitative Data Summary

The following tables summarize the purity and degradation activity of representative PROTACs synthesized using the solid-phase azide intermediate approach.

Table 1: Purity of Synthesized PROTACs

PROTACTarget ProteinLinkage TypePurity (%)
PROTAC 1H-PGDSTriazole97
PROTAC 2H-PGDSAmide>99
PROTAC 3H-PGDSUrea>95
PROTAC 5BRD4Amide>99
PROTAC 6BRD4Amide>99
PROTAC 7BRD4Amide>99

Data compiled from a study by Yamaguchi et al. (2022).[3][4]

Table 2: Degradation Activity of Synthesized PROTACs

PROTACTarget ProteinCell LineDegradation Activity
PROTAC 1H-PGDSKU812Highest degradation activity against H-PGDS.[3]
PROTAC 2H-PGDSKU812Moderate degradation activity.[3]
PROTAC 4H-PGDSKU812Significant protein reduction.[3]
PROTAC 5BRD4MV4-11Comparable degradation to reported dBET1.[3]
PROTAC 6BRD4MV4-11Comparable degradation to reported dBET1.[3]
PROTAC 7BRD4MV4-11Comparable degradation to reported dBET1.[3]

Qualitative degradation activity as reported by Yamaguchi et al. (2022), determined by Western blotting.[3]

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of PROTACs using an azide intermediate. These protocols are based on established methods and should be adapted as needed for specific target molecules.[1][3][4]

Protocol 1: Synthesis of Azide Intermediate on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM).

  • Linker Coupling:

    • Dissolve the Fmoc-protected amino-azide linker (e.g., Fmoc-8-azido-3,6-dioxaoctanoic acid) (2.0 equiv.), HATU (2.0 equiv.), and HOBt (2.0 equiv.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (4.0 equiv.) to the solution and add the mixture to the resin.

    • Shake at room temperature for 2 hours.

    • Wash the resin with DMF, MeOH, and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • E3 Ligase Ligand Coupling:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH) (1.5 equiv.), HATU (1.5 equiv.), and HOBt (1.5 equiv.) in DMF.

    • Add DIPEA (3.0 equiv.) and add the mixture to the resin.

    • Shake at room temperature overnight.

    • Wash the resin with DMF, MeOH, and DCM to yield the azide intermediate on the solid support.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Resin Swelling: Swell the azide-intermediate resin in a mixture of DMF and water (4:1).

  • Reaction Mixture Preparation:

    • To the resin, add the alkyne-functionalized POI ligand (1.5 equiv.).

    • Add copper(I) iodide (CuI) (0.3 equiv.) and DIPEA (2.0 equiv.).

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin with DMF, water, MeOH, and DCM.

Protocol 3: PROTAC Synthesis via Staudinger Reduction and Amide Coupling
  • Staudinger Reduction:

    • Swell the azide-intermediate resin in a solution of THF and water (9:1).

    • Add triphenylphosphine (B44618) (PPh3) (3.0 equiv.) and shake at room temperature for 6 hours.

    • Wash the resin with THF, water, MeOH, and DCM to obtain the amine-functionalized resin.

  • Amide Coupling:

    • Swell the amine-functionalized resin in DMF.

    • Dissolve the carboxylic acid-functionalized POI ligand (1.5 equiv.), HATU (1.5 equiv.), and HOBt (1.5 equiv.) in DMF.

    • Add DIPEA (3.0 equiv.) and add the mixture to the resin.

    • Shake at room temperature overnight.

    • Wash the resin with DMF, MeOH, and DCM.

Protocol 4: Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.

Conclusion

The solid-phase synthesis of PROTACs utilizing an azide intermediate offers a powerful and versatile strategy for the rapid generation and optimization of protein degraders. The ability to diversify the linker and POI ligand from a common on-resin intermediate significantly accelerates the drug discovery process. The protocols and data presented herein provide a comprehensive guide for researchers to implement this efficient synthetic approach in their own laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG2-C2-Boc Linker for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® development. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using PEG-based linkers, such as Azido-PEG2-C2-Boc, in your Proteolysis-Targeting Chimera (PROTAC) experiments.

Troubleshooting Guide

This section addresses common problems encountered during PROTAC development, with a focus on linker optimization.

Problem StatementPotential Linker-Related CauseRecommended Troubleshooting Steps
No or weak degradation of the target protein is observed, despite confirmed binary binding of the PROTAC to both the target and the E3 ligase. Inefficient Ternary Complex Formation: The linker's length, rigidity, or attachment points may prevent the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] A linker that is too short can cause steric hindrance, while one that is too long or overly flexible may lead to unstable or non-productive complexes.[2]1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., using PEG1, PEG3, PEG4 linkers) to empirically determine the optimal length.[2] 2. Modify Linker Composition: Explore more rigid linkers (e.g., incorporating piperazine (B1678402) or alkyl chains) to reduce conformational flexibility and potentially stabilize the ternary complex.[2][] 3. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex.[1][4][5]
A significant "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations. Suboptimal Ternary Complex Stability: High PROTAC concentrations favor the formation of binary Target-PROTAC or PROTAC-E3 complexes over the productive ternary complex.[1] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and mitigating the hook effect.[1][]1. Enhance Linker Rigidity: Introduce rigid motifs into the linker to pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1] 2. Optimize Linker Length: Systematically vary the linker length, as an optimal length is crucial for maximizing favorable protein-protein interactions within the ternary complex.[7] 3. Measure Ternary Complex Cooperativity: Employ biophysical techniques to quantify the stability and cooperativity of the ternary complex. A linker that promotes positive cooperativity can significantly reduce the hook effect.[][7]
The PROTAC demonstrates poor cell permeability, limiting its intracellular concentration and efficacy. Unfavorable Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule. PEG linkers enhance hydrophilicity, which can be a double-edged sword, improving solubility but potentially hindering passive diffusion across the cell membrane.[1][8][9]1. Balance Hydrophilicity/Lipophilicity: Synthesize PROTACs with different types of linkers (e.g., compare PEG chains to more hydrophobic alkyl chains) to find an optimal balance.[][10] 2. Incorporate Permeability-Enhancing Moieties: Consider linkers with features known to improve permeability, such as piperazine rings.[2] 3. Measure Permeability: Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to quantitatively assess how linker modifications affect the PROTAC's ability to cross the cell membrane.[1][9] 4. Consider "Chameleon" Effects: Linkers that can adopt folded, less polar conformations in nonpolar environments (like the cell membrane) may show improved permeability.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

A1: The linker is a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[2] Its main function is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The this compound is a building block for this linker. The 'Azido' group allows for "click chemistry" (e.g., CuAAC or SPAAC) for efficient conjugation to an alkyne-modified ligand.[12][13][14] The 'PEG2' portion provides a flexible, hydrophilic spacer of a defined length. The 'C2-Boc' part is a Boc-protected amine, allowing for sequential amide bond formation.[14] The length and composition of the linker are critical determinants of PROTAC efficacy.[2][15]

Q2: There is no "one-size-fits-all" ideal linker length. How do I approach optimization systematically?

A2: A systematic approach is essential. You should synthesize a library of PROTACs where the POI-binding warhead and the E3 ligase ligand remain constant, but the linker length is varied.[2] For a PEG-based linker like this compound, this would involve creating analogs with different numbers of PEG units (e.g., PEG1, PEG3, PEG4, etc.). Each analog should then be tested for its degradation efficiency (DC50 and Dmax) to identify the optimal length for your specific target and E3 ligase pair.[7][16]

Q3: My PROTAC has high binding affinity in binary assays but fails to induce degradation. What could be the linker-related issue?

A3: This common problem often points to a failure in forming a productive ternary complex.[1] Potential linker-related issues include:

  • Incorrect Length or Rigidity: The linker may be too short, causing steric clash, or too long and flexible, preventing a stable complex.[1]

  • Poor Geometry: Even if a complex forms, the linker may orient the target in a way that its surface lysine (B10760008) residues are not accessible for ubiquitination.[1]

  • Poor Physicochemical Properties: The linker may be contributing to low cell permeability, preventing the PROTAC from reaching its target.[1]

Q4: How does the linker's attachment point affect PROTAC efficacy?

A4: The attachment points, or "exit vectors," on the two ligands are crucial.[1] The linker must be connected at a position that is solvent-exposed and does not disrupt the binding of the ligands to their respective proteins.[15][] Analyzing the crystal structures of the ligands bound to their proteins can help guide the selection of appropriate attachment points to ensure the linker projects away from the binding interface.[1]

Data Presentation

Impact of PEG Linker Length on BRD4 Degradation

The following data, compiled from multiple studies, illustrates the typical impact of varying PEG linker length on the efficacy of a CRBN-based PROTAC targeting the BRD4 protein.

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG1 > 5000< 201.5
PEG2 850651.2
PEG3 45 > 95 0.9
PEG4 90900.7
PEG5 250800.5
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[16]

  • Dmax: The maximum percentage of target protein degradation achievable. A higher value indicates greater efficacy.[16]

  • Note: Data is representative and compiled to show a trend. Actual values are highly dependent on the specific ligands and cell line used. A non-linear relationship between linker length and potency is often observed.[7]

Experimental Protocols & Visualizations

PROTAC Mechanism and Optimization Workflow

The following diagrams illustrate the fundamental PROTAC mechanism of action and a general workflow for troubleshooting and optimizing linker length.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Troubleshooting_Workflow Start Start: No or Poor Degradation Confirm_Binary Confirm Binary Binding (e.g., ITC, SPR) Start->Confirm_Binary Permeability Assess Cell Permeability (e.g., PAMPA) Confirm_Binary->Permeability No Binding Ternary_Complex Analyze Ternary Complex Formation (e.g., NanoBRET) Confirm_Binary->Ternary_Complex Binding Confirmed Redesign Redesign Linker: Vary Length (PEG1-5) & Composition (Alkyl) Permeability->Redesign Poor Permeability Ubiquitination Perform In-Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Complex Forms Ternary_Complex->Redesign Weak/No Complex Ubiquitination->Redesign No Ubiquitination Optimized Optimized PROTAC: Degradation Achieved Ubiquitination->Optimized Ubiquitination Observed Redesign->Confirm_Binary Re-evaluate

References

Technical Support Center: Troubleshooting Low Yield in Azido-PEG2-C2-Boc Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-C2-Boc click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this specific linker.

Troubleshooting Guide

Low yields in click chemistry can be frustrating. This guide provides a systematic approach to identifying and resolving common problems encountered when using this compound.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield catalyst Catalyst Issues? start->catalyst reagents Reagent Quality? catalyst->reagents No catalyst_sol Degas Solvents Use Fresh Reducing Agent Add Ligand (THPTA/TBTA) Work Under Inert Atmosphere catalyst->catalyst_sol Yes conditions Reaction Conditions? reagents->conditions No reagents_sol Verify Purity of Azide (B81097) & Alkyne Use Freshly Prepared Solutions reagents->reagents_sol Yes purification Purification Issues? conditions->purification No conditions_sol Optimize Solvent System Adjust Temperature Increase Reaction Time Check pH conditions->conditions_sol Yes purification_sol Use Reverse-Phase HPLC Consider Precipitation/Dialysis Optimize Chromatography Conditions purification->purification_sol Yes end Successful Reaction purification->end Resolved catalyst_sol->end reagents_sol->end conditions_sol->end

Caption: A step-by-step workflow for troubleshooting low yields in click reactions.

Frequently Asked Questions (FAQs)

Reagent & Catalyst Related Questions

Q1: What is the most common cause of low yield in CuAAC reactions?

The most frequent issue is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] Oxygen present in the reaction mixture is the primary cause. To mitigate this, it is crucial to degas solvents, use a fresh solution of a reducing agent like sodium ascorbate (B8700270), and consider working under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q2: How can I ensure the quality of my this compound and alkyne substrate?

Reagent integrity is critical for a successful reaction. You should verify the purity of your this compound and alkyne substrate using analytical methods such as NMR or mass spectrometry. Azide compounds are generally stable but can be sensitive to strong reducing agents not involved in the Cu(I) generation.[3]

Q3: Which copper source and ligand should I use?

Copper(II) sulfate (B86663) (CuSO₄) is a commonly used and convenient copper source, as the active Cu(I) is generated in situ by a reducing agent.[4][5] The use of a copper-chelating ligand is highly recommended to stabilize the Cu(I) catalyst, reduce its cytotoxicity in biological applications, and improve reaction rates.[6][7] For aqueous reactions, water-soluble ligands like THPTA are preferred, while TBTA is suitable for organic solvents.[6]

Q4: My reaction is not working. Could the Boc protecting group be the issue?

The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the mild conditions of CuAAC reactions.[4] However, if your reaction conditions are acidic, you risk premature deprotection of the amine. Ensure your reaction is performed at a neutral or slightly basic pH (typically pH 7-8) to maintain the integrity of the Boc group.

Reaction Condition Related Questions

Q5: What are the optimal solvent and temperature conditions?

The choice of solvent is crucial and should be able to dissolve all reactants. For PEGylated azides like this compound, mixtures of water with co-solvents such as DMSO, DMF, t-BuOH, or methanol (B129727) are often effective.[4][8] Most CuAAC reactions proceed efficiently at room temperature.[9] If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., 40-60°C) can be beneficial.[6]

Q6: How do I monitor the progress of my reaction?

You can monitor the reaction progress using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR.[10] A small aliquot of the reaction mixture can be taken at different time points to determine the consumption of starting materials and the formation of the product.

Purification Related Questions

Q7: I am having difficulty purifying my final PEGylated product. What should I do?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and potential for streaking on silica (B1680970) gel chromatography.[] Consider the following purification strategies:

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated molecules.[]

  • Precipitation: If there is a significant solubility difference between your product and impurities, precipitation by adding a non-solvent can be an effective purification step.

  • Size Exclusion Chromatography (SEC): For larger molecules, SEC can separate the PEGylated product from smaller impurities like the catalyst and excess reagents.[]

  • Dialysis: This is a suitable method for removing small molecule impurities from high molecular weight PEGylated products.[10]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and conditions for CuAAC reactions involving PEGylated azides. These are starting points and may require optimization for your specific substrates.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentTypical Concentration RangeKey Considerations
This compound1.0 - 1.5 equivalentsUse a slight excess relative to the alkyne.
Alkyne Substrate1.0 equivalentThe limiting reagent.
Copper(II) Sulfate (CuSO₄)50 - 250 µMHigher concentrations do not always lead to faster rates and can increase side reactions.[12]
Sodium Ascorbate0.5 - 5 mM (5-10 fold excess over Cu)Must be prepared fresh.[1] Acts as the reducing agent.[2]
Copper Ligand (e.g., THPTA)5-fold excess over CuSO₄Protects the catalyst from oxidation and can accelerate the reaction.[12]

Table 2: Comparison of Common Solvents for CuAAC Reactions

Solvent SystemAdvantagesDisadvantages
Water/t-BuOH (1:1)Good for a wide range of substrates.[6]May not be suitable for very nonpolar molecules.
Water/DMSO (1:1)Excellent solvating power for many organic molecules.[4]Can be difficult to remove during workup.
Water/DMF (1:1)Good solvating properties.Higher boiling point, can be harder to remove.
PBS Buffer (pH 7.4)Ideal for bioconjugation reactions.[10]Avoid Tris buffer as it can inhibit the catalyst.[1]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the click reaction between this compound and an alkyne-functionalized molecule.

Protocol_Workflow prep 1. Prepare Stock Solutions - Azide in DMSO (10 mM) - Alkyne in DMSO (10 mM) - CuSO4 in Water (100 mM) - Sodium Ascorbate in Water (1 M, Fresh) - THPTA in Water (50 mM) mix 2. Mix Reactants - Add alkyne solution (1.0 eq.) - Add azide solution (1.1 eq.) - Add solvent to desired concentration prep->mix catalyst 3. Add Catalyst Premix - Premix CuSO4 and THPTA (1:5 ratio) - Add to reaction mixture mix->catalyst initiate 4. Initiate Reaction - Add fresh sodium ascorbate solution catalyst->initiate react 5. Reaction - Stir at room temperature - Monitor by TLC or LC-MS initiate->react purify 6. Purification - Purify by RP-HPLC or other suitable method react->purify

Caption: General experimental workflow for a CuAAC reaction.

Detailed Steps:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-containing molecule: 10 mM in DMSO or a compatible solvent.

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh immediately before use).[4]

    • THPTA Ligand: 50 mM in deionized water.[4]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-containing molecule (1.0 equivalent).

    • Add the this compound solution (1.1 equivalents).[4]

    • Add the reaction solvent (e.g., 1:1 water:DMSO) to achieve a final substrate concentration of 1-10 mM.[4]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Let it stand for a few minutes.[6]

    • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.05-0.1 equivalents.[4]

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[4]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using an appropriate method such as reverse-phase HPLC, precipitation, or size-exclusion chromatography.[10][]

This technical support guide provides a comprehensive overview of troubleshooting and performing CuAAC reactions with this compound. For specific applications, further optimization of the provided protocols may be necessary.

References

Technical Support Center: Purification of PROTACs Containing the Azido-PEG2-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Azido-PEG2-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker that influence purification?

A1: The this compound linker possesses three key functional groups that dictate the purification strategy:

  • Boc (tert-butyloxycarbonyl) protecting group: This acid-labile group allows for the controlled, stepwise synthesis of the PROTAC. Its removal is a critical step that introduces specific impurities that need to be removed.

  • Azide group (N₃): This functional group is designed for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Purification post-click reaction is necessary to remove the copper catalyst and other reagents.[2]

  • PEG (Polyethylene Glycol) backbone: The PEG component enhances the hydrophilicity and solubility of the PROTAC.[3] However, it can also lead to broader peaks during chromatography and may chelate with certain ions.

Q2: What is the general workflow for purifying a PROTAC synthesized with this linker?

A2: The purification process is typically a multi-step approach involving initial work-up and extraction, followed by one or more chromatographic steps.[2] A final polishing step using preparative HPLC is often required to achieve the high purity needed for biological assays.[2]

Q3: What are the most common impurities encountered during the purification of these PROTACs?

A3: Common impurities include:

  • Unreacted starting materials (the E3 ligase ligand and the target protein binder).

  • Excess coupling reagents (e.g., HATU, DIPEA).[4]

  • Byproducts from the Boc deprotection step (e.g., t-butylated species).[3]

  • Residual copper catalyst from the click chemistry reaction.[5]

  • Homodimerized alkynes (Glaser coupling byproducts) if click chemistry conditions are not optimal.[2]

Q4: How does the Boc protecting group affect the purification strategy?

A4: The Boc group must be removed under acidic conditions (e.g., using TFA or HCl) to free the amine for subsequent coupling reactions.[6] This deprotection step must be monitored closely to ensure complete removal, as the presence of the Boc-protected intermediate will complicate the purification of the final product. After deprotection, a purification step is often necessary to remove the acid and any side products before proceeding with the next synthetic step.

Troubleshooting Guide

Problem Possible Causes Solutions
Low recovery of the desired PROTAC after purification. - Poor solubility of the PROTAC in the chosen solvent system.- Adsorption of the PROTAC to the stationary phase.- Inefficient extraction during work-up.- Optimize the solvent system for both sample dissolution and chromatography. Co-solvents like DMSO or DMF may be necessary.[7]- For flash chromatography, consider using a different stationary phase or deactivating silica (B1680970) gel with triethylamine.[8]- During aqueous work-up, ensure the organic solvent is appropriate for the PROTAC's polarity. Multiple extractions may be necessary.
Broad or tailing peaks during HPLC purification. - The PEG linker can cause peak broadening.- Secondary interactions between the PROTAC and the stationary phase.- Suboptimal mobile phase composition.- Use a C18 column, which is generally suitable for PROTAC purification.[2]- Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to improve peak shape.[2]- Optimize the gradient elution method. A shallower gradient may improve resolution.
Presence of multiple, difficult-to-separate peaks in the final product. - Incomplete Boc deprotection leading to a mixture of protected and deprotected species.- Side reactions during the click chemistry step.- Degradation of the PROTAC molecule.- Ensure complete Boc deprotection by monitoring the reaction with LC-MS. Increase the reaction time or acid concentration if necessary.[7]- For click chemistry, use degassed solvents and consider adding a copper-protecting ligand like THPTA to minimize side reactions.[2]- PROTACs can be sensitive to strong acids or bases. Neutralize the product as soon as possible after purification.
Residual copper catalyst in the final product after click chemistry. - Inefficient removal during work-up.- After the click reaction, perform an aqueous wash to remove the majority of the copper salts.[2]- If residual copper is still present, consider using a copper chelating resin or performing a final purification step with a method that effectively separates the PROTAC from metal ions.
The final PROTAC appears "greasy" and is difficult to handle. - This is a common characteristic of high molecular weight PROTACs, especially those with PEG linkers.- After the final purification, lyophilize the pure fractions to obtain a solid powder.[9]

Experimental Protocols

Protocol 1: Boc Deprotection of the Azido-PEG2-C2-Amine Linker

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected Azido-PEG2-C2-Amine linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (a common concentration is a 20% solution of TFA in DCM v/v).[6]

  • Add TFA to the solution and stir the reaction mixture at room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

  • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Purification of the Final PROTAC using Preparative RP-HPLC

This protocol provides a general method for the high-purity separation of the final PROTAC.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 column[2]

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.[2]

  • Solvent B: Acetonitrile or methanol (B129727) with 0.1% TFA or 0.1% formic acid.[2]

Procedure:

  • Dissolve the crude or partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).[2]

  • Inject the sample onto the preparative RP-HPLC column.

  • Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.[2]

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the desired PROTAC peak.

  • Analyze the collected fractions for purity using analytical LC-MS.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude_Reaction Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude_Reaction->Workup Remove water-soluble impurities Flash_Chromatography Flash Column Chromatography Workup->Flash_Chromatography Remove non-polar impurities Prep_HPLC Preparative RP-HPLC Flash_Chromatography->Prep_HPLC High-resolution purification Characterization Characterization (LC-MS, NMR) Prep_HPLC->Characterization Purity and identity confirmation Purified_PROTAC Purified PROTAC (>95% Purity) Characterization->Purified_PROTAC

Caption: General workflow for the purification of PROTACs.

Troubleshooting_Logic Start Low Purification Yield? Solubility Check PROTAC Solubility Start->Solubility Yes Chromatography Optimize Chromatography Start->Chromatography Yes Reaction Review Reaction Completion Start->Reaction Yes Optimize_Solvent Use Co-solvents (DMSO/DMF) Solubility->Optimize_Solvent Optimize_Gradient Adjust HPLC Gradient/Modifier Chromatography->Optimize_Gradient Check_Deprotection Verify Boc Deprotection (LC-MS) Reaction->Check_Deprotection

Caption: Troubleshooting logic for low PROTAC purification yield.

References

Side reactions of Azido-PEG2-C2-Boc and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG2-C2-Boc.

Frequently Asked Questions (FAQs)

Azide (B81097) Group Stability and Reactivity

Q1: What are the most common side reactions involving the azide group of this compound?

A1: The most prevalent side reaction is the reduction of the azide (-N3) to a primary amine (-NH2). This can be intentionally achieved using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation, but it can also occur as an unwanted side reaction if reducing agents are present in your reaction mixture.[1][2][3] Another point of concern is the potential for the formation of volatile and potentially explosive hydrazoic acid (HN3) if the azide is exposed to strong acidic conditions, particularly in the presence of excess inorganic azide from synthesis workups.[4]

Q2: How can I prevent the unintentional reduction of the azide group?

A2: To prevent unwanted azide reduction, carefully review all reagents in your experimental protocol. Avoid phosphine-based reagents if the integrity of the azide is critical for a subsequent step, such as a click chemistry reaction.[5] If a phosphine (B1218219) is necessary for other functionalities, consider protecting the azide group temporarily. For instance, azides can be converted to phosphazides, which are stable under certain conditions and can be converted back to azides when needed.[6][7]

Q3: My click chemistry reaction with this compound is showing low yield. What could be the cause?

A3: Low yields in click chemistry reactions can stem from several factors. Ensure your reagents, including the alkyne partner and solvents, are of high purity.[8] The stoichiometry of the azide and alkyne is crucial; a slight excess (1.1 to 1.5-fold) of one reagent can help drive the reaction to completion.[8] Additionally, the copper catalyst's activity is vital for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use a fresh solution of the reducing agent, such as sodium ascorbate (B8700270), and consider deoxygenating your solvents to maintain the active Cu(I) oxidation state.[1][9][10]

Boc Protecting Group Lability

Q4: Under what conditions is the Boc (tert-butyloxycarbonyl) group unstable?

A4: The Boc group is highly sensitive to acidic conditions and is designed to be removed with acids.[9][11] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its cleavage.[11] Even mild acidic conditions, if prolonged, can cause gradual deprotection. The rate of cleavage has been shown to have a second-order dependence on the acid concentration in some cases.[7][12]

Q5: I suspect I'm losing the Boc group during purification. How can I prevent this?

A5: Boc group loss during purification is a common issue, especially during reverse-phase HPLC using acidic mobile phases containing TFA.[13] To mitigate this, you can neutralize the collected fractions immediately with a base. If possible, use a buffer system closer to a neutral pH for your chromatography.[13] When purifying via silica (B1680970) gel chromatography, consider using a neutralized silica gel to avoid on-column degradation.[14]

Q6: Are there alternative protecting groups that are more stable under acidic conditions?

A6: Yes, if your experimental design requires harsh acidic conditions while keeping an amine protected, you could consider using a protecting group from a different "orthogonal set". For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile and generally stable to the acidic conditions used to remove Boc groups.[15][16] Conversely, the Boc group is stable in the basic conditions used to remove Fmoc groups.[17] This principle of orthogonality allows for the selective deprotection of one group without affecting the other.[16][18]

Solubility and Handling

Q7: I'm having trouble dissolving this compound in my aqueous reaction buffer. What can I do?

A7: While the PEG linker is intended to improve aqueous solubility, the overall molecule, with its Boc group, can have limited solubility in purely aqueous solutions.[19] To improve solubility, consider adding a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][10] It is advisable to start with a small percentage (e.g., 5-10%) and increase it if necessary.[8] However, be aware that some co-solvents can affect reaction kinetics; for instance, DMSO has been shown to quench certain photoclick reactions.[11][20]

Troubleshooting Guides

Guide 1: Low Yield in Click Chemistry Reactions

This guide provides a systematic approach to troubleshooting low-yield copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Potential Cause Recommended Action(s)
Inactive Copper Catalyst Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate). Deoxygenate all solvents and buffers by bubbling with an inert gas like argon or nitrogen. Consider using a stabilizing ligand for the copper(I) catalyst.[1][9][10]
Impure Reagents Use high-purity starting materials (azide and alkyne) and solvents. Impurities can inhibit the catalyst or participate in side reactions.[8]
Incorrect Stoichiometry While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5x) of the less critical reagent can improve yields.[8]
Poor Solubility If reactants precipitate, add a co-solvent like DMSO or DMF to improve solubility.[8][10]
Steric Hindrance If the azide or alkyne is sterically hindered, consider increasing the reaction temperature or extending the reaction time.[17]
Guide 2: Unintentional Removal of the Boc Group

This guide helps to diagnose and prevent the premature deprotection of the Boc group.

Symptom Potential Cause Preventative Measures
Appearance of a more polar byproduct in TLC/LC-MS Acidic Reaction Conditions: The reaction buffer or reagents may be acidic.Buffer your reaction at a neutral or slightly basic pH.
Loss of product during HPLC purification Acidic Mobile Phase: Trifluoroacetic acid (TFA) in the mobile phase is cleaving the Boc group.Neutralize collected HPLC fractions immediately. If possible, develop a purification method with a non-acidic mobile phase.[13]
Product degradation during workup Acidic Quench/Extraction: Using an acidic aqueous solution during workup can cause deprotection.Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washes and extractions.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Reactant Preparation: In a suitable vial, dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH).

  • Deoxygenation: To prevent the oxidation of the Cu(I) catalyst, thoroughly deoxygenate the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare a fresh stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in deoxygenated water) and a reducing agent like sodium ascorbate (e.g., 100 mM in deoxygenated water). A copper-stabilizing ligand, such as THPTA, can also be pre-mixed with the copper sulfate.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture can be purified to isolate the desired triazole product. Purification methods will depend on the properties of the product and may include chromatography.

Protocol 2: Procedure for Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent, typically dichloromethane (B109758) (DCM).[21]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[21] The reaction is often performed at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The product, a primary amine, will be more polar than the starting material.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help in removing residual TFA.

  • Neutralization: The resulting product will be the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated solution of sodium bicarbonate, until the aqueous layer is basic.

  • Extraction and Drying: Extract the free amine into an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to yield the final product.

Visualizations

Boc_Deprotection_Pathway Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine_Salt Amine Salt (Product) Carbamic_Acid->Amine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.

Troubleshooting_Click_Chemistry Troubleshooting Low Yield in CuAAC Reactions Start Low Yield in Click Reaction Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and stoichiometry correct? Start->Check_Reagents Check_Solubility Are reactants soluble? Start->Check_Solubility Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Catalyst Use fresh reducing agent. Degas solvents. Use a ligand. Check_Catalyst->Solution_Catalyst Solution_Reagents Use high-purity reagents. Optimize azide:alkyne ratio. Check_Reagents->Solution_Reagents Solution_Solubility Add a co-solvent (e.g., DMSO). Increase temperature. Check_Solubility->Solution_Solubility Solution_Conditions Adjust temperature and reaction time. Check_Conditions->Solution_Conditions

Caption: A logical workflow for troubleshooting low-yield click chemistry reactions.

References

Stability issues of Azido-PEG2-C2-Boc in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in various solvents and experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a heterobifunctional linker, often used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1][2] It contains three key components:

  • An azide (B81097) group (N₃) for use in click chemistry, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions.[1][3]

  • A short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide distance.[4][5]

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides a latent amino group that can be deprotected under acidic conditions for subsequent conjugation.[6][7]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, the compound should be stored under specific conditions. For solid material, storage at -20°C is recommended, protected from light and moisture.[8][9] If a stock solution is prepared, it is best to use an anhydrous aprotic solvent such as DMSO or DMF and store it in aliquots at -80°C for up to six months or -20°C for one month.[3][10] Avoid repeated freeze-thaw cycles.

Q3: How stable are the different functional groups of this compound?

A3: The overall stability of the molecule is dictated by its three main functional components: the Boc-protected amine, the PEG linker, and the azide group. The Boc group is generally the most sensitive component under specific acidic conditions.

  • Boc Group: This group is stable under a wide range of basic, nucleophilic, and reductive conditions.[6] However, it is designed to be labile and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][11] Prolonged exposure to even mildly acidic aqueous buffers can lead to premature deprotection.

  • PEG Linker: The polyethylene glycol backbone, consisting of ether bonds, is generally stable to hydrolysis under both acidic and basic conditions.[12] The primary degradation pathway for the PEG chain is oxidation, which can be initiated by heat, light, or transition metal ions.[12][13]

  • Azide Group: The azide group is stable under most physiological and ambient laboratory conditions, including acidic and basic environments.[14] However, it is incompatible with reducing agents like DTT or TCEP, which will reduce it to an amine.[15] It can also be sensitive to heat, shock, and light, and reactions with heavy metals should be avoided.[16][17]

Q4: Which solvents are recommended for dissolving and using this compound?

A4: The choice of solvent is critical for maintaining the stability of the molecule.

  • Stock Solutions: Anhydrous, aprotic solvents like DMSO and DMF are recommended for preparing stock solutions for long-term storage.[15][18]

  • Aqueous Reactions: When using aqueous buffers, it is crucial to control the pH. A pH range of 6.0-8.0 is generally recommended.[15] Avoid strongly acidic buffers (pH < 5) to prevent cleavage of the Boc group. Use non-nucleophilic buffers like PBS or HEPES, especially if the subsequent reaction does not involve the amine.[15] Avoid buffers containing primary amines (e.g., Tris) as they can compete in certain reactions.[18]

Stability Summary

The following table summarizes the stability of the key functional groups of this compound under various conditions.

ConditionBoc GroupPEG LinkerAzide GroupRecommended Action
Strongly Acidic (pH < 4) Unstable (Rapid cleavage)[6][11]StableStable (but can form toxic HN₃)[17]Avoid; use for intentional deprotection only.
Mildly Acidic (pH 4-6) Potentially unstable over timeStableStableMinimize exposure time; monitor for deprotection.
Neutral (pH 6-8) StableStableStableOptimal range for most applications.
Basic (pH > 8) Stable[7]StableStableGenerally safe, but very high pH can accelerate hydrolysis of other potential linkages in a conjugate.[19]
Reducing Agents (DTT, TCEP) StableStableUnstable (Reduction to amine)[15]Avoid if azide reactivity is required.
Oxidizing Agents (H₂O₂) StableUnstable (Chain scission)[12][13]Generally stableAvoid, especially in the presence of metal ions.
Heat & Light StableCan promote oxidation[12]Can promote degradation[15][16]Store at low temperatures and protect from light.
Halogenated Solvents (DCM, Chloroform) StableStableUnstable (Can form explosive compounds)[16]Avoid using as a reaction medium with azides.

Troubleshooting Guide

Problem: I observe premature loss of the Boc protecting group in my experiment.

  • Potential Cause: The most likely cause is exposure to acidic conditions. Your buffer pH may be lower than intended, or a component in your reaction mixture might be acidic.

  • Solution:

    • Verify Buffer pH: Carefully measure the pH of all solutions and buffers used in your experiment.

    • Use Appropriate Buffers: Ensure your buffer pH is within the stable range, ideally between 6.5 and 8.0.[12]

    • Minimize Reaction Time: If mildly acidic conditions are unavoidable, minimize the incubation time to reduce the extent of deprotection.

Problem: The azide group is failing to react in my click chemistry reaction.

  • Potential Cause 1: Azide Degradation. The azide group may have been unintentionally reduced. This can happen if your buffers or reagents were contaminated with reducing agents like DTT or TCEP.

  • Solution 1: Ensure all reagents and buffers are free from reducing agents. If their presence is required for other components (e.g., a protein), a purification step is necessary before the click reaction.

  • Potential Cause 2: Improper Storage. Long-term storage under improper conditions (e.g., exposure to light, elevated temperatures) could have compromised the azide group.[15][20]

  • Solution 2: Use a fresh aliquot of the compound that has been stored correctly at -20°C or -80°C, protected from light.

Problem: My LC-MS analysis shows multiple unexpected peaks.

  • Potential Cause: The presence of multiple peaks could indicate a mixture of the intact compound, the Boc-deprotected species, and potentially oxidized PEG fragments.

  • Solution:

    • Analyze Masses: Carefully analyze the mass-to-charge ratio of the unexpected peaks. A mass difference of 56 Da typically corresponds to the loss of the tert-butyl group, while a difference of 100 Da corresponds to the loss of the entire Boc group.

    • Review Conditions: Re-evaluate your experimental conditions (pH, temperature, presence of oxygen or metal ions) to identify the source of degradation.[12][13]

    • Perform a Control Experiment: Run a control experiment where this compound is incubated in your buffer under the same conditions without other reactants to assess its stability directly.

Diagrams

G cluster_start cluster_symptoms Symptom Analysis (LC-MS / Functional Assay) cluster_causes Potential Causes cluster_solutions Corrective Actions start Observation: Unexpected Degradation or Low Reaction Yield symptom1 Mass loss of 100 Da observed (Loss of Boc Group) start->symptom1 symptom2 Azide group non-reactive in click chemistry start->symptom2 symptom3 Multiple unknown peaks with mass shifts start->symptom3 cause1 Acidic Conditions (pH < 6) symptom1->cause1 cause2 Presence of Reducing Agents (DTT, TCEP) symptom2->cause2 cause3 Improper Storage (Heat, Light) symptom2->cause3 symptom3->cause1 cause4 Oxidative Conditions (Metal ions, O₂) symptom3->cause4 solution1 Verify & adjust buffer pH to 6.5 - 8.0 cause1->solution1 solution2 Use fresh, non-reducing buffers and reagents cause2->solution2 solution3 Use fresh aliquot stored at -20°C/-80°C cause3->solution3 solution4 Use degassed buffers; add chelator (EDTA) cause4->solution4

Caption: Troubleshooting workflow for stability issues of this compound.

G mol This compound (Intact Molecule) deprotected Boc-Deprotected Product (Azido-PEG2-C2-Amine) mol->deprotected Boc Cleavage reduced Reduced Product (Amine-PEG2-C2-Boc) mol->reduced Azide Reduction oxidized PEG Chain Fragments (e.g., aldehydes, acids) mol->oxidized PEG Oxidation acid Acidic Conditions (e.g., TFA, pH < 6) acid->deprotected reducing Reducing Agents (e.g., DTT, TCEP) reducing->reduced oxidizing Oxidizing Conditions (e.g., O₂, Metal Ions) oxidizing->oxidized

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: General Stability Assessment in Aqueous Buffers

This protocol describes a method to assess the stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS analysis.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4; Acetate buffer, pH 5.0)

  • HPLC or LC-MS system with a C18 column

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • For each buffer condition to be tested, dilute the 10 mM stock solution to a final concentration of 100 µM in the chosen aqueous buffer.

    • Prepare a sufficient volume to allow for multiple time-point analyses.

    • Immediately after preparation, take the first sample for the "Time 0" analysis.

  • Incubation (Stress Condition):

    • Incubate the remaining sample solutions at the desired experimental temperature (e.g., 37°C).

    • Protect the samples from light by using amber vials or covering them with foil.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Transfer the aliquot to an autosampler vial for immediate analysis or quench any potential reaction and store at -80°C until analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a reverse-phase HPLC or LC-MS method capable of separating the parent compound from potential degradants (e.g., the Boc-deprotected product).

    • A typical gradient might be Water/Acetonitrile with 0.1% formic acid.

    • Monitor the peak area of the intact this compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the remaining intact compound at each time point relative to the Time 0 sample.

    • Identify any major degradation products by their retention time and mass (if using LC-MS). This will help determine the primary degradation pathway under the tested conditions.

References

Catalyst selection and optimization for CuAAC with Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving the substrate Azido-PEG2-C2-Boc .

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the CuAAC reaction with a PEGylated azide (B81097) like this compound?

A1: The most common and reliable catalyst system involves generating the active Copper(I) species in situ. This is typically achieved using a Copper(II) salt, a reducing agent, and a stabilizing ligand. For PEGylated substrates, which often require aqueous or mixed aqueous/organic solvent systems, a water-soluble ligand is highly recommended.[1][2]

  • Copper Source: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is the most common and cost-effective choice.[1][2]

  • Reducing Agent: Sodium ascorbate (B8700270) is the preferred reductant. It efficiently reduces Cu(II) to the catalytically active Cu(I) state and helps prevent oxidative side reactions.[3][4] An excess (3-10 fold) is often used.[4]

  • Stabilizing Ligand: A ligand is crucial for stabilizing the Cu(I) catalyst against oxidation and disproportionation, thereby increasing reaction efficiency.[5][6] For PEGylated molecules in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[2][7] THPTA is particularly common for bioconjugation.[8]

Q2: Does the Boc protecting group on my azide substrate interfere with the CuAAC reaction?

A2: The tert-butoxycarbonyl (Boc) group is stable under the neutral or slightly basic conditions typical for CuAAC reactions and will not interfere with the cycloaddition.[9][10] However, you must ensure that your reaction conditions remain non-acidic, as the Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA).[10] The primary consideration related to the Boc group is its potential impact on the overall solubility of your starting material.

Q3: In which solvent should I run the reaction?

A3: The choice of solvent depends on the solubility of both your this compound and your alkyne partner. Due to the hydrophilic PEG linker, aqueous systems are often preferred.

  • Aqueous Systems: Deionized water, phosphate-buffered saline (PBS), or other biological buffers are suitable, especially when using water-soluble ligands like THPTA.[8]

  • Mixed Solvents: Mixtures of water with organic co-solvents like t-butanol, DMSO, or DMF can be used to improve the solubility of more hydrophobic alkyne substrates.[1]

Q4: My reaction is slow or incomplete. What are the common causes?

A4: Several factors can lead to poor reaction performance:

  • Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen.[5] Inadequate degassing of solvents or exposure to air can lead to oxidation and catalyst deactivation. The use of a stabilizing ligand and an excess of sodium ascorbate helps mitigate this.[3]

  • Poor Solubility: If either the azide or alkyne is not fully dissolved, the reaction will be slow and inefficient. Consider changing the solvent system or adding a co-solvent.[11]

  • Impure Reagents: Impurities in your azide or alkyne starting materials can inhibit the catalyst. Ensure your reagents are of high purity.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants and catalyst components are correct. Typically, a slight excess of the alkyne (e.g., 1.1 equivalents) is used.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Steps
Oxygen Contamination Degas all solvents and buffers thoroughly (e.g., by sparging with argon or nitrogen for 15-20 minutes). Prepare catalyst solutions fresh and keep reaction vessels sealed.[5]
Inactive Catalyst Use high-purity CuSO₄ and sodium ascorbate. Prepare the sodium ascorbate solution fresh just before use, as it can degrade in solution.
Sub-optimal pH The CuAAC reaction generally performs well between pH 4 and 12. For bioconjugation, a pH around 7-8 is typical. Check the pH of your reaction mixture.
Insufficient Ligand Ensure you are using a sufficient concentration of a stabilizing ligand, especially for reactions at low concentrations. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[1][12]

Problem 2: Presence of Significant Side Products

Possible Cause Troubleshooting Steps
Alkyne Homodimerization (Glasner Coupling) This is a common side reaction promoted by oxygen and copper.[3] Ensure thorough degassing of your reaction mixture. The use of excess sodium ascorbate helps suppress this pathway by keeping the copper in the Cu(I) state.[3]
Substrate Degradation If working with sensitive biomolecules, reactive oxygen species (ROS) can be generated by the Cu/ascorbate system, leading to oxidation of residues like methionine or cysteine.[6] Adding a ROS scavenger like aminoguanidine (B1677879) can be beneficial.[12][13] The ligand also helps protect biomolecules.[12]

Catalyst System Comparison

The following table summarizes common catalyst systems for CuAAC reactions, particularly those relevant to bioconjugation and PEGylated substrates.

Catalyst System ComponentRecommended ReagentTypical ConcentrationKey Considerations
Copper Source CuSO₄·5H₂O50 µM - 1 mMReadily available and soluble in water.[2]
Reducing Agent Sodium Ascorbate5-10x molar excess over CuMust be prepared fresh. Also acts as an oxygen scavenger.[4][6]
Cu(I) Ligand (Water-Soluble) THPTA5x molar excess over CuExcellent for protecting the catalyst and accelerating the reaction in aqueous media. Reduces copper cytotoxicity.[2][8][14]
Cu(I) Ligand (Organic Soluble) TBTA1-2x molar excess over CuThe original "click" ligand, best for reactions in organic solvents or mixed systems with high organic content.[7][15]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific alkyne. It assumes the use of a water-soluble alkyne.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or water.

  • Alkyne Partner: Prepare a 10 mM stock solution in DMSO or water.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[12]

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[12]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [13]

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, add the following in order:

    • 355 µL of deionized water or buffer (e.g., PBS).

    • 50 µL of 10 mM this compound (Final concentration: 1 mM).

    • 55 µL of 10 mM Alkyne Partner (Final concentration: 1.1 mM, 1.1 eq).

  • Vortex the mixture gently.

  • Prepare the catalyst premix: In a separate tube, mix 12.5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA. Let it stand for 2 minutes.[13]

  • Add the 37.5 µL of the CuSO₄/THPTA premix to the main reaction tube (Final concentrations: 0.5 mM CuSO₄, 2.5 mM THPTA).

  • To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution (Final concentration: 5 mM).[12]

  • Close the tube to minimize oxygen exposure and mix gently by inverting or placing on a slow rotator.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor progress by TLC or LC-MS.

4. Work-up and Purification:

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Alternatively, for purification from non-volatile salts and reagents, reverse-phase chromatography (HPLC) or silica (B1680970) gel column chromatography can be used.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes in the CuAAC reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_azide Prepare Azide Stock Solution mix_reagents Combine Azide, Alkyne, and Buffer prep_azide->mix_reagents prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_reagents prep_catalyst Prepare Catalyst (CuSO4, Ligand) add_catalyst Add Catalyst/Ligand Premix prep_catalyst->add_catalyst prep_reductant Prepare Fresh Reducing Agent initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor workup Quench & Work-up (Extraction) monitor->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize G start Low or No Yield check_o2 Was the reaction degassed properly? start->check_o2 Start Here check_reagents Are reagents pure & fresh? start->check_reagents check_solubility Are all components fully dissolved? start->check_solubility check_o2->check_reagents Yes sol_o2 Degas solvents/buffers and run under inert gas. check_o2->sol_o2 No check_reagents->check_solubility Yes sol_reagents Use high-purity starting materials. Make Na-Asc solution fresh. check_reagents->sol_reagents No sol_solubility Change solvent system. Add co-solvent (e.g., DMSO). Warm gently. check_solubility->sol_solubility No

References

Technical Support Center: Monitoring Azido-PEG2-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed answers, protocols, and troubleshooting advice for researchers monitoring reactions involving the bifunctional linker, Azido-PEG2-C2-Boc. The content is divided into two primary sections based on the reactive moiety being modified: the Boc-protected amine or the azide (B81097) group.

Section 1: Monitoring the Boc Deprotection Reaction

The first step in many synthetic strategies involving this compound is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to reveal a primary amine. This reaction must be monitored to ensure complete deprotection without unintended side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I qualitatively determine if my Boc deprotection reaction is working?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction's progress. You will observe the disappearance of the starting material spot and the appearance of a new, more polar spot for the product. The deprotected amine is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material.[1]

Q2: What specific analytical changes should I look for to confirm complete deprotection?

To confirm the reaction has gone to completion, a combination of techniques should be used. The expected changes in key analytical data are summarized below.

Table 1: Expected Analytical Data Changes for Boc Deprotection

Analytical TechniqueThis compound (Starting Material)Azido-PEG2-C2-NH₂ (Product)Rationale for Change
TLC (Rf value) Higher RfLower RfThe product is more polar due to the free amine.[1]
LC-MS (m/z) [M+H]⁺[M-99.07+H]⁺Loss of the Boc group (C₅H₉O₂) corresponds to a mass decrease of ~100 Da.
¹H NMR (ppm) Singlet at ~1.4 ppm (9H)Signal at ~1.4 ppm disappearsThe nine equivalent protons of the tert-butyl group are removed.[2]
¹³C NMR (ppm) Signals at ~80 ppm and ~28.5 ppmSignals disappearThe quaternary and methyl carbons of the Boc group are no longer present.[2]

Q3: My deprotection reaction seems to be stalled or incomplete. What are the common causes?

Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acid, and if the acid (commonly Trifluoroacetic acid, or TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1][3]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process; insufficient time or low temperatures can lead to incomplete removal.[1][3]

  • Solvent Issues : The chosen solvent, typically Dichloromethane (DCM), must fully dissolve both the PEG-linker and the acid.[1][3]

  • Steric Hindrance : The PEG chain can sometimes sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][3]

Q4: I see multiple spots on my TLC plate after the reaction. What could they be?

The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl carbocation. This cation can react with nucleophilic residues, leading to undesired modifications. To minimize these side reactions, the addition of "scavengers" like Triisopropylsilane (TIS) or water to the reaction mixture is highly recommended.[1]

Troubleshooting Guide: Boc Deprotection

Table 2: Troubleshooting Common Boc Deprotection Issues

SymptomPotential CauseSuggested Solution
Starting material remains after expected reaction time Insufficient acid strength/concentration or inadequate reaction time.[3]Increase the acid concentration (e.g., from 20% to 50% TFA in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][3]
Multiple new spots on TLC Formation of side products from tert-butyl carbocation.[1]Add a scavenger to the reaction mixture. Common scavengers include Triisopropylsilane (TIS) (2.5–5%) or water (2.5–5%).[1]
Reaction is slow or appears heterogeneous Poor solubility of the PEG-linker in the reaction solvent.Ensure the chosen solvent provides good solubility for your specific compound. DCM is common, but other solvents may be required.[1][3]
Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by TLC

  • Sample Preparation : At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture. Quench the acid in the aliquot by adding a drop of a weak base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Spotting : On a silica (B1680970) TLC plate, spot the starting material (SM), the co-spot (SM + reaction aliquot), and the reaction aliquot.

  • Elution : Develop the plate using an appropriate solvent system (e.g., 5-10% Methanol in DCM).

  • Visualization :

    • UV Light : Visualize the plate under UV light (254 nm) if the molecule contains a UV-active chromophore.

    • Ninhydrin (B49086) Stain : Dry the plate completely. Dip it into a ninhydrin solution (0.3% in n-butanol/AcOH, 100:3 v/v) for 30 seconds.[4] Heat the plate gently with a heat gun or in an oven at 80°C for 5 minutes.[4] The deprotected amine will appear as a purple or reddish-brown spot.[5]

Workflow Visualization

Boc_Deprotection_Workflow Workflow for Monitoring Boc Deprotection cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start Dissolve this compound in appropriate solvent (e.g., DCM) add_acid Add acid (e.g., TFA) and scavengers (e.g., TIS) start->add_acid react Stir at room temperature add_acid->react take_aliquot Take aliquots at time points (t=0, t=x...) react->take_aliquot analyze_tlc Analyze by TLC with Ninhydrin Staining take_aliquot->analyze_tlc analyze_lcms Analyze by LC-MS take_aliquot->analyze_lcms check_tlc Check for disappearance of SM and appearance of new, lower Rf spot analyze_tlc->check_tlc check_lcms Check for mass shift (loss of ~100 Da) analyze_lcms->check_lcms decision Is reaction complete? check_tlc->decision check_lcms->decision workup Proceed to Workup and Purification decision->workup Yes continue_rxn Continue Reaction / Troubleshoot decision->continue_rxn No continue_rxn->react Adjust conditions

Caption: A logical workflow for monitoring the progress of a Boc deprotection reaction.

Section 2: Monitoring the Azide Reaction (e.g., Click Chemistry)

The azide moiety is a versatile functional group, frequently used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Monitoring these reactions ensures the successful formation of the desired triazole product.

Frequently Asked Questions (FAQs)

Q1: What is the most direct way to see if the azide has reacted?

Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct method for identifying the azide functional group. The azide group exhibits a strong, sharp, and highly characteristic absorption band around 2100 cm⁻¹.[5][6] The disappearance of this peak is a clear indicator that the azide has been consumed in the reaction.

Q2: How do other analytical techniques show the progress of an azide-alkyne cycloaddition?

Besides FTIR, other standard techniques can effectively monitor the reaction.

Table 3: Expected Analytical Data Changes for Azide-Alkyne Click Reaction

Analytical TechniqueAzido-PEG2-C2-R (Starting Material)Triazole ProductRationale for Change
TLC Intermediate RfDifferent Rf (usually higher or lower depending on the alkyne partner)The polarity of the molecule changes significantly upon formation of the triazole ring.
LC-MS (m/z) [M+H]⁺[M + Mass of Alkyne + H]⁺The mass of the product will be the sum of the azide and alkyne reactants.
FTIR (cm⁻¹) Strong, sharp peak at ~2100 cm⁻¹Peak at ~2100 cm⁻¹ disappearsThe azide (N₃) functional group is consumed during the reaction.[6]
¹H NMR (ppm) Protons alpha to the azide at ~3.0-4.0 ppmProtons alpha to the new triazole ring shift downfield. New triazole proton appears ~7.5-8.5 ppm (for terminal alkynes).The chemical environment changes significantly upon triazole formation.

Q3: My click reaction is giving a very low yield. What are the most common problems?

Low yields in CuAAC reactions are frequently due to a few key factors:

  • Oxidation of the Copper(I) Catalyst : The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.[7]

  • Poor Reagent Quality : Degradation of the azide, the alkyne substrate, or the reducing agent (e.g., sodium ascorbate) can halt the reaction.[7]

  • Suboptimal Conditions : Incorrect solvent, temperature, or reactant concentrations can significantly hinder the reaction.[7]

Troubleshooting Guide: Azide Click Reaction

Table 4: Troubleshooting Common Azide Click Reaction Issues

SymptomPotential CauseSuggested Solution
No reaction or very slow reaction Inactive copper catalyst (oxidized to Cu(II)).[7]Degas all solvents thoroughly (e.g., sparge with argon). Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) (a 3- to 10-fold excess is recommended).[7]
Multiple products observed Impure starting materials or side reactions.Verify the purity of the azide and alkyne starting materials using analytical methods. Ensure appropriate stoichiometry.
Reaction works but yield is low Suboptimal reactant concentrations or presence of copper inhibitors.Optimize the concentration of reactants. Ensure buffers do not contain strong chelators that can inhibit the copper catalyst.
Experimental Protocols

Protocol 2: Monitoring Azide Consumption by FTIR

  • Baseline Spectrum : Acquire an FTIR spectrum of your starting material, Azido-PEG2-C2-R, before starting the reaction. Clearly identify the strong azide stretch at ~2100 cm⁻¹.

  • Reaction Monitoring : At various time points, take a small aliquot of the reaction mixture.

  • Sample Preparation : Remove the solvent from the aliquot under reduced pressure or a stream of nitrogen. If the sample is in a non-volatile solvent like DMSO, you may need to perform a rapid purification (e.g., passing through a small silica plug) or analyze the mixture directly if the solvent does not interfere with the azide region.

  • Acquire Spectrum : Obtain the FTIR spectrum of the reaction sample.

  • Analysis : Compare the intensity of the azide peak at ~2100 cm⁻¹ relative to a stable, unchanging peak in the molecule (e.g., a carbonyl stretch). The reaction is complete when the azide peak has completely disappeared.[6]

Troubleshooting Visualization

Troubleshooting_Tree Troubleshooting a Stalled Reaction cluster_boc For Boc Deprotection cluster_azide For Azide Click Reaction start Is the reaction stalled or low-yielding? check_sm Analyze aliquot by TLC/LC-MS. Is starting material (SM) present? start->check_sm sm_present SM is present. Reaction is incomplete. check_sm->sm_present Yes no_sm No SM is present. check_sm->no_sm No boc_cause Potential Causes: - Insufficient Acid - Short Reaction Time - Poor Solubility sm_present->boc_cause azide_cause Potential Causes: - Inactive Cu(I) Catalyst - Degraded Reagents - Inhibitors Present sm_present->azide_cause boc_solution Solution: - Increase acid concentration/time - Add scavengers - Change solvent boc_cause->boc_solution azide_solution Solution: - Degas solvents - Use fresh reagents - Add more reducing agent azide_cause->azide_solution check_product Is the desired product observed? no_sm->check_product product_yes Product is present, but yield is low. check_product->product_yes Yes product_no Neither SM nor product is observed. check_product->product_no No product_solution Solution: - Optimize purification protocol - Re-evaluate stoichiometry product_yes->product_solution degradation_solution Potential Degradation: - Check stability of compounds under reaction conditions. - Analyze for decomposition products. product_no->degradation_solution

Caption: A decision tree for troubleshooting common issues during chemical synthesis.

References

Technical Support Center: Synthesis and Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the unintended reduction of the azide (B81097) group during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group to common synthetic conditions?

A1: The azide group is a robust functional group that is stable to a wide range of non-reductive synthetic conditions. It is generally stable to:

  • Standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF).

  • Acidic conditions, such as those used for resin cleavage in peptide synthesis (e.g., high concentrations of trifluoroacetic acid - TFA).

  • Many oxidizing agents and organometallic reagents.

However, the azide group is sensitive to reducing agents, and its stability can be compromised by certain reagents and reaction conditions, particularly catalytic hydrogenation and the presence of strong nucleophiles like thiols.

Q2: Can I perform a catalytic hydrogenation on a molecule containing an azide?

A2: It is challenging, as the azide group is highly susceptible to reduction under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which will convert it to a primary amine.[1] Azides are generally more reactive to hydrogenation than benzyl (B1604629) groups, making selective hydrogenolysis of a benzyl ether in the presence of an azide difficult. If hydrogenation is necessary for other functional groups, the azide may need to be "protected" or a different synthetic route should be considered.

Q3: What are the most common causes of unintentional azide reduction?

A3: The primary causes of unwanted azide reduction include:

  • Catalytic Hydrogenation: Standard catalysts like Pd/C, PtO₂, and Raney Nickel will readily reduce azides.[1]

  • Strong Reducing Agents: Metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) are powerful reducing agents that will reduce azides along with many other functional groups.

  • Thiol-Based Reagents: Reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and 1,2-ethanedithiol (B43112) (EDT) can reduce azides, especially under acidic or elevated temperature conditions. This is a critical consideration in peptide synthesis and bioconjugation.

Q4: Are there azide-compatible reducing agents for other functional groups?

A4: Yes, achieving chemoselectivity is possible with the careful selection of reagents and conditions. For example, it is possible to selectively reduce a nitro group in the presence of an azide using specific catalytic systems or metal-mediated reductions.[2] Similarly, the Staudinger reaction (using a phosphine (B1218219) like PPh₃) is highly chemoselective for reducing azides while leaving most other functional groups, including esters, ketones, and alkenes, intact.[3][4]

Q5: My azide seems sterically hindered and unreactive. What are some potent methods to reduce it when needed?

A5: For stubborn or sterically hindered azides that resist standard Staudinger conditions or catalytic hydrogenation, more potent reagent combinations can be effective. A combination of sodium borohydride (B1222165) (NaBH₄) with a nickel or cobalt salt (e.g., NiCl₂ or CoCl₂) in an alcoholic solvent can be very effective for reducing even challenging azides.[5][6]

Troubleshooting Guide

Problem 1: My azide was unexpectedly reduced during the final cleavage step of my solid-phase peptide synthesis.

  • Diagnosis: The most likely cause is the use of a thiol-based scavenger in your TFA cleavage cocktail. 1,2-ethanedithiol (EDT) is a strong reducing agent under acidic conditions and is known to reduce azides.

  • Solution:

    • Replace the Scavenger: Switch to a non-thiol scavenger cocktail. A common and safe mixture for azide-containing peptides is TFA, triisopropylsilane (B1312306) (TIS), and water.

    • Use a Milder Thiol: If a thiol scavenger is absolutely necessary (e.g., for protecting tryptophan), dithiothreitol (DTT) is a significantly safer alternative to EDT, causing much less azide reduction.

Problem 2: I am trying to reduce a nitro group in my molecule, but my azide is also being reduced.

  • Diagnosis: Your reduction conditions are not chemoselective enough. Standard catalytic hydrogenation with Pd/C, for instance, can often reduce both functionalities.

  • Solution:

    • Indium-Mediated Reduction: Use indium powder in the presence of HCl in an aqueous THF solution. This method is known to be highly selective for the reduction of nitro groups and azides, and conditions can be tuned to favor the reduction of the nitro group.[2][7][8]

    • Catalytic Transfer Hydrogenation: Employ a system like Zn powder and CuSO₄ in water at room temperature, which has shown high tolerance for other reducible groups while selectively reducing nitro compounds.[9]

    • Sodium Borohydride with a Catalyst: A combination of NaBH₄ with NiCl₂·6H₂O can be selective for nitro group reduction under specific conditions.[2]

Problem 3: My Staudinger reduction is not going to completion, or is very sluggish.

  • Diagnosis: The intermediate iminophosphorane, especially from aryl azides, can be kinetically stable and slow to hydrolyze.[4] Steric hindrance around the azide can also slow down the initial reaction with the phosphine.

  • Solution:

    • Increase Temperature: Heating the reaction mixture (e.g., to 65 °C in THF) can help drive the reaction to completion.[3]

    • Ensure Sufficient Water: Water is required for the hydrolysis of the iminophosphorane intermediate to the final amine. Ensure at least a stoichiometric amount of water is present.

    • Use a Modified Phosphine: Specialized phosphines, such as those with an ortho-SO₂NH₂ substituent, have been designed to facilitate the breakdown of the intermediate and can mediate the reduction of even bulky azides in anhydrous or wet solvents.[4]

Data Presentation

Table 1: Comparison of Common Azide Reduction Methods

MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-99%0.5 - 24 hHigh yields, clean reaction (N₂ byproduct), scalable.[1]Lacks chemoselectivity; reduces alkenes, alkynes, nitro groups, and benzyl ethers.[1]
Staudinger Reaction PPh₃, H₂O80-95%6 - 24 hExcellent chemoselectivity, mild conditions.[1][3]Stoichiometric phosphine oxide byproduct can complicate purification.[1]
Metal Hydride Reduction LiAlH₄, NaBH₄HighRapidPowerful and fast reducing agent.Poor chemoselectivity; reduces esters, amides, ketones, etc.[1]

Table 2: Selective Reduction of 1-azido-3-nitrobenzene (B75478) to 3-azidoaniline (B6599890)

MethodReagents/CatalystSolvent(s)Temperature (°C)Time (h)Yield of 3-azidoaniline (%)
Catalytic Hydrogenation H₂, Pd/CEthanol/Methanol (B129727)Room Temp2-4~95
Indium-mediated Reduction In, HClTHF/H₂ORoom Temp0.5-1High to quantitative[2]
Sodium Borohydride with Catalyst NaBH₄, NiCl₂·6H₂OMethanol/WaterRoom Temp0.25~98

Data is compiled from Benchchem's technical guide on the selective reduction of 1-azido-3-nitrobenzene.[2]

Experimental Protocols

Protocol 1: General Procedure for Staudinger Reduction

This protocol describes the reduction of an organic azide to the corresponding amine using triphenylphosphine (B44618), followed by an optional in-situ Boc-protection.

Materials:

  • Organic azide (1.0 eq)

  • Triphenylphosphine (PPh₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O) (10.0 eq)

  • (Optional) Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.0 eq)

  • Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Dissolve the organic azide (1.0 eq) in THF.

  • Add triphenylphosphine (2.0 eq) and water (10.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 6 hours, monitoring by TLC.

  • Allow the mixture to cool to room temperature.

  • (Optional for Boc-protection) Add di-tert-butyl dicarbonate (2.0 eq) and stir for an additional 1 hour.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired amine or Boc-protected amine.[3]

Protocol 2: Selective Catalytic Hydrogenation of a Nitro Group

This protocol describes the selective reduction of a nitro group in the presence of an azide using palladium on carbon.

Materials:

  • Azido-nitro aromatic compound (e.g., 1-azido-3-nitrobenzene)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve or suspend the azido-nitro compound in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the mixture.

  • Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen.

  • Stir the suspension vigorously under the H₂ atmosphere at room temperature.

  • Monitor the reaction progress by TLC (typically complete in 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product (e.g., 3-azidoaniline). Purify further if necessary.[2]

Visualizations

logical_relationship cluster_start Starting Material (Contains Azide and other Functional Groups) cluster_goal Reaction Goal cluster_methods_azide Methods for Azide Reduction cluster_methods_other Methods for Selective Reduction of Other Groups Start Molecule with Azide Group ReduceAzide Reduce Azide to Amine? Start->ReduceAzide Yes ReduceOther Reduce Other Group? Start->ReduceOther No Staudinger Staudinger Reaction (PPh3, H2O) High Chemoselectivity ReduceAzide->Staudinger Need High Chemoselectivity Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Reduces many groups ReduceAzide->Hydrogenation Other groups are stable to H2 MetalHydride Metal Hydrides (LiAlH4, NaBH4+NiCl2) Powerful, less selective ReduceAzide->MetalHydride Need strong reagent/hindered azide SelectiveNitroRed Selective Nitro Reduction (In/HCl or specific catalysts) ReduceOther->SelectiveNitroRed Target is Nitro Group ProtectAzide Protect Azide then Reduce (e.g., Phosphazide formation) ReduceOther->ProtectAzide Target is reducible by H2, Pd/C AvoidReductive Use Non-Reductive Conditions ReduceOther->AvoidReductive General Strategy

Caption: Decision workflow for selecting a reduction strategy.

troubleshooting_workflow cluster_conditions Identify Reaction Conditions cluster_solutions Potential Solutions Start Unintended Azide Reduction Observed IsHydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C)? Start->IsHydrogenation IsThiol Thiol scavenger used (e.g., EDT, DTT)? IsHydrogenation->IsThiol No Sol_Hydrogenation Solution: - Use alternative method (e.g., Staudinger) - Protect azide (phosphazide) IsHydrogenation->Sol_Hydrogenation Yes IsMetalHydride Strong Metal Hydride (e.g., LiAlH4)? IsThiol->IsMetalHydride No Sol_Thiol Solution: - Replace with non-thiol scavenger (TIS) - Use milder thiol (DTT instead of EDT) IsThiol->Sol_Thiol Yes Sol_MetalHydride Solution: - Use milder, more selective reagent (e.g., NaBH4 without catalyst) - Protect other functional groups IsMetalHydride->Sol_MetalHydride Yes

Caption: Troubleshooting guide for unintended azide reduction.

References

Validation & Comparative

A Comparative Guide to Validating PRO-TAC-Induced Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the critical initiating step in targeted protein degradation.[1][2][3] Quantifying the formation and stability of this complex is paramount for optimizing PROTAC design and predicting downstream degradation efficacy.[4]

This guide provides a comparative overview of key methodologies for validating ternary complex formation, with a special focus on the application of chemical probes constructed from linkers like Azido-PEG2-C2-Boc . We present objective comparisons of leading techniques, supported by experimental protocols and quantitative data.

Method 1: Chemical Probe-Based Analysis using Click Chemistry

Chemical biology tools offer a powerful method for capturing and identifying the ternary complex within a more physiological setting, such as cell lysates or even intact cells. The This compound linker is an exemplary reagent for synthesizing customized PROTAC probes to execute these assays.[5] Its azide (B81097) group enables highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to attach reporter tags like biotin (B1667282) or fluorophores.[5][][7]

This approach involves synthesizing a modified PROTAC that incorporates the azide-containing linker. This "probe PROTAC" is then used to form the ternary complex, which is subsequently "clicked" to a reporter-tagged alkyne, enabling purification and detection.

Experimental Workflow: Azide-Probe Pull-Down Assay

Below is a generalized workflow for validating ternary complex formation using an azide-modified PROTAC probe.

G cluster_synthesis Probe Synthesis cluster_exp Experiment cluster_analysis Analysis node_synthesis Synthesize PROTAC Probe (with this compound linker) node_incubate Incubate Probe with Cell Lysate or Cells (POI + E3 Ligase) node_synthesis->node_incubate Introduce Probe node_click Add Alkyne-Biotin & Perform Click Reaction node_incubate->node_click Covalent Labeling node_purify Affinity Purification (Streptavidin Beads) node_click->node_purify Capture Complex node_wb Western Blot or Mass Spec (Detect POI and E3 Ligase) node_purify->node_wb Identify Components

Caption: Workflow for a chemical probe pull-down assay using an azide-linker.

Detailed Protocol: Chemical Probe Pull-Down
  • PROTAC Probe Synthesis: Synthesize the PROTAC of interest, incorporating the this compound linker by coupling its amine (after Boc deprotection) to a carboxylic acid on either the POI or E3 ligand, and the other end via standard methods. The terminal azide remains for the click reaction.

  • Ternary Complex Formation: Incubate the purified target protein (POI) and E3 ligase complex with the azide-PROTAC probe in an appropriate binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP) for 1-2 hours at 4°C to form the ternary complex.

  • Click Chemistry Labeling: Add an alkyne-biotin conjugate to the mixture. For CuAAC, add copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[8] For SPAAC, a DBCO- or BCN-containing alkyne can be used without a catalyst.[5] Allow the reaction to proceed for 1 hour at room temperature.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture the biotin-labeled ternary complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot using specific antibodies against the POI and a component of the E3 ligase complex (e.g., VHL or CRBN). Successful pull-down of both indicates ternary complex formation.

Method 2: Biophysical Assays (In Vitro)

Biophysical techniques provide precise, quantitative data on the binding affinities and kinetics of binary (PROTAC-POI or PROTAC-E3) and ternary complexes in a purified, cell-free environment.[9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[11] It is highly effective for determining kinetic parameters such as association (k_on) and dissociation (k_off) rates, as well as the dissociation constant (K_D).[12]

Detailed Protocol: SPR Ternary Complex Assay
  • Chip Preparation: Immobilize a high-purity, tagged E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip to a level of ~100-200 RU.[9]

  • Binary Interaction Analysis: To measure the PROTAC-E3 interaction, inject a series of increasing concentrations of the PROTAC alone over the chip surface and fit the resulting sensorgrams to a 1:1 binding model to determine the K_D.

  • Ternary Complex Analysis: To measure ternary complex formation, inject the same concentrations of the PROTAC pre-mixed with a saturating concentration of the target POI.[12] The difference in binding response and kinetics compared to the binary interaction reveals the properties of the ternary complex.

  • Data Analysis: Calculate the cooperativity factor (alpha, α), a key measure of PROTAC efficacy. The alpha value is the ratio of the binary K_D (PROTAC to E3) to the ternary K_D (PROTAC+POI to E3).[12] An alpha value > 1 indicates positive cooperativity, where the presence of the POI enhances the binding of the PROTAC to the E3 ligase, a highly desirable feature.[13]

G cluster_main PROTAC Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

Method 3: Cell-Based Assays

Cell-based assays are crucial for confirming that ternary complex formation occurs within the complex milieu of a living cell.[1]

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures protein-protein interactions in live cells.[1][14] It provides a quantitative readout of complex formation in a physiological context.

Detailed Protocol: NanoBRET™ Assay
  • Cell Preparation: Co-transfect HEK293 cells with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the BRET donor) and another expressing an E3 ligase component (e.g., CRBN or VHL) fused to a HaloTag® (the BRET acceptor).[2][15]

  • Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for covalent labeling of the acceptor protein.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC or a vehicle control (DMSO).

  • Substrate Addition and Signal Measurement: Add the NanoLuc® substrate (e.g., furimazine). If the PROTAC brings the NanoLuc-POI and HaloTag-E3 into close proximity (<10 nm), energy transfer will occur from the donor to the acceptor, generating a BRET signal.[14]

  • Data Analysis: Measure the BRET signal using a luminometer. A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation. The bell-shaped curve often observed is due to the "hook effect," where high PROTAC concentrations favor binary complexes over the ternary complex.[11][16]

Quantitative Comparison of Methods

The choice of assay depends on the specific question being asked. Biophysical methods provide precise kinetic and affinity data, chemical probes confirm the complex in lysates, and cell-based assays validate the interaction in a live-cell context.

Parameter Chemical Probe (Pull-Down) Surface Plasmon Resonance (SPR) NanoBRET™ Assay
Environment Cell Lysate / In VitroIn Vitro (Purified Proteins)Live Cells
Primary Output Qualitative (Band on WB) / Semi-QuantitativeK_D, k_on, k_off, Cooperativity (α)BRET Ratio (EC50)
Key Advantage Captures complex from a biological matrixGold standard for binding kineticsMeasures complex formation in live cells
Key Limitation Potential for artifacts; not real-timeRequires high-purity proteins; label-freeRequires genetic modification of cells
Throughput Low to MediumMediumHigh
Example Data (MZ1 PROTAC) -K_D (Ternary, BRD4-BD2): ~5 nMCooperativity (α): ~26[9]EC50 (BRD4): ~50-100 nM

Note: Example data is compiled from literature and serves for illustrative comparison. Actual values are system-dependent.[13][17]

Conclusion

Validating ternary complex formation is a non-negotiable step in the development of effective PROTACs. A multi-pronged approach is highly recommended. The use of versatile chemical tools like This compound to create bespoke probes provides a powerful method for capturing and confirming the ternary complex.[5][18] When combined with the precise kinetic data from biophysical assays like SPR and the physiological relevance of live-cell assays like NanoBRET, researchers can build a comprehensive understanding of their PROTAC's mechanism of action, leading to more rational and successful drug design.

References

A Comparative Analysis of Azido-PEG2-C2-Boc and Other PEG-Based PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding moiety to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of Azido-PEG2-C2-Boc with other polyethylene (B3416737) glycol (PEG)-based linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Role and Structure of this compound

This compound is a bifunctional linker widely used in the synthesis of PROTACs. Its structure incorporates several key features:

  • A PEG component (PEG2): The two ethylene (B1197577) glycol units enhance the hydrophilicity and solubility of the resulting PROTAC molecule. This is a crucial feature as PROTACs are often large and can suffer from poor solubility. The flexibility of the PEG chain is also thought to be important for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.

  • An azido (B1232118) group (N3): This functional group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the modular and rapid synthesis of PROTAC libraries with different components.

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. This allows for controlled, stepwise synthesis, ensuring that the linker is attached to the desired moieties in the correct sequence. The Boc group is removed during the synthesis to reveal a reactive amine for conjugation.

Comparison of PEG-Based Linker Performance

The optimal linker is often determined empirically for each specific target protein and E3 ligase pair. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and cell permeability. While direct head-to-head comparative data for this compound against other PEG linkers in the same experimental system is not extensively available in the public domain, the following tables summarize representative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table synthesizes data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a von Hippel-Lindau (VHL) E3 ligase ligand. The data demonstrates a clear structure-activity relationship where linker length significantly impacts degradation potency.

Linker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-PEG355851.2
PROTAC-PEG420951.8
PROTAC-PEG515>982.5
PROTAC-PEG630921.5

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1] [c] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. A higher value indicates better passive diffusion.

Table 2: Comparison of Flexible vs. Rigid Linkers for BET Protein Degradation

This table compares the performance of PROTACs with flexible PEG linkers to those with more rigid linkers for the degradation of BET proteins.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Key ObservationReference
BET ProteinsCRBNFlexible (PEG)~1>90Highly potent degradation[2]
BET ProteinsCRBNRigid (ethynyl group)3-6 fold more potent in some cell lines>90Increased potency with rigidity in certain contexts[2]
Androgen ReceptorVHLFlexible (PEG)3 µMDegradation observedFlexible linker is active[2]
Androgen ReceptorVHLRigid (disubstituted phenyl)No activityNo degradationIncreased rigidity abolished activity in this case[2]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs act by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of in vitro and cell-based assays to determine their binding affinity, degradation efficacy, and cellular permeability.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., Click Chemistry) Binding_Assay Binary Binding Assays (e.g., SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Functional_Assay Cellular Functional Assays (e.g., Viability, Apoptosis) Permeability_Assay->Functional_Assay Optimization Lead Optimization Functional_Assay->Optimization Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the evaluation of PROTACs.

Detailed Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

TR-FRET Assay for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase complex in a solution-based format.

  • Reagent Preparation: Prepare stock solutions of the purified tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged) in an appropriate assay buffer. Prepare a serial dilution of the PROTAC compound. Prepare FRET donor-labeled antibody (e.g., anti-His-Tb) and acceptor-labeled antibody (e.g., anti-GST-d2).

  • Assay Procedure: In a 384-well plate, add the PROTAC dilutions. Add the POI and E3 ligase to the wells. Incubate at room temperature to allow for complex formation. Add the donor and acceptor-labeled antibodies. Incubate to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to evaluate the passive permeability of a PROTAC.[4]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Assay Procedure: The PROTAC is added to the donor wells of the filter plate. The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.

  • Analysis: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex. This compound is a valuable tool in the PROTAC synthesis toolbox, offering the benefits of a hydrophilic PEG spacer for improved solubility and the versatility of click chemistry for rapid and modular assembly.

The provided data, while not a direct comparison, underscores the importance of optimizing the PEG linker length for each specific PROTAC system. A systematic evaluation of a library of linkers with varying lengths and compositions is crucial for identifying the optimal candidate. The detailed experimental protocols and workflow diagrams in this guide provide a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

The Strategic Advantage of Flexible PEG Linkers: A Comparative Guide to Azido-PEG2-C2-Boc in PROTAC and ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a seemingly simple component connecting the active moieties, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of these complex molecules. This guide provides an in-depth comparison of the flexible Azido-PEG2-C2-Boc linker with alternative linker technologies, supported by experimental data to inform the selection of optimal linkers for targeted therapies.

The this compound linker is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) core, an azide (B81097) group for "click" chemistry, and a Boc-protected amine for sequential conjugation. Its flexible nature, conferred by the PEG and alkyl chain, offers distinct advantages in optimizing the performance of bioconjugates.

Unveiling the PROTAC-Mediated Protein Degradation Pathway

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The linker is a key determinant in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) POI Target Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degraded Peptides Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the physicochemical and biological properties of a PROTAC. A comparative analysis of different linker types reveals the nuanced advantages of flexible PEG linkers like this compound.

PropertyFlexible PEG Linker (e.g., this compound)Alkyl Chain LinkerRigid Linker (e.g., Piperazine-based)
Solubility Generally high aqueous solubility due to the hydrophilic nature of the ether oxygens.Lower aqueous solubility due to hydrophobicity.Can vary, but often designed to improve solubility.
Cell Permeability Can be a trade-off; increased hydrophilicity may reduce passive diffusion, but flexibility can aid in adopting conformations that shield polar surfaces.[1][2]Often enhances cell permeability due to increased lipophilicity.[3]Can be optimized for good cell permeability.
Conformational Flexibility High degree of flexibility, which can be advantageous for ternary complex formation.[2]High degree of flexibility.Limited flexibility, which can be beneficial for pre-organizing the molecule for binding.
Ternary Complex Formation Flexibility can facilitate the necessary spatial arrangement of the target protein and E3 ligase.Flexibility allows for adaptation to the binding partners.Can lead to more stable ternary complexes if the rigid conformation is optimal.
Metabolic Stability Generally considered to have moderate metabolic stability.Can be susceptible to metabolism.Often designed for high metabolic stability.

Quantitative Data Summary: Impact of Linker Length on PROTAC Performance

While direct comparative data for this compound is limited, studies on PROTACs with varying PEG linker lengths provide valuable insights into the importance of linker optimization. The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)
1 PEG unit>1000<20
2 PEG units18065
3 PEG units3588
4 PEG units15>95
5 PEG units2592

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability of PROTACs with Varying PEG Linker Lengths

Linker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
1 PEG unit2.5
2 PEG units1.8
3 PEG units1.2
4 PEG units0.9
5 PEG units0.6

Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.

The data suggests that an optimal linker length exists for achieving maximal degradation, and that increasing PEG length can decrease passive permeability. The flexibility and length of the this compound linker, which incorporates a PEG2 unit and a C2 alkyl chain, would place its properties within the range of the shorter PEG linkers, suggesting a balance between degradation efficacy and cell permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of different linker technologies.

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC using the this compound linker.

PROTAC_Synthesis Start This compound Boc_Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Boc_Deprotection Amine_Linker Azido-PEG2-C2-NH2 Boc_Deprotection->Amine_Linker Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Amide_Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Amide_Coupling Azido_PROTAC_Intermediate Azido-PROTAC Intermediate Amide_Coupling->Azido_PROTAC_Intermediate Click_Chemistry CuAAC Click Chemistry (e.g., CuSO4, Na-Ascorbate) Azido_PROTAC_Intermediate->Click_Chemistry E3_Ligand E3 Ligase Ligand-Alkyne E3_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

References

Navigating PROTAC Efficacy: A Comparative Guide to In Vitro Assays for Azido-PEG2-C2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. An Azido-PEG2-C2-Boc PROTAC is a specific type of these heterobifunctional molecules, featuring a polyethylene (B3416737) glycol (PEG) linker that incorporates an azide (B81097) group for "click chemistry" and a Boc-protected amine for modular synthesis.[1] The efficacy of such a PROTAC is not solely dependent on its binding moieties but is critically influenced by the linker's characteristics. This guide provides an objective comparison of in vitro assays to determine the efficacy of an this compound PROTAC, contrasting its performance with alternative linker technologies and other targeted protein degradation strategies.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a molecular bridge, simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI. The poly-ubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Key In Vitro Assays for Efficacy Determination

A comprehensive evaluation of a PROTAC's efficacy requires a suite of in vitro assays that interrogate each step of its mechanism of action.

Target Protein Degradation Assays

These assays directly measure the primary outcome of PROTAC activity: the reduction in the levels of the target protein.

  • Western Blotting: A fundamental and widely used technique to quantify the degradation of a target protein.[3][4] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

  • In-Cell Western (ICW): A plate-based immunofluorescence assay that offers higher throughput compared to traditional Western blotting for monitoring protein levels.[5]

  • HiBiT Assay: A sensitive, luminescence-based reporter assay that allows for real-time, kinetic monitoring of protein degradation in live cells.[6][7] A small 11-amino-acid peptide (HiBiT) is tagged to the protein of interest, and its levels are quantified by its complementation with a larger fragment (LgBiT) to form a functional luciferase.

Degradation_Assay_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis hibit HiBiT Assay start->hibit Live Cells quantification Protein Quantification lysis->quantification wb Western Blot quantification->wb icw In-Cell Western quantification->icw data Data Analysis (DC50, Dmax) wb->data icw->data hibit->data

Workflow for Protein Degradation Assays.
Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation.

  • NanoBRET™ Ternary Complex Assay: A live-cell, bioluminescence resonance energy transfer (BRET)-based assay to measure the formation and stability of the ternary complex in real-time.[8][9]

  • Surface Plasmon Resonance (SPR): A biophysical technique to study the kinetics and thermodynamics of ternary complex formation in a cell-free system.[10]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine the thermodynamics of ternary complex formation.

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • In Vitro Ubiquitination Assay: A reconstituted cell-free system to directly measure the ubiquitination of the target protein in the presence of the PROTAC, E1, E2, and E3 enzymes.[11][12]

  • Immunoprecipitation-Western Blot: The target protein is immunoprecipitated from cell lysates, followed by Western blotting with an anti-ubiquitin antibody to detect its ubiquitination status.[13]

Comparative Performance of Linkers

The linker is a critical determinant of PROTAC efficacy. Its length, composition, and flexibility influence the stability of the ternary complex and the overall physicochemical properties of the molecule.[14][15]

Impact of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.[15][]

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4PEG3 (PEG)5585[17]
BRD4PEG4 (PEG)2095[17]
BRD4PEG5 (PEG)15>98[17]
BRD4PEG6 (PEG)3092[17]
ERαAlkyl1225~75[18]
ERαAlkyl1610>90[18]
TBK1Alkyl/Ether< 12No degradation-[14]
TBK1Alkyl/Ether21396[14]
Impact of Linker Composition on PROTAC Properties

PEG linkers, such as the one in this compound PROTACs, offer several advantages over traditional alkyl linkers.[19][20]

Linker TypeKey AdvantagesKey Disadvantages
PEG Linkers Enhanced hydrophilicity and aqueous solubility, generally biocompatible, allows for easy modulation of length.[20]May have reduced metabolic stability, can be more costly to synthesize.[20]
Alkyl Linkers Synthetically accessible and chemically stable, length can be systematically varied.[21]Tend to be hydrophobic, which can limit solubility and cellular uptake, may lead to non-specific binding.[21]
Rigid Linkers Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and metabolic stability.[]May be more synthetically challenging, reduced flexibility can sometimes hinder optimal ternary complex formation.[]

Comparison with Alternative Degradation Technologies: Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are not heterobifunctional.[2][22]

FeaturePROTACsMolecular Glues
Structure Heterobifunctional (two ligands + linker)Monovalent small molecule
Mechanism Induces proximity between target and E3 ligaseInduces or stabilizes target-E3 ligase interaction
Molecular Weight Generally higherGenerally lower, more "drug-like"
Design Rational design is more establishedDiscovery has often been serendipitous
Cell Permeability Can be challenging due to sizeGenerally better

Case Study: PROTACs Targeting Androgen Receptor (AR) Signaling

In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key driver of disease progression. PROTACs that target AR for degradation have emerged as a promising therapeutic strategy.[3][4]

AR_Signaling_PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_inactive Inactive AR-HSP90 Complex AR_active Active AR AR_inactive->AR_active HSP90 dissociation Androgen Androgen Androgen->AR_inactive Binds AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Cell_Growth Cell Growth & Survival PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR_active Degrades ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Transcription->Cell_Growth

Androgen Receptor Signaling and PROTAC Intervention.

Experimental Protocols

Detailed Protocol: In Vitro Ubiquitination Assay

This protocol outlines the general steps for assessing the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.[11]

1. Reagents and Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)

  • Recombinant target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI antibody and anti-ubiquitin antibody

2. Assay Procedure:

  • Prepare a master mix containing E1, E2, E3 ligase, target protein, and ubiquitin in ubiquitination reaction buffer.

  • Aliquot the master mix into reaction tubes.

  • Add the PROTAC at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-POI antibody to detect the unmodified and ubiquitinated forms of the target protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

3. Data Analysis:

  • Quantify the band intensities corresponding to the ubiquitinated target protein.

  • Calculate the percentage of ubiquitinated protein relative to the total target protein.

  • Determine the UbC50 (concentration of PROTAC that results in 50% ubiquitination) and Ubmax (maximum percentage of ubiquitination).[11]

Detailed Protocol: HiBiT Protein Degradation Assay

This protocol describes the quantitative luminescent detection of protein degradation in living cells using the HiBiT system.[6][7]

1. Reagents and Materials:

  • CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged POI

  • LgBiT protein or expression vector

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent

  • PROTAC of interest

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Assay Procedure (Lytic Endpoint Assay):

  • Seed the HiBiT-tagged cells into a white-walled multi-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control.

  • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.

  • Add the lytic detection reagent to each well.

  • Incubate at room temperature for 10 minutes to allow for cell lysis and signal development.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the luminescence signal to a cell viability marker if multiplexing.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Determine the DC50 and Dmax values from the dose-response curve.

Conclusion

The in vitro evaluation of an this compound PROTAC requires a multi-faceted approach, employing a range of assays to thoroughly characterize its mechanism of action and efficacy. The choice of linker is a critical aspect of PROTAC design, with PEG-based linkers offering distinct advantages in terms of solubility and synthetic modularity. By systematically assessing target protein degradation, ternary complex formation, and ubiquitination, researchers can gain a comprehensive understanding of their PROTAC's performance and make informed decisions for further optimization. The comparative data presented herein underscores the importance of empirical testing to identify the optimal linker length and composition for a given target and E3 ligase pair, ultimately paving the way for the development of more potent and effective targeted protein degraders.

References

Comparative Analysis of Azido-PEG2-C2-Boc Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of products from reactions involving Azido-PEG2-C2-Boc, a versatile linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data and detailed protocols to facilitate the objective assessment of this linker against common alternatives.

This compound is a popular heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for click chemistry, and a Boc-protected amine for subsequent conjugation. Its application in PROTAC development allows for the modular and efficient synthesis of these bivalent molecules, which are designed to hijack the cell's natural protein degradation machinery. Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity of the final PROTAC, as well as for elucidating its structure.

Performance Comparison in Mass Spectrometry

The choice of linker in a PROTAC can significantly influence its mass spectrometric behavior, including ionization efficiency and fragmentation patterns. Here, we compare the expected mass spectrometry characteristics of a PROTAC synthesized using this compound with those of PROTACs containing alternative linker types: a simple alkyl chain and a more rigid piperazine-based linker.

Table 1: Comparison of Expected Mass Spectrometry Characteristics of Different PROTAC Linkers

FeatureThis compound (after reaction)Alkyl LinkerRigid (Piperazine) Linker
Linker Composition PEG, TriazoleSaturated hydrocarbonPiperazine (B1678402) ring
Ionization Efficiency (ESI+) Typically good due to ether oxygens and triazole nitrogens which can be protonated.Moderate, dependent on the overall molecule's ionizable groups.Good, the piperazine moiety is readily protonated.
Common Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺[M+H]⁺, [M+Na]⁺[M+H]⁺
Characteristic Fragmentation - Neutral loss of Boc group (100 Da) if not removed prior to analysis. - Cleavage of the PEG chain, resulting in a series of ions separated by 44 Da (C₂H₄O). - Fragmentation of the triazole ring.- Cleavage at C-C bonds within the alkyl chain.- Characteristic ring opening of the piperazine moiety.
Data Interpretation The repeating PEG unit fragmentation can simplify spectral interpretation. The triazole fragmentation confirms the click reaction.Fragmentation can be complex and less predictable.Predictable fragmentation of the piperazine ring can aid in structural confirmation.

Experimental Data

Table 2: Predicted m/z Values for Key Fragments of a Hypothetical PROTAC (Warhead-Linker-E3 Ligand) Synthesized with this compound

Fragment DescriptionPredicted m/z
[M+H]⁺ (Full PROTAC)Dependent on Warhead and E3 Ligand
[M+H - Boc]⁺M+H - 100.1
Fragment containing Warhead + LinkerDependent on fragmentation site
Fragment containing E3 Ligand + LinkerDependent on fragmentation site
Characteristic PEG fragment seriesIons separated by 44.03 Da
Fragment indicating triazole ring cleavageVaries based on cleavage pathway

Experimental Protocols

To ensure accurate and reproducible mass spectrometry analysis of this compound reaction products, the following detailed experimental protocols are provided.

Protocol 1: General Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole linkage.

Materials:

  • Alkyne-functionalized warhead (targeting the protein of interest)

  • This compound

  • E3 ligase ligand with a carboxylic acid handle

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents (e.g., DMF, DMSO, water)

  • HATU (or other peptide coupling agent)

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Boc Deprotection: If necessary, deprotect the amine on this compound using TFA in DCM.

  • Amide Coupling: Couple the deprotected Azido-PEG2-C2-amine with the carboxylic acid-functionalized E3 ligase ligand using HATU and DIPEA in DMF. Purify the azide-linker-E3 ligand intermediate.

  • Click Chemistry (CuAAC):

    • Dissolve the alkyne-functionalized warhead and the azide-linker-E3 ligase intermediate in a suitable solvent mixture (e.g., t-butanol/water).

    • Add sodium ascorbate followed by CuSO₄·5H₂O.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: LC-MS/MS Analysis of the Synthesized PROTAC

This protocol details the parameters for analyzing the purified PROTAC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with Electrospray Ionization (ESI) source and tandem MS (MS/MS) capability (e.g., Q-TOF or Orbitrap)

LC Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • MS Scan Range: m/z 100-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies to observe precursor and product ions.

Visualizations

To further clarify the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis PROTAC Synthesis Workflow Warhead Alkyne-Warhead Click_Reaction CuAAC Click Reaction Warhead->Click_Reaction Azide_Linker This compound Deprotection Boc Deprotection Azide_Linker->Deprotection E3_Ligand E3 Ligand-COOH Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Deprotection->Amide_Coupling Intermediate Azide-Linker-E3 Ligand Amide_Coupling->Intermediate Intermediate->Click_Reaction PROTAC Final PROTAC Click_Reaction->PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

G cluster_analysis Mass Spectrometry Analysis Workflow Sample Purified PROTAC LC Liquid Chromatography (C18) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Product Ions) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: Mass Spectrometry Analysis Workflow for PROTAC Characterization.

G cluster_comparison Logical Comparison of Linker Properties for MS Analysis Linker_Type Linker Type PEG_Triazole PEG-Triazole Linker_Type->PEG_Triazole Alkyl Alkyl Chain Linker_Type->Alkyl Rigid Rigid (Piperazine) Linker_Type->Rigid Ionization Ionization Efficiency PEG_Triazole->Ionization Good Fragmentation Fragmentation Pattern PEG_Triazole->Fragmentation Predictable (PEG loss) Alkyl->Ionization Moderate Alkyl->Fragmentation Complex Rigid->Ionization Good Rigid->Fragmentation Predictable (Ring opening) Interpretation Data Interpretation Fragmentation->Interpretation

Caption: Logical Comparison of Linker Properties for MS Analysis.

Conclusion

The use of this compound in the synthesis of PROTACs offers a modular and efficient approach, yielding products that can be reliably characterized by mass spectrometry. The presence of the PEG chain and the resulting triazole linkage provide distinct fragmentation patterns that aid in structural elucidation. When compared to simple alkyl or rigid linkers, the PEG-triazole combination presents a unique set of characteristics in mass spectrometry analysis. While alkyl linkers may lead to more complex fragmentation, and rigid linkers offer their own predictable cleavage, the hydrophilic nature and defined fragmentation of the PEG linker make it a favorable choice for many applications. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and analysis of novel protein degraders.

References

Cellular permeability assays for PROTACs synthesized with Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cellular Permeability Assays for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, designed to eliminate specific proteins of interest by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are typically composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] The linker, often a polyethylene (B3416737) glycol (PEG) chain such as one derived from an Azido-PEG2-C2-Boc precursor, plays a critical role in modulating the physicochemical properties of the PROTAC, including its solubility and cellular permeability.[1][4]

However, the inherent characteristics of PROTACs—notably their high molecular weight and large polar surface area—often place them outside the traditional "Rule of 5" for orally bioavailable drugs, making cellular permeability a significant hurdle in their development.[5][6][7] Consequently, the accurate assessment of a PROTAC's ability to cross the cell membrane is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the most common in vitro assays used to evaluate the cellular permeability of PROTACs, complete with experimental data and detailed protocols.

Overview of Key Permeability Assays

Several in vitro methods are available to assess the permeability of drug candidates. For PROTACs, the most widely adopted assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[4][8][9] Other models, such as the Madin-Darby Canine Kidney (MDCK) cell line, are also utilized.[8][10]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][11] It is a cost-effective method for early-stage screening of passive, transcellular permeation.[8] However, PAMPA does not account for active transport or efflux mechanisms, which can be significant for PROTACs.[4][12]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[1][8] This model is considered more physiologically relevant than PAMPA because it accounts for not only passive diffusion but also active transport and the influence of efflux pumps (like P-glycoprotein), which are often involved in PROTAC transport.[1][4]

  • MDCK Permeability Assay: This assay uses a monolayer of Madin-Darby Canine Kidney cells.[10] MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (MDR1), making them a valuable tool for specifically investigating the role of efflux in a compound's permeability.[10][13]

PROTAC_Mechanism_of_Action

Comparative Performance Data

The large size and complex physicochemical properties of PROTACs often result in low passive permeability.[5] However, the specific structure of the PROTAC, including its linker and E3 ligase ligand, can significantly influence its interaction with cellular transport mechanisms.[5] The tables below summarize permeability data for a selection of androgen receptor (AR) PROTACs, illustrating the typical range of values observed in PAMPA and Caco-2 assays.

Table 1: PAMPA and Caco-2 Permeability of Selected PROTACs (Data sourced from a systematic investigation of Androgen Receptor PROTACs[5])

PROTAC IDTarget LigandE3 LigandLinker TypePAMPA Pₐₒₒ (10⁻⁶ cm/s)Caco-2 Pₐₒₒ (A-B) (10⁻⁶ cm/s)Caco-2 Pₐₒₒ (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
14 AR Ligand 3CereblonPEGBLQ1.714.18.4
19 Ligandrol Deriv. 4AdamantylPEG2.3ND NDND**
20b AR Ligand 3VHLAlkylBLQ0.350.240.7
20d AR Ligand 3VHLPEGBLQ*0.78.6>12

*BLQ = Below Limit of Quantification **ND = Not Determined

Interpretation of Data:

  • PROTACs almost uniformly show very low passive permeability in the PAMPA assay, often below the limit of quantification.[5]

  • The Caco-2 assay reveals more nuanced behavior. For example, PROTAC 14 and 20d exhibit significant efflux, as indicated by their high efflux ratios (>2), suggesting they are substrates for active efflux transporters.[5]

  • In contrast, PROTAC 20b , with an efflux ratio below 1, shows no significant efflux, indicating that its low permeability is likely due to poor passive diffusion rather than active removal from the cell.[5]

  • These results underscore the importance of using cell-based assays like Caco-2 to obtain a more complete picture of PROTAC permeability that includes the impact of active transport mechanisms.[4]

Detailed Experimental Protocols

The following protocols are generalized methodologies for conducting PAMPA and Caco-2 assays for PROTACs. Optimization may be required based on the specific properties of the test compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[1]

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms contact the acceptor solution.[1]

  • Compound Addition: Prepare the donor solution by dissolving the test PROTAC in PBS (e.g., at 10 µM). Add 150 µL of the donor solution to each well of the filter plate.[1]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[1]

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.[1]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]

  • Calculation: The apparent permeability coefficient (Pₐₒₒ) is calculated using the following equation: Pₐₒₒ = (Vₐ / (Area × Time)) × [drug]ₐcceptor / [drug]donor

PAMPA_Workflow start Start step1 Coat 96-well filter plate with phospholipid solution start->step1 step2 Add buffer to acceptor plate step1->step2 step3 Assemble filter and acceptor plates step2->step3 step4 Add PROTAC donor solution to filter plate step3->step4 step5 Incubate at room temperature (4-16 hours) step4->step5 step6 Collect samples from donor and acceptor wells step5->step6 step7 Analyze PROTAC concentration by LC-MS/MS step6->step7 end Calculate Papp step7->end

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the permeability of a PROTAC across a Caco-2 cell monolayer, accounting for both passive diffusion and active transport.[1]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a well-formed monolayer.[1]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of fresh transport buffer to the basolateral (B) side.[1] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]

  • Permeability Assay (Basolateral to Apical, B-A): a. Using a separate set of monolayers, wash the cells as described above. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of fresh transport buffer to the apical (A) side.[1] c. Incubate and collect samples as described for the A-B direction.[1]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]

  • Calculation:

    • Calculate the Pₐₒₒ for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) as: ER = Pₐₒₒ (B-A) / Pₐₒₒ (A-B). An ER > 2 suggests the compound is a substrate of an active efflux transporter.

Caco2_Workflow analysis Analyze PROTAC concentration by LC-MS/MS calculate Calculate Papp (A-B, B-A) and Efflux Ratio analysis->calculate teer teer wash wash teer->wash collect collect collect->analysis

Conclusion and Recommendations

Choosing the appropriate permeability assay is crucial for advancing PROTAC development.

  • For early-stage, high-throughput screening of large numbers of compounds, PAMPA is a valuable tool to quickly assess passive permeability and filter out molecules with extremely poor diffusion characteristics.[4][8]

  • For a more comprehensive and physiologically relevant assessment, the Caco-2 assay is indispensable. It provides critical insights into the interplay between passive permeability and active transport, including efflux, which is a common challenge for PROTACs.[4] Data on efflux ratios are vital for understanding potential barriers to in vivo efficacy.

  • The use of both assays provides a complementary dataset: PAMPA isolates passive diffusion, while Caco-2 integrates all transport mechanisms. A PROTAC that is poorly permeable in PAMPA but shows moderate to high permeability in Caco-2 may be a substrate for an uptake transporter. Conversely, a PROTAC with low permeability and a high efflux ratio in Caco-2 is likely an efflux transporter substrate, a property that may need to be engineered out to improve intracellular concentration and efficacy.

By employing a strategic combination of these assays, researchers can build a robust understanding of a PROTAC's permeability profile, enabling data-driven decisions to optimize linker design and ultimately develop effective protein-degrading therapeutics.

References

The Linker's Edge: A Comparative Guide to Off-Target Effects in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality is immense. However, navigating the intricate landscape of their off-target effects is a critical challenge. This guide provides an objective comparison of how different linker compositions in PROTACs can influence their selectivity, supported by experimental data and detailed protocols to aid in the rational design of safer and more effective protein degraders.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] While the ligands determine the binding to the target and the E3 ligase, the linker is far from a passive spacer. Its composition, length, and rigidity play a pivotal role in the geometry and stability of the ternary complex, which in turn dictates the PROTAC's efficacy and, crucially, its off-target profile.[2][3]

Off-target effects can arise from several factors, including the promiscuity of the E3 ligase ligand or the formation of unintended ternary complexes with proteins structurally similar to the intended target.[4][5] The linker's characteristics can either mitigate or exacerbate these effects.

Comparing Linker Compositions: A Data-Driven Overview

The choice of linker can significantly impact a PROTAC's degradation profile. The most common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, and more rigid structures incorporating cyclic or aromatic moieties.[3][6]

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are widely used due to their synthetic accessibility. However, their conformational freedom can sometimes lead to the formation of non-productive or off-target ternary complexes.

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers can improve the solubility and cell permeability of PROTAC molecules.[4] However, their flexibility requires careful optimization of length to achieve selectivity.

  • Alkyl Chains: These hydrophobic linkers can also be effective but may lead to non-specific binding and aggregation, potentially increasing off-target effects.[4]

Table 1: Impact of PEG Linker Length on BET Degrader Selectivity

A study on Bromodomain and Extra-Terminal (BET) protein degraders highlights the critical role of PEG linker length in determining selectivity among highly homologous protein family members (BRD2, BRD3, and BRD4).[4]

PROTACLinker LengthBRD4 DC50 (nM)BRD2/BRD4 Selectivity RatioBRD3/BRD4 Selectivity Ratio
Compound 1PEG-2>1000--
Compound 2PEG-31.8~10~5
Compound 3PEG-44.8~5~3
Data is approximated from the publication for illustrative purposes.[4]

This data demonstrates that subtle changes in PEG linker length can significantly alter both potency and selectivity. In this case, the PEG-3 linker provided the optimal balance for targeting BRD4.[4]

Rigid Linkers: A Strategy for Enhanced Selectivity

Rigid linkers can pre-organize the PROTAC into a conformation that is more selective for the on-target ternary complex, thereby minimizing the formation of off-target complexes.[1][6] This can lead to a more favorable off-target profile.

Table 2: Illustrative Global Proteomics Summary of Pomalidomide-Based PROTACs with Different Linker Attachment Points

This table provides a hypothetical but representative example of how linker attachment point, a feature that influences the linker's spatial orientation, can affect the off-target profile of a pomalidomide-based PROTAC.

PROTAC IDLinker Position on Pomalidomide (B1683931)Total Proteins QuantifiedOn-Target Degradation (Log2FC)Number of Significantly Degraded Off-Targets (>2-fold)
PROTAC-AC44,520-3.115
PROTAC-BC54,498-2.93
Note: Data are illustrative examples for comparison purposes, based on trends reported in the literature.[7]

In this example, shifting the linker attachment position from C4 to C5 on the pomalidomide ligand dramatically reduces the number of off-target proteins degraded, highlighting the linker's crucial role in fine-tuning selectivity.[7]

Visualizing the Concepts

PROTAC_Mechanism

Experimental_Workflow Start Cell Culture & Treatment (PROTAC vs. Vehicle Control) Lysis Cell Lysis & Protein Digestion Start->Lysis Labeling Isobaric Labeling (e.g., TMT) Lysis->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Off_Target_ID Identification of Potential Off-Targets Data_Analysis->Off_Target_ID Validation Orthogonal Validation Off_Target_ID->Validation Western_Blot Western Blot Validation->Western_Blot Targeted_Proteomics Targeted Proteomics (SRM) Validation->Targeted_Proteomics End Confirmed Off-Target Profile Western_Blot->End Targeted_Proteomics->End

Experimental Protocols for Assessing Off-Target Effects

A robust assessment of off-target effects is crucial for the preclinical development of any PROTAC. A multi-pronged approach is recommended, with quantitative mass spectrometry-based proteomics being the gold standard for an unbiased, global view of the proteome.[2][4]

1. Global Proteomics Analysis for Unbiased Off-Target Discovery

  • Objective: To identify and quantify all proteins that are degraded upon treatment with a PROTAC.[4]

  • Methodology:

    • Cell Culture and Treatment: Culture relevant human cell lines and treat with the PROTAC of interest at various concentrations and time points. Include important controls such as a vehicle-treated sample and a negative control PROTAC (e.g., with a mutated E3 ligase ligand).[4]

    • Cell Lysis and Protein Digestion: Lyse the cells to extract proteins and then digest the proteins into smaller peptides using an enzyme like trypsin.[4]

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a unique isobaric tag. This allows for the pooling of samples and accurate relative quantification of peptides (and thus proteins) across all conditions in a single mass spectrometry run.[4]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[4]

    • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the control samples. Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.[2][4]

2. Orthogonal Validation of Potential Off-Targets

  • Objective: To confirm the degradation of potential off-target proteins identified in the global proteomics screen.[4]

  • Methodology:

    • Western Blotting: This is a widely used and straightforward technique to detect and quantify the levels of a specific protein. Use validated antibodies against the potential off-target proteins to probe cell lysates that have been treated with the PROTAC. A decrease in the band intensity corresponding to the protein of interest confirms its degradation.[2][4]

    • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based technique offers higher sensitivity and specificity for quantifying a predefined list of proteins. It can be used to confirm and accurately quantify the degradation of potential off-targets.[2][4]

Conclusion

The linker is a critical determinant of a PROTAC's selectivity and off-target profile. While flexible linkers like PEG and alkyl chains offer synthetic advantages, their optimization is key to minimizing off-target degradation. Rigid linkers, on the other hand, can provide a valuable strategy for enhancing selectivity by pre-organizing the PROTAC into a productive on-target conformation.

The choice of linker composition is not a one-size-fits-all solution and must be empirically determined for each specific target and PROTAC scaffold. A comprehensive off-target assessment, spearheaded by quantitative proteomics and followed by orthogonal validation, is an indispensable step in the development of safe and effective PROTAC therapeutics. As our understanding of the structural and dynamic nature of ternary complexes deepens, the rational design of linkers will become increasingly important in creating the next generation of highly selective protein degraders.

References

A Researcher's Guide to Biophysical Methods for Characterizing PROTAC-Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a PROTAC, its target protein, and an E3 ligase is paramount to designing effective protein degraders. This guide provides a comparative overview of key biophysical methods used to elucidate the critical step of target engagement, offering quantitative data, detailed experimental protocols, and visual workflows to inform your research.

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Their mechanism of action relies on the formation of a ternary complex, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4][] The efficiency of this process is intrinsically linked to the binding affinities and kinetics of the PROTAC with both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex. A robust biophysical characterization is therefore essential to guide the rational design and optimization of these promising therapeutics.

This guide explores a suite of powerful biophysical techniques that provide invaluable insights into PROTAC-target engagement: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Differential Scanning Fluorimetry (DSF), Fluorescence Polarization (FP), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The PROTAC Mechanism of Action: A Visualized Pathway

The journey of a PROTAC from introduction to target degradation involves a series of coordinated steps. The following diagram illustrates this signaling pathway, providing a conceptual framework for the biophysical interactions we aim to measure.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->POI Ubiquitinated_POI Ubiquitinated POI Ub->Ubiquitinated_POI Proteasome 26S Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ub Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Comparative Analysis of Biophysical Methods

The selection of an appropriate biophysical method depends on the specific questions being addressed, the availability of reagents, and the desired throughput. The following tables provide a comparative summary of the most commonly employed techniques for studying PROTAC-target engagement, with quantitative data for the well-characterized PROTACs MZ1, dBET6, and ARV-471 (Vepdegestrant).

Quantitative Data Summary
PROTACTargetE3 LigaseMethodParameterValueReference
MZ1 BRD4 (BD1)VHLITCKd (binary)382 nM[2][6]
BRD4 (BD2)VHLITCKd (binary)120 nM[2][6]
VHL-ITCKd (binary)66 nM[7]
BRD4 (BD2)VHLITCKd (ternary)3.7 - 5 nM[7]
BRD4 (BD2)VHLSPRKd (binary)15 nM[7]
BRD4 (BD2)VHLSPRKd (ternary)1 nM[]
BRD4 (BD2)VHLSPRkon (ternary)1.3 x 105 M-1s-1[8]
BRD4 (BD2)VHLSPRkoff (ternary)1.4 x 10-4 s-1[8]
dBET6 BRD4 (BD1)CRBNFPKd (binary)46 nM[9]
BRD4CRBNCellular AssayDC506 nM[9]
ARV-471 Estrogen Receptor (ER)CRBNCellular AssayER DegradationUp to 89%[7]
Estrogen Receptor (ER)CRBNCellular AssayER Degradation (average)62-67%[7][10]
Method Comparison
MethodPrincipleInformation ProvidedThroughputSample ConsumptionKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[4]Binding affinity (Kd), kinetics (kon, koff), stoichiometry.[4][8]MediumLow to MediumReal-time, label-free, provides kinetic data.[11]Requires immobilization of one binding partner, potential for mass transport limitations.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[4]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3]LowHighLabel-free, in-solution, provides thermodynamic profile.[11][12]Low throughput, requires large amounts of pure sample, sensitive to buffer mismatch.[1]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[4]Binding affinity (Kd), kinetics (kon, koff).[13]HighLowReal-time, label-free, higher throughput than SPR, tolerant to crude samples.[10]Lower sensitivity than SPR, may not be suitable for small molecule binding.[10]
Differential Scanning Fluorimetry (DSF) Measures the change in protein thermal stability upon ligand binding using a fluorescent dye.[4][14]Target engagement, relative affinity (ΔTm).[15]HighLowHigh throughput, low sample consumption, simple setup.[16]Indirect measure of binding, dye can interfere with binding, not all binding events cause a thermal shift.[9]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[4]Binding affinity (Kd), IC50.[1]HighLowHomogeneous, in-solution, high throughput, suitable for screening.[12]Requires a fluorescent probe, potential for assay interference from fluorescent compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon binding.[4]Structural information, binding site mapping, conformational changes, dynamics.[]LowHighProvides detailed structural and dynamic information at atomic resolution.[]Requires specialized equipment and expertise, high sample concentration, limited by protein size.[13]

Experimental Workflows and Protocols

Detailed experimental design is crucial for obtaining high-quality, reproducible data. Below are visualized workflows and summarized protocols for key biophysical methods.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow start Start prep Prepare Sensor Chip and Buffers start->prep immobilize Immobilize E3 Ligase (e.g., VHL, CRBN) prep->immobilize inject_binary Inject PROTAC (Analyte) for Binary Interaction immobilize->inject_binary regenerate1 Regenerate Sensor Surface inject_binary->regenerate1 inject_ternary Inject PROTAC + Target Protein for Ternary Interaction regenerate1->inject_ternary regenerate2 Regenerate Sensor Surface inject_ternary->regenerate2 analyze Analyze Sensorgrams (K_d, k_on, k_off) regenerate2->analyze end End analyze->end

SPR Experimental Workflow

SPR Protocol Summary:

  • Preparation: Equilibrate the SPR instrument and prepare running buffer (e.g., HBS-EP+). Activate the sensor chip surface (e.g., CM5 chip with amine coupling).

  • Immobilization: Covalently attach the E3 ligase to the sensor chip surface to a desired response unit (RU) level.

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics and affinity.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound PROTAC.

  • Ternary Interaction: Pre-incubate the PROTAC with a constant, saturating concentration of the target protein. Inject this mixture over the E3 ligase surface to measure the ternary complex formation kinetics and affinity.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine Kd, kon, and koff values.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow start Start prep Prepare Protein and PROTAC Solutions in Matched Buffer start->prep load_cell Load Target Protein or E3 Ligase into Sample Cell prep->load_cell load_syringe Load PROTAC into Syringe prep->load_syringe titrate Perform Serial Injections of PROTAC into the Sample Cell load_cell->titrate load_syringe->titrate analyze Analyze Thermogram (K_d, n, ΔH, ΔS) titrate->analyze end End analyze->end

ITC Experimental Workflow

ITC Protocol Summary:

  • Preparation: Prepare highly pure and concentrated solutions of the protein (target or E3 ligase) and the PROTAC in an identical, well-degassed buffer.

  • Loading: Load the protein solution into the sample cell and the PROTAC solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, precise injections of the PROTAC solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). For ternary complex analysis, the PROTAC can be pre-incubated with one protein before titrating the second protein.[3]

Bio-Layer Interferometry (BLI) Workflow

BLI_Workflow start Start prep Hydrate Biosensors and Prepare Samples start->prep load_biosensor Immobilize Biotinylated E3 Ligase on Streptavidin Biosensor prep->load_biosensor baseline1 Establish Baseline in Buffer load_biosensor->baseline1 associate Associate with PROTAC + Target Protein baseline1->associate dissociate Dissociate in Buffer associate->dissociate analyze Analyze Binding Curves (K_d, k_on, k_off) dissociate->analyze end End analyze->end

BLI Experimental Workflow

BLI Protocol Summary:

  • Preparation: Hydrate the streptavidin biosensors in buffer. Prepare serial dilutions of the PROTAC and a constant concentration of the target protein.

  • Immobilization: Load biotinylated E3 ligase onto the streptavidin biosensors.

  • Baseline: Establish a stable baseline for the loaded biosensors in buffer.

  • Association: Move the biosensors into wells containing the pre-incubated mixture of PROTAC and target protein to monitor the association phase.

  • Dissociation: Transfer the biosensors back to buffer-containing wells to monitor the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine Kd, kon, and koff.

Differential Scanning Fluorimetry (DSF) Protocol Summary
  • Preparation: Prepare a master mix containing the target protein, a fluorescent dye (e.g., SYPRO Orange), and buffer.

  • Plate Setup: Dispense the master mix into a 96- or 384-well PCR plate. Add the PROTAC or a vehicle control to the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the unfolding transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the PROTAC indicates target engagement.[15][16]

Fluorescence Polarization (FP) Protocol Summary
  • Preparation: Prepare a fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the target protein or E3 ligase) and a serial dilution of the PROTAC.

  • Assay Setup: In a microplate, combine the tracer, the target protein (or E3 ligase), and the PROTAC at varying concentrations.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. Fit the data to a competitive binding model to determine the IC50 or Ki value.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow Overview
  • Sample Preparation: Prepare a sample of isotopically labeled (e.g., 15N, 13C) protein (target or E3 ligase).

  • Initial Spectra: Acquire a reference spectrum (e.g., 1H-15N HSQC) of the protein alone.

  • Titration: Add increasing amounts of the PROTAC and the other protein component to the NMR tube and acquire spectra at each titration point.

  • Data Analysis: Analyze the chemical shift perturbations (CSPs) to identify the binding interface. Analyze changes in peak intensities and line broadening to obtain information on binding affinity and kinetics. Use Nuclear Overhauser Effect (NOE) experiments to determine the three-dimensional structure of the ternary complex.[][13]

Conclusion

The biophysical characterization of PROTAC-target engagement is a critical component of the drug discovery process. Each of the methods described in this guide offers a unique window into the molecular interactions that drive protein degradation. By leveraging a combination of these techniques, researchers can gain a comprehensive understanding of their PROTACs' mechanism of action, enabling the design of more potent, selective, and ultimately, more effective therapeutics. The provided data, protocols, and workflows serve as a starting point for researchers to confidently select and implement the most appropriate biophysical assays for their specific research goals.

References

The Great Debate in PROTAC Design: A Comparative Analysis of Rigid vs. Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the critical role of linker selection in the efficacy of Proteolysis-Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, the design of PROTACs has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] While initially considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its biological activity and pharmacokinetic properties.[3][4] The choice between a flexible or a rigid linker can dramatically alter the performance of a PROTAC, making this a pivotal decision in the design process.[4]

This guide provides an objective comparison of rigid versus flexible linkers in PROTAC design, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of next-generation protein degraders.

Flexible vs. Rigid Linkers: A Head-to-Head Comparison

The two primary categories of PROTAC linkers are flexible and rigid, each possessing distinct advantages and disadvantages that impact a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[1]

Flexible linkers , predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have been widely utilized in early PROTAC design due to their synthetic accessibility and ability to confer favorable properties like solubility.[3][4] Their high conformational freedom allows them to adopt multiple orientations, which can increase the probability of forming a productive ternary complex (POI-PROTAC-E3 ligase).[1][4] However, this flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3][4]

Rigid linkers , which incorporate structural elements like aromatic rings, piperazine (B1678402) moieties, or alkynes, offer the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2][3] By reducing conformational flexibility, rigid linkers can shield the PROTAC from metabolic enzymes, leading to increased metabolic stability.[5] However, the lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal.[1]

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may have an entropic penalty.[1][3]Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty.[1][4] However, lack of flexibility can hinder complex formation if the geometry is not optimal.[1]
Physicochemical Properties PEG linkers can improve solubility.[1] Long alkyl chains can lead to high lipophilicity and poor solubility.[4]Can lead to improved physicochemical and pharmacokinetic properties.[1]
Metabolic Stability Can be more susceptible to metabolism.[1]Can enhance metabolic stability.[5]
Synthetic Accessibility Generally straightforward and easy to modify.[1][4]Often more synthetically challenging to prepare.[1][4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following table summarizes representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[3][4]

PROTAC TargetLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell Line
BRD4 Flexible (PEG)4 PEG units54>90-
BRD4 RigidDisubstituted AlkaneMore potent than flexible linker>90-
H-PGDS Flexible (PEG)PEG5---
H-PGDS Rigid (Piperazine)Replacement of flexible chain with rigid piperazineReduced activity compared to flexible linker--
IRAK4 Flexible (Alkyl)Long-chain aliphatic alkyl---
IRAK4 Rigid (Spirocyclic pyridine)Replacement of flexible chain with rigid spirocyclic pyridineDoubled degradation activity (lower DC50)--
Androgen Receptor (AR) RigidHighly rigid linker< 1-LNCaP and VCaP
CRBN Flexible (Alkyl)9-atom alkyl chainConcentration-dependent decrease-HEK293T
CRBN Flexible (PEG)3 PEG unitsWeak degradation-HEK293T

Visualizing Key Concepts in PROTAC Design

Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.[1]

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3 Release & Reuse Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Evaluation Synthesis PROTAC Synthesis (Flexible vs. Rigid Linkers) Binding Binding Affinity Measurement (e.g., FP, ITC) Synthesis->Binding Ternary Ternary Complex Formation Assay (e.g., SPR, FRET) Synthesis->Ternary Degradation Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation PK Pharmacokinetic Profiling Synthesis->PK Analysis Data Analysis & Comparison Binding->Analysis Ternary->Analysis Degradation->Analysis PK->Analysis

A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties_Relationship cluster_logic Logical Relationship of Linker Properties Linker_Choice Linker Choice (Flexible vs. Rigid) Physicochem Physicochemical Properties (Solubility, Permeability) Linker_Choice->Physicochem Ternary_Complex Ternary Complex (Formation & Stability) Linker_Choice->Ternary_Complex Pharmacokinetics Pharmacokinetics (Metabolic Stability, Bioavailability) Physicochem->Pharmacokinetics Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Pharmacokinetics->Efficacy

Logical Relationship of Linker Properties.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of rigid and flexible linkers.

Western Blotting for Protein Degradation Analysis

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[3] The intensity of the protein band is proportional to the amount of protein present.

Protocol:

  • Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of treatment.[6] Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.[6]

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]

    • Wash the membrane three times with TBST.[6]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Densitometrically quantify the protein bands and normalize the POI band intensity to the loading control.[6]

  • Data Analysis: Plot the normalized POI levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[1] Several biophysical techniques can be used to characterize this interaction.[7]

a) Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte (e.g., PROTAC and POI) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time. This technique can determine the kinetics (association and dissociation rates) and affinity of ternary complex formation.[7]

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD,binary).[8]

    • Separately, determine the binding affinity of the PROTAC for the POI.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.[8]

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.[8]

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).[8]

  • Cooperativity Calculation: The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary and ternary dissociation constants.[8]

    • α > 1: Positive cooperativity

    • α < 1: Negative cooperativity

    • α = 1: No cooperativity

b) Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of molecules. It is a reliable technique to determine the thermodynamics and cooperativity of ternary complex formation.[9]

Protocol:

  • Sample Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same buffer.

  • Titration:

    • To determine the binding of the PROTAC to the POI, titrate the PROTAC into the POI solution.

    • To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

    • To measure ternary complex formation, titrate a solution of the POI and PROTAC into the E3 ligase solution.

  • Data Analysis: The heat changes are measured after each injection and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid-infused membrane, providing an indication of its cell permeability.[3]

Protocol:

  • Plate Preparation: A donor plate is coated with a lipid mixture dissolved in a solvent. An acceptor plate is filled with a buffer solution.[3]

  • Compound Addition: The PROTAC compound is added to the donor plate wells.[3]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).[3]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.[3]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[3]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design that significantly influences the resulting molecule's efficacy and pharmacokinetic properties.[1] Flexible linkers offer synthetic ease and conformational adaptability, while rigid linkers can provide enhanced potency and metabolic stability through conformational pre-organization.[4][5] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[1] A systematic evaluation of a diverse set of linkers, guided by robust biophysical and cellular assays as detailed in this guide, is essential for the rational design and development of potent and effective PROTAC-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Azido-PEG2-C2-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azido-PEG2-C2-Boc is a critical aspect of laboratory safety, demanding meticulous attention to detail to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring the well-being of laboratory personnel and environmental protection. The primary directive is to treat this compound as hazardous chemical waste, with special precautions due to its azide (B81097) functional group.

Immediate Safety and Handling Precautions

Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are also highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[1] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[2][3]

Before handling this compound, it is imperative to:

  • Work in a designated area: All manipulations should be conducted in a properly functioning chemical fume hood.[1][4]

  • Use appropriate Personal Protective Equipment (PPE): A multi-layered approach to personal protection is mandatory.[4]

  • Avoid incompatible materials: Never allow this compound to come into contact with heavy metals (e.g., copper, lead, brass, silver), strong acids, or halogenated solvents (e.g., dichloromethane, chloroform).[5] Use plastic or ceramic spatulas for transfers.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[1]Protects eyes from splashes and potential projectiles.
Hand Protection Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[1]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body Protection Flame-resistant lab coat.[4]Protects against splashes and potential ignition sources. Ensure cuffs are tucked into the outer gloves.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required depending on the scale of work and potential for aerosolization.[4]All work with powders should be conducted within a fume hood to minimize inhalation risk.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound, incorporating a quenching step to neutralize the reactive azide group.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[1]

  • Avoid Mixing: Do not mix azide waste with other chemical waste streams, particularly acidic or metallic waste.[1][2]

  • Container Material: Use non-metal containers for waste collection to prevent the formation of explosive metal azides.[4]

Quenching of Azide Waste (Aqueous Solutions)

For dilute aqueous solutions (≤5%) of azide-containing waste, a chemical quenching process is recommended to convert the azide to harmless nitrogen gas.[3][6][7] This procedure must be performed in a chemical fume hood.[6]

Experimental Protocol for Quenching:

  • Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to the fume hood, place the aqueous azide waste. Ensure the azide concentration does not exceed 5%; dilute with water if necessary.[3][6]

  • Addition of Sodium Nitrite (B80452): With stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂) containing 1.5 g of sodium nitrite per gram of azide in the waste.[3][6]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid (H₂SO₄) dropwise through the dropping funnel until the reaction mixture is acidic to pH paper and gas evolution ceases.[3][6][7] Crucially, the acid must be added after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [3]

  • Completion Check: Test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[6][8]

  • Neutralization and Disposal: Neutralize the quenched solution with a dilute sodium hydroxide (B78521) (NaOH) solution to a pH between 6 and 9 before disposing of it as aqueous chemical waste.[3]

Disposal of Solid Waste and Unused Compound
  • Solid Waste: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in the dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Unused Compound: Unwanted or excess this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not attempt to dispose of the solid compound directly.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: If the spill is small and you are trained to handle it, use non-sparking tools and an inert absorbent material to clean it up. Place the absorbed material into the designated, labeled hazardous waste container.[1]

  • Large Spills: For larger spills, evacuate the laboratory and contact your institution's EHS department immediately.[1]

Decontamination of Laboratory Equipment

Glassware and equipment that have been in contact with this compound should be decontaminated before being returned to general use.

Decontamination Protocol:

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent in which the compound is soluble to remove the bulk of the residue. Collect this solvent as hazardous waste.

  • Quenching Rinse: A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of a dilute acid (e.g., acetic acid), and then copious amounts of water.[1]

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated materials, excess solid) waste_type->solid_waste Solid liquid_waste Aqueous Liquid Waste (≤5% azide) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Non-Metal Hazardous Waste Container solid_waste->collect_solid quench_procedure Perform Quenching Procedure in Fume Hood liquid_waste->quench_procedure contact_ehs Arrange for Disposal via EHS collect_solid->contact_ehs add_nitrite 1. Add 20% Sodium Nitrite Solution quench_procedure->add_nitrite add_acid 2. Slowly Add 20% Sulfuric Acid add_nitrite->add_acid check_completion 3. Test with Starch-Iodide Paper add_acid->check_completion neutralize 4. Neutralize to pH 6-9 check_completion->neutralize collect_liquid Collect as Aqueous Hazardous Waste neutralize->collect_liquid collect_liquid->contact_ehs

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general safety protocols for organic azides. Always consult your institution's specific safety guidelines and Environmental Health & Safety (EHS) office for proper disposal procedures in your location.[1][8] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating the compound with the highest level of care.

References

Personal protective equipment for handling Azido-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety, logistical, and procedural information for the handling and disposal of Azido-PEG2-C2-Boc. The following protocols are based on established safety practices for organic azide (B81097) compounds and are intended to foster a secure laboratory environment. A thorough risk assessment should be completed before any work with this substance commences.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organic azide, a class of compounds known for being energetic and potentially explosive.[1] They can be sensitive to heat, light, shock, and friction.[1][2] Additionally, azides are toxic and can form highly toxic and explosive hydrazoic acid if they come into contact with acids.[1][3] Contact with certain metals, such as copper and lead, can form highly shock-sensitive and explosive metal azides.[3][4]

A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety. Standard laboratory attire, including long pants and closed-toe, chemical-resistant shoes, is required at all times.[5][6]

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashing or explosion.[5][6]Protects against splashes and potential projectiles in the event of an unexpected reaction.
Hand Protection Double-gloving with nitrile gloves is recommended.[6] For handling highly toxic azides, Silver Shield™ gloves under nitrile gloves are advised.[6]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.[6]
Body Protection A flame-resistant lab coat is the minimum requirement.[5][7]Protects against spills and splashes. Cuffs should be tucked into the outer gloves.[7]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[5][6][8] A NIOSH-approved respirator with cartridges for organic vapors and particulates may be required if handling solids outside a fume hood.[7]Minimizes the risk of inhaling dust or aerosols.[5]

II. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for safely handling this compound.

A. Pre-Operational Checks:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and operational.[7]

  • Gather Materials: Assemble all necessary equipment and reagents, including non-metal (plastic or ceramic) spatulas and containers.[5][6] Avoid using metal utensils or ground glass joints.[5]

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar azide compounds and the general safety information for organic azides.[1]

B. Handling Procedure:

  • Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[8]

  • Use a Blast Shield: Place a blast shield between the user and the experimental setup as an additional precaution.[6]

  • Weighing: If possible, weigh the compound inside the fume hood. If the balance cannot be placed inside, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood.[7]

  • Solvent Choice: NEVER use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable and explosive di- and tri-azidomethane.[1][2][9]

  • Maintain Small Quantities: Work with the smallest feasible quantities of the material.[6]

  • Controlled Temperature: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. Organic azides can decompose violently with heat.[1] Store the compound at low temperatures (e.g., -18°C) and in the dark.[1][2]

C. Post-Handling:

  • Decontamination: Decontaminate non-disposable equipment and glassware. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of dilute acid (e.g., acetic acid), and then copious amounts of water. This should be performed in a fume hood.[6]

  • Waste Disposal: Segregate and dispose of all contaminated materials as outlined in the disposal plan below.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing and the environment.[5]

A. Waste Segregation:

  • Designated Waste Container: All waste contaminated with this compound, including gloves, pipette tips, absorbent pads, and empty containers, must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[5][7]

  • No Mixing: Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[6]

B. Aqueous Waste:

  • No Drain Disposal: NEVER pour azide-containing solutions down the drain.[4][5] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[4][5]

  • Collection: Collect all aqueous waste containing this compound in a designated, sealed, and labeled non-metal container.

C. Solid Waste:

  • Collection: Collect all solid waste, including contaminated consumables, in a designated, sealed, and labeled non-metal container.

D. Deactivation of Residual Azides:

For larger quantities or as required by institutional policy, residual organic azides can be chemically deactivated. A common method is the reduction of the azide to an amine, which is a more stable derivative.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

E. Final Disposal:

All azide-containing waste must be disposed of through your institution's EHS program.[1] Complete a chemical waste pickup request form as required.[10]

IV. Experimental Workflow Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood prep_materials Gather Non-Metal Equipment prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste dispose_collect Collect in Labeled, Non-Metal Container cleanup_waste->dispose_collect Ready for Disposal dispose_ehs Dispose via EHS dispose_collect->dispose_ehs

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.